(+/-)12-HpETE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z,8Z,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8-,13-10-,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOZYRSDNLNNNJ-VXBMJZGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71030-35-8 | |
| Record name | 12-Hpete, (RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071030358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-HYDROPEROXYARACHIDONIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TBG3L3CL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Biological Activities of 12-Hydroperoxyeicosatetraenoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid by 12-lipoxygenase (12-LOX) enzymes. As a hydroperoxy fatty acid, 12-HpETE is a relatively unstable intermediate that is rapidly converted to its more stable hydroxyl derivative, 12-hydroxyeicosatetraenoic acid (12-HETE), and other downstream metabolites. These molecules are implicated in a wide array of physiological and pathological processes, including inflammation, cancer, diabetes, and cardiovascular diseases. This technical guide provides a comprehensive overview of the biological activities of 12-HpETE, focusing on its synthesis, metabolism, signaling pathways, and key biological effects. The information is presented to support researchers, scientists, and drug development professionals in their understanding and investigation of this important signaling molecule.
Data Presentation: Quantitative Insights into 12-HpETE and Metabolite Bioactivity
The following tables summarize the available quantitative data on the biological activities of 12-HpETE and its primary metabolite, 12-HETE. These values provide a comparative reference for their potency in various biological assays.
| Compound | Biological Activity | System/Cell Type | Parameter | Value | Reference(s) |
| 12-HpETE | Inhibition of Platelet Aggregation (Arachidonic Acid-induced) | Washed Human Platelets | IC50 | 2-3 µM | [1] |
| 12-HpETE | Inhibition of Platelet Aggregation (Collagen-induced) | Washed Human Platelets | IC50 | 6 µM | [1] |
| 12-HpETE | Stimulation of Intracellular Calcium Release | Human Neutrophils | Threshold Concentration | 10 ng/mL | [2] |
| 12(S)-HETE | Inhibition of Thromboxane A2 Receptor Binding | Human Platelet Membranes | IC50 | 8 µM | [3] |
| 12(S)-HETE | Stimulation of GTPγS Coupling via GPR31 | GPR31-transfected Cell Membranes | EC50 | 0.28 nM | [4][5] |
| 12(S)-HETE | Stimulation of Intracellular Calcium Release | Human Neutrophils | Threshold Concentration | 5 ng/mL (1.5 x 10⁻⁸ M) | [2] |
| 12-HHT | Stimulation of Calcium Mobilization via BLT2 | CHO-BLT2 Cells | EC50 | 19 nM | [6] |
| LTB4 | Stimulation of Calcium Mobilization via BLT2 | CHO-BLT2 Cells | EC50 | 142 nM | [6] |
Signaling Pathways of 12-HpETE and its Metabolites
12-HpETE and its downstream metabolites exert their biological effects through complex signaling networks. These pathways often involve G protein-coupled receptors (GPCRs) and lead to the activation of various downstream effector molecules.
Biosynthesis and Metabolism of 12-HpETE
The initial step in the biological action of 12-HpETE is its synthesis from arachidonic acid, primarily catalyzed by 12-lipoxygenase enzymes. Once formed, 12-HpETE is rapidly metabolized to other bioactive lipids.
Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; ALOX12 [label="12-Lipoxygenase\n(ALOX12)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HpETE_12 [label="12(S)-HpETE", fillcolor="#FBBC05", fontcolor="#202124"]; GPX [label="Glutathione\nPeroxidase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HETE_12 [label="12(S)-HETE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hepoxilins [label="Hepoxilins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxoETE_12 [label="12-oxo-ETE", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Arachidonic_Acid -> ALOX12 [label=""]; ALOX12 -> HpETE_12 [label=""]; HpETE_12 -> GPX [label=""]; GPX -> HETE_12 [label=""]; HpETE_12 -> Hepoxilins [label="Spontaneous or\nEnzymatic Rearrangement"]; HpETE_12 -> OxoETE_12 [label="Dehydration"]; }
Caption: Biosynthesis of 12-HpETE from arachidonic acid and its subsequent metabolism.12-HETE Signaling Through GPR31
12(S)-HETE, a major metabolite of 12-HpETE, is a high-affinity ligand for the G protein-coupled receptor GPR31.[4][5] Activation of GPR31 initiates downstream signaling cascades that are implicated in cell proliferation, migration, and inflammation.[7][8]
HETE_12 [label="12(S)-HETE", fillcolor="#34A853", fontcolor="#FFFFFF"]; GPR31 [label="GPR31", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gαi/o", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Response [label="Cell Proliferation,\nMigration, Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
HETE_12 -> GPR31; GPR31 -> G_protein; G_protein -> MEK; MEK -> ERK; G_protein -> NFkB; ERK -> Cell_Response; NFkB -> Cell_Response; }
Caption: 12(S)-HETE signaling cascade through the GPR31 receptor.12-HETE Signaling Through BLT2
The leukotriene B4 receptor 2 (BLT2) is another GPCR that can be activated by 12-HETE and other eicosanoids.[7] This pathway is particularly relevant in inflammatory responses.
HETE_12 [label="12(S)-HETE", fillcolor="#34A853", fontcolor="#FFFFFF"]; BLT2 [label="BLT2", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gαi/q", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Mobilization [label="Ca²⁺ Mobilization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory Response", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
HETE_12 -> BLT2; BLT2 -> G_protein; G_protein -> PLC; PLC -> IP3; PLC -> DAG; IP3 -> Ca_Mobilization; DAG -> PKC; Ca_Mobilization -> Inflammatory_Response; PKC -> Inflammatory_Response; }
Caption: 12(S)-HETE signaling cascade through the BLT2 receptor.Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of 12-HpETE's biological activities. The following section provides protocols for key experiments.
Synthesis and Purification of 12-HpETE
Objective: To biosynthesize and purify 12-hydroperoxyeicosatetraenoic acid.
Materials:
-
Arachidonic acid
-
Soybean lipoxygenase (or other suitable 12-lipoxygenase)
-
Reaction buffer (e.g., 0.1 M sodium borate buffer, pH 9.0)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a silica column
Procedure:
-
Enzymatic Synthesis:
-
Dissolve arachidonic acid in ethanol and add it to the reaction buffer.
-
Initiate the reaction by adding the 12-lipoxygenase enzyme.
-
Incubate at room temperature with gentle stirring for a specified time (e.g., 20 minutes).
-
-
Extraction:
-
Stop the reaction by acidifying the mixture to pH 3-4 with dilute HCl.
-
Extract the lipid products with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the residue in a small volume of hexane.
-
Apply the sample to a silica gel column pre-equilibrated with hexane.
-
Elute with a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify the fraction containing 12-HpETE.
-
For higher purity, perform HPLC purification using a normal-phase silica column.
-
-
Quantification and Storage:
-
Quantify the purified 12-HpETE by UV spectroscopy, measuring the absorbance at 234 nm (molar extinction coefficient ε ≈ 23,000 M⁻¹cm⁻¹).
-
Store the purified 12-HpETE in an organic solvent (e.g., ethanol) at -80°C to minimize degradation.
-
Measurement of 12-HpETE-Induced Intracellular Calcium Mobilization
Objective: To measure the ability of 12-HpETE to induce an increase in intracellular calcium concentration in a cell-based assay.
Materials:
-
Human neutrophils or other suitable cell line (e.g., HEK293 cells transfected with a receptor of interest)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
12-HpETE stock solution in ethanol
-
Fluorescence plate reader or fluorescence microscope with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from fresh blood or culture the desired cell line to an appropriate confluency.
-
Wash the cells with HBSS.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Resuspend the cells in the loading buffer and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS and transfer to a black, clear-bottom 96-well plate.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow the cells to equilibrate.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of 12-HpETE to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every 1-2 seconds for 2-5 minutes). Excitation and emission wavelengths for Fluo-4 are typically ~494 nm and ~516 nm, respectively.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by dividing ΔF by the baseline fluorescence (F₀) to get ΔF/F₀.
-
Plot the dose-response curve and determine the EC50 value if applicable.
-
Assessment of 12-HpETE-Induced Cell Proliferation
Objective: To determine the effect of 12-HpETE on the proliferation of a specific cell line.
Materials:
-
Cancer cell line (e.g., prostate cancer cell line PC-3) or other relevant cell type
-
Complete cell culture medium
-
Serum-free medium
-
12-HpETE stock solution in ethanol
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Serum Starvation (Optional):
-
To synchronize the cells and reduce the background proliferation rate, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
-
Treatment:
-
Prepare serial dilutions of 12-HpETE in serum-free or low-serum medium.
-
Remove the medium from the wells and add the 12-HpETE dilutions. Include a vehicle control (medium with the same concentration of ethanol as the highest 12-HpETE concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value for proliferation.
-
Conclusion
12-Hydroperoxyeicosatetraenoic acid is a pivotal intermediate in the 12-lipoxygenase pathway, giving rise to a family of potent lipid mediators that regulate a multitude of cellular processes. A thorough understanding of its synthesis, metabolism, and signaling mechanisms is essential for elucidating its role in health and disease. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of 12-HpETE biology and to identify novel therapeutic targets within this pathway. Further investigation is warranted to expand the quantitative understanding of 12-HpETE's bioactivities and to refine the experimental models used to study its effects.
References
- 1. Regulation of arachidonate-induced platelet aggregation by the lipoxygenase product, 12-hydroperoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Core Mechanism of Action of (±)12-HpETE in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)12-Hydroperoxyeicosatetraenoic acid ((±)12-HpETE) is a bioactive lipid intermediate derived from the oxygenation of arachidonic acid by the enzyme 12-lipoxygenase (12-LOX). As a highly reactive hydroperoxy fatty acid, (±)12-HpETE serves as the precursor to the more stable and extensively studied 12-hydroxyeicosatetraenoic acid (12-HETE)[1][2][3]. While much of the biological activity is attributed to 12-HETE, (±)12-HpETE itself exhibits distinct cellular effects, contributing to a complex signaling network involved in various physiological and pathological processes, including inflammation, cancer progression, and oxidative stress. This technical guide provides a comprehensive overview of the mechanism of action of (±)12-HpETE in cells, detailing its biosynthesis, receptor interactions, downstream signaling cascades, and key experimental protocols for its study.
Biosynthesis of (±)12-HpETE
The synthesis of (±)12-HpETE is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Subsequently, 12-lipoxygenase (12-LOX) catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form 12(S)-HpETE. Racemic mixtures of 12(S)-HpETE and 12(R)-HpETE can also be generated by cytochrome P450 enzymes[1]. Once formed, 12-HpETE is rapidly reduced to 12-HETE by ubiquitous cellular peroxidases, such as glutathione peroxidases[1][3]. This rapid conversion underscores the transient nature of 12-HpETE and the interconnectedness of their biological activities.
Receptor-Mediated Signaling
(±)12-HpETE and its metabolite 12-HETE exert many of their effects through interaction with G protein-coupled receptors (GPCRs) on the cell surface. The two primary receptors identified are GPR31 and BLT2.
-
GPR31 (12-HETER): GPR31 is a high-affinity receptor for 12(S)-HETE (Kd = 4.8 nM)[1][4][5]. While direct binding studies for 12-HpETE are limited, the structural similarity suggests potential interaction. Activation of GPR31 by 12(S)-HETE leads to the activation of various downstream signaling pathways, including the MAPK/ERK and NF-κB pathways[5][6].
-
BLT2: The leukotriene B4 receptor 2 (BLT2) is a lower-affinity receptor for 12-HETE and has also been shown to bind 12(S)-HpETE[7]. This receptor is implicated in mediating inflammatory responses and chemotaxis[1].
Downstream Signaling Pathways and Cellular Effects
The activation of GPR31 and BLT2 by 12-HpETE and its derivatives triggers a cascade of intracellular signaling events that culminate in a variety of cellular responses.
Calcium Mobilization
Both 12-HpETE and 12-HETE are potent stimulators of intracellular calcium release[8][9]. However, 12-HETE has been shown to be more powerful than 12-HpETE in this regard. The threshold concentration for intracellular calcium release by 12-HETE in human neutrophils is approximately 1.5 x 10-8 M, whereas for 12-HpETE it is 10 ng/ml[8]. This elevation in intracellular calcium is a critical second messenger that contributes to the activation of numerous downstream effectors, including protein kinase C (PKC). The reduced potency of 12-HpETE may be due to its rapid conversion to less active hepoxilins in some cell types[8].
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family of kinases, including ERK1/2, p38, and JNK, are key regulators of cell proliferation, differentiation, and stress responses. 12(S)-HETE has been demonstrated to activate the MAPK/ERK pathway through GPR31[5]. This activation is often dependent on upstream signaling components such as PKC. Both 12-HpETE and 12-HETE can induce the phosphorylation of p38 MAPK[10].
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and metabolism. 12(S)-HETE has been shown to activate this pathway, contributing to its pro-survival and anti-apoptotic effects in various cell types.
Nuclear Factor-kappa B (NF-κB) Pathway
NF-κB is a transcription factor that plays a central role in regulating inflammatory and immune responses. 12(S)-HETE can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes[5]. This activation is often mediated through the upstream activation of PKC and the MAPK pathway.
Oxidative Stress
Both 12-HpETE and 12-HETE are implicated in the generation of reactive oxygen species (ROS) and the induction of oxidative stress[10][11]. This can occur through the activation of NADPH oxidases and mitochondrial dysfunction. The resulting oxidative stress can further amplify inflammatory signaling and contribute to cellular damage.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of 12-HpETE, 12-HETE, and related ligands with their receptors and their downstream cellular effects.
Table 1: Receptor Binding Affinities and Potencies
| Ligand | Receptor | Assay Type | Cell Line/System | Quantitative Value | Reference |
| 12(S)-HETE | GPR31 | Radioligand Binding | CHO-GPR31 cells | Kd = 4.8 ± 0.12 nM | [4] |
| 12(S)-HETE | GPR31 | GTPγS Binding | 12-HETER-transfected cells | EC50 = 0.28 ± 1.26 nM | [4] |
| 12(S)-HETE | BLT2 | Radioligand Displacement ([³H]LTB₄) | CHO-BLT2 cell membranes | Competed for binding | [7] |
| 12(S)-HpETE | BLT2 | Radioligand Displacement ([³H]LTB₄) | CHO-BLT2 cell membranes | Competed for binding | [7] |
Table 2: Cellular Response Potencies
| Ligand | Cellular Response | Cell Type | Quantitative Value | Reference |
| 12-HETE | Intracellular Ca²⁺ Release | Human Neutrophils | Threshold = 1.5 x 10⁻⁸ M | [8] |
| 12-HpETE | Intracellular Ca²⁺ Release | Human Neutrophils | Threshold = 10 ng/mL | [8] |
| 12(S)-HETE | Cell Viability Reduction (MTT assay) | Human Islets | 32% reduction at 1 nM | |
| 12(S)-HETE | Cell Death Induction | Human Islets | 50% increase at 100 nM | |
| 12(S)-HpETE | Insulin Secretion Reduction | Human Islets | Consistent reduction |
Experimental Protocols
Measurement of Intracellular Calcium Release (Indo-1 AM Assay)
This protocol describes the use of the ratiometric fluorescent dye Indo-1 AM to measure changes in intracellular calcium concentration following stimulation with (±)12-HpETE.
Materials:
-
Cells of interest (e.g., human neutrophils)
-
Indo-1 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium
-
(±)12-HpETE stock solution
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorometer or flow cytometer with UV excitation capabilities
Procedure:
-
Cell Loading:
-
Resuspend cells in HBSS without calcium and magnesium.
-
Prepare a loading buffer containing Indo-1 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS without calcium and magnesium to remove extracellular dye.
-
Resuspend the cells in HBSS with calcium and magnesium.
-
-
Fluorometric Measurement:
-
Place the cell suspension in a cuvette in the fluorometer.
-
Set the excitation wavelength to ~350 nm and measure emission at two wavelengths: ~405 nm (calcium-bound Indo-1) and ~485 nm (calcium-free Indo-1).
-
Record a stable baseline fluorescence ratio (405 nm / 485 nm).
-
Add (±)12-HpETE to the cuvette at the desired final concentration and continue recording the fluorescence ratio to observe the change in intracellular calcium.
-
As a positive control, add ionomycin to induce maximal calcium influx.
-
As a negative control, chelate extracellular calcium with EGTA prior to stimulation.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two emission wavelengths over time.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Western Blot Analysis of MAPK Activation
This protocol details the detection of phosphorylated (activated) ERK and Akt, key components of the MAPK and PI3K/Akt pathways, respectively, following cellular treatment with (±)12-HpETE.
Materials:
-
Cells cultured in appropriate plates
-
(±)12-HpETE
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with (±)12-HpETE for various time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer containing inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein (e.g., anti-total-ERK).
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability in response to treatment with (±)12-HpETE.
Materials:
-
Cells seeded in a 96-well plate
-
(±)12-HpETE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Treat cells in a 96-well plate with various concentrations of (±)12-HpETE for a specified duration.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Conclusion
(±)12-HpETE is a pivotal, albeit transient, lipid mediator in the 12-lipoxygenase pathway. Its rapid conversion to 12-HETE creates a signaling nexus where both molecules can contribute to a diverse array of cellular responses. The primary mechanisms of action involve the activation of GPCRs, leading to the mobilization of intracellular calcium and the engagement of critical signaling cascades such as the MAPK, PI3K/Akt, and NF-κB pathways. These events collectively regulate fundamental cellular processes, including inflammation, cell survival, and proliferation. A thorough understanding of the distinct and overlapping roles of (±)12-HpETE and its metabolites is crucial for the development of novel therapeutic strategies targeting diseases in which the 12-LOX pathway is dysregulated. The experimental protocols provided herein serve as a foundational guide for researchers to further elucidate the intricate mechanisms of (±)12-HpETE action.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An ALOX12-12-HETE-GPR31 signaling axis is a key mediator of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxyeicosanoids bind to and activate the low affinity leukotriene B4 receptor, BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 12-hydroperoxyeicosatetraenoic acid inhibits main platelet functions by activation of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The 12-Lipoxygenase Pathway: A Comprehensive Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 12-lipoxygenase (12-LOX) pathway is a critical branch of the arachidonic acid cascade, playing a pivotal role in a diverse array of physiological and pathophysiological processes. Its discovery in the mid-1970s opened a new frontier in our understanding of lipid signaling, revealing a family of enzymes and their bioactive metabolites that are integral to inflammation, hemostasis, and cellular homeostasis. Dysregulation of the 12-LOX pathway has since been implicated in a multitude of diseases, including cancer, diabetes, cardiovascular disorders, and neurodegenerative conditions, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the discovery and history of the 12-LOX pathway, with a focus on the seminal experimental findings and methodologies that have shaped our current understanding.
Discovery and Early History
The journey into the 12-LOX pathway began in 1974, when Nobel laureate Bengt Samuelsson and his colleague Mats Hamberg made a landmark discovery while investigating arachidonic acid metabolism in human platelets.[1][2] They demonstrated that platelets metabolize arachidonic acid through a novel enzymatic pathway, independent of the well-characterized cyclooxygenase (COX) pathway that produces prostaglandins. This new pathway resulted in the formation of 12(S)-hydroperoxy-5,8,10,14-eicosatetraenoic acid (12(S)-HpETE), which is subsequently reduced to the more stable 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE).[1][2] This was the first characterization of a mammalian lipoxygenase.[1]
A year later, in 1975, the first biological activity was ascribed to a 12-LOX metabolite when it was shown to be a potent chemoattractant for human neutrophils, hinting at its role in the inflammatory response.[1] These initial discoveries laid the groundwork for decades of research that would unveil the complexity of the 12-LOX pathway and its far-reaching implications in health and disease.
Key Milestones in 12-Lipoxygenase Research
The timeline below highlights some of the pivotal moments in the exploration of the 12-LOX pathway:
-
1974: Discovery of 12-lipoxygenase activity in human platelets and identification of its product, 12-HETE.[1][2]
-
1975: 12-HETE is identified as a chemoattractant for neutrophils.[1]
-
Mid-1970s: The transformation of arachidonic acid to 12(S)-HETE is also demonstrated in bovine platelets.[3]
-
1989: 12(R)-HETE is identified as a potent neutrophil chemoattractant in the dermis of several animal models, suggesting a role in skin inflammation.[4]
-
1998: A novel 12R-lipoxygenase is cloned from human keratinocytes, providing a molecular basis for the production of 12(R)-HETE in the skin and its association with proliferative skin diseases like psoriasis.[5][6][7]
-
Early 2000s: The development of 12/15-lipoxygenase knockout mice provides a crucial tool to investigate the in vivo functions of this pathway, revealing its involvement in diabetes and atherosclerosis.[8][9][10]
-
2013-2014: The discovery and characterization of potent and selective 12-LOX inhibitors, such as ML355 (also known as VLX-1005), offer new pharmacological tools to probe the pathway's role in disease and present potential therapeutic avenues.[11][12]
The 12-Lipoxygenase Signaling Pathway
The 12-LOX pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipases. 12-LOX then catalyzes the insertion of molecular oxygen into arachidonic acid at the C-12 position, leading to the formation of 12(S)-HpETE. This unstable intermediate is rapidly reduced by glutathione peroxidase to the more stable and biologically active 12(S)-HETE.
12-HETE can exert its effects through both intracellular and extracellular mechanisms. Intracellularly, it can modulate oxidative stress. Extracellularly, it can act as a ligand for G protein-coupled receptors (GPCRs), such as GPR31, to initiate downstream signaling cascades. These cascades can involve the activation of protein kinases like p38 MAPK and PI3K/Akt, leading to the activation of transcription factors such as NF-κB and subsequent changes in gene expression.
Figure 1. Simplified 12-Lipoxygenase Signaling Pathway.
Quantitative Data from Key Experiments
The following tables summarize key quantitative findings from seminal studies in 12-LOX research.
| Experiment | Cell/Tissue Type | Measurement | Result | Reference |
| Initial Discovery (1974) | Human Platelets | Conversion of Arachidonic Acid | Identification of 12-HETE as a major metabolite. | Hamberg & Samuelsson, 1974[2][13] |
| STZ-Induced Diabetes in 12-LOX KO Mice | Mouse Pancreatic Islets | Serum Glucose (Day 28) | 12-LO KO: 7.24 ± 0.43 mM vs. WT: 11.33 ± 0.93 mM (P = 0.003) | Bleich et al.[8] |
| STZ-Induced Diabetic Cardiomyopathy | Mouse Heart | 12(S)-HETE and 15(S)-HETE levels | Significantly increased in diabetic hearts compared to control. | [9] |
| 12-LOX Inhibition in Diabetic Mice | NOD.hALOX12 mice | Diabetes Incidence | VLX-1005 treatment significantly delayed the onset of autoimmune diabetes. | [14] |
| 12-HETE Generation in Platelet-Cancer Cell Co-culture | HT29 colon cancer cells | Intracellular 12-HETE | Undetectable in cancer cells alone; detected after co-incubation with platelets. | [15] |
| Inhibitor | Target | IC50 | Cell-Based Assay | Result | Reference |
| ML355 (VLX-1005) | Human 12-LOX | Potent (nM range) | 12-HETE production in mouse beta cells | Dose-dependent inhibition of stimulated 12-HETE. | Luci et al.[12] |
| CDC | 12-LOX | 30 µM | 12-HETE production in thrombin-stimulated platelets | Significantly reduced 12-HETE levels. | [15] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the history of 12-LOX research.
Protocol 1: Lipoxygenase Activity Assay (General)
This protocol is a representative method for determining lipoxygenase activity based on the formation of conjugated dienes, which absorb light at 234 nm.
Materials:
-
50.0 mM phosphate buffer, pH 6.0
-
10 mM sodium linoleate (or arachidonate) stock solution
-
Enzyme extract (e.g., cell or tissue lysate)
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Reagent Preparation:
-
Prepare the phosphate buffer and sodium linoleate stock solution. The linoleate solution should be protected from light and stored at -20°C.
-
-
Assay Mixture:
-
In a quartz cuvette, prepare a blank solution containing the phosphate buffer and the substrate (sodium linoleate).
-
For the test sample, add the enzyme extract to the buffer and substrate mixture. The final volume is typically 1 ml.
-
-
Measurement:
-
Immediately after adding the enzyme, start monitoring the increase in absorbance at 234 nm over time.
-
The rate of increase in absorbance is proportional to the lipoxygenase activity.
-
-
Calculation:
-
The activity is calculated using the molar extinction coefficient of the hydroperoxide product. One unit of activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Reference: Based on the method described by Axelrod et al. (1981) and other similar protocols.[16]
Figure 2. Workflow for a general Lipoxygenase Activity Assay.
Protocol 2: Cloning and Expression of Human 12R-Lipoxygenase
This protocol summarizes the methodology used to clone and express the novel 12R-lipoxygenase from human keratinocytes.
Materials:
-
Human keratinocyte cDNA library
-
PCR primers based on a human expressed sequence tag (EST)
-
Expression vector (e.g., pcDNA3)
-
HeLa cells for transfection
-
Reagents for cell culture, transfection, and protein expression analysis
Procedure:
-
cDNA Cloning:
-
A human lipoxygenase clone was initially identified from an EST database.
-
Primers were designed based on this sequence to amplify the full-length cDNA from a human keratinocyte cDNA library using PCR.
-
-
Vector Construction:
-
The amplified 12R-lipoxygenase cDNA was ligated into an appropriate expression vector.
-
-
Expression in HeLa Cells:
-
The expression vector containing the 12R-LOX cDNA was transfected into HeLa cells.
-
The cells were cultured to allow for protein expression.
-
-
Enzyme Activity Confirmation:
-
Cell lysates were incubated with radiolabeled arachidonic acid.
-
The reaction products were extracted and analyzed by HPLC to confirm the production of 12R-HETE. Chiral phase HPLC was used to determine the stereochemistry of the product.
-
Reference: Adapted from the methodology described in the 1998 PNAS paper by Boeglin et al.[5][6][7][17]
Figure 3. Workflow for Cloning and Expression of 12R-Lipoxygenase.
Protocol 3: Evaluation of 12-LOX Inhibitors in a Cell-Based Assay
This protocol outlines a general method for testing the efficacy of 12-LOX inhibitors, such as ML355, in a cellular context.
Materials:
-
Cell line expressing 12-LOX (e.g., mouse beta cells or human islets)
-
Cell culture medium and reagents
-
12-LOX inhibitor (e.g., ML355)
-
Arachidonic acid
-
Calcium ionophore (e.g., A23187)
-
ELISA kit for 12-HETE quantification
Procedure:
-
Cell Culture and Treatment:
-
Cells are cultured to near confluency in appropriate multi-well plates.
-
Cells are pre-treated with various concentrations of the 12-LOX inhibitor or vehicle control for a specified time.
-
-
Stimulation of 12-HETE Production:
-
Cells are then stimulated with arachidonic acid and a calcium ionophore to induce 12-HETE synthesis.
-
-
Sample Collection and Analysis:
-
The cell culture supernatant is collected.
-
The concentration of 12-HETE in the supernatant is quantified using a specific ELISA.
-
-
Data Analysis:
-
The percentage of inhibition of 12-HETE production is calculated for each inhibitor concentration relative to the vehicle-treated control.
-
An IC50 value can be determined from the dose-response curve.
-
Reference: Based on the methodology for testing ML355.[12]
Conclusion
The discovery of the 12-lipoxygenase pathway marked a pivotal moment in lipid biochemistry and cell signaling. From its initial identification in platelets to the characterization of its various isoforms and the elucidation of its complex roles in health and disease, the journey of 12-LOX research has been one of continuous discovery. The development of sophisticated experimental tools, including knockout animal models and highly specific inhibitors, has been instrumental in unraveling the intricacies of this pathway. As our understanding continues to deepen, the 12-lipoxygenase pathway holds significant promise as a therapeutic target for a wide range of human diseases, offering exciting opportunities for the development of novel diagnostics and treatments.
References
- 1. Deletion of 12/15-Lipoxygenase Alters Macrophage and Islet Function in NOD-Alox15null Mice, Leading to Protection against Type 1 Diabetes Development | PLOS One [journals.plos.org]
- 2. Prostaglandin Endoperoxides. Novel Transformations of Arachidonic Acid in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12(R)-hydroxyeicosatetraenoic acid is a neutrophil chemoattractant in the cavine, lapine, murine and canine dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Resistance to type 1 diabetes induction in 12-lipoxygenase knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. 014163 - NOD. Alox15 KO Strain Details [jax.org]
- 11. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 12-lipoxygenase activity plays an important role in PAR4 and GPVI-mediated platelet reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 12-Lipoxygenase inhibition delays onset of autoimmune diabetes in human gene replacement mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipoxygenase activity determination [protocols.io]
- 17. pnas.org [pnas.org]
An In-depth Technical Guide to the Chemical Structure and Properties of (±)-12-Hydroxyeicosatetraenoic Acid (12-HpETE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-12-Hydroperoxyeicosatetraenoic acid ((±)-12-HpETE) is a racemic mixture of biologically active lipid hydroperoxides derived from the oxygenation of arachidonic acid. As a primary product of the 12-lipoxygenase (12-LOX) pathway, 12-HpETE serves as a crucial intermediate in the biosynthesis of a variety of signaling molecules, including 12-hydroxyeicosatetraenoic acid (12-HETE) and hepoxilins.[1][2] Due to its inherent instability and rapid conversion to the more stable alcohol 12-HETE, much of the biological activity is often attributed to or studied through 12-HETE.[3] This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and signaling pathways associated with (±)-12-HpETE, with a focus on its relevance to biomedical research and drug development.
Chemical Structure and Properties
(±)-12-HpETE is a 20-carbon polyunsaturated fatty acid containing a hydroperoxy group at the 12th carbon. The presence of four double bonds at positions 5, 8, 10, and 14, with a specific cis-trans geometry, is characteristic of this molecule.[2] The term "(±)" indicates a racemic mixture of the two stereoisomers, 12(S)-HpETE and 12(R)-HpETE.
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₂O₄ | |
| Molecular Weight | 336.47 g/mol | |
| IUPAC Name | (±)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid | |
| Stereoisomers | 12(S)-HpETE, 12(R)-HpETE | [2] |
| Appearance | Not widely reported, expected to be an oil or solid | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers. | |
| Stability | Unstable, readily reduced to 12-HETE or rearranges to form other products.[3] Should be stored at -80°C. |
Biosynthesis of (±)-12-HpETE
The formation of 12-HpETE from arachidonic acid is catalyzed by several enzymes, leading to different stereoisomers. The racemic mixture, (±)-12-HpETE, can be a result of non-enzymatic autooxidation or enzymatic processes that produce both enantiomers.
Enzymatic Pathways:
-
12-Lipoxygenases (12-LOX): Platelet-type 12-LOX (ALOX12) almost exclusively produces 12(S)-HpETE.[2] A different isoform, 12R-LOX (ALOX12B), found primarily in the skin and cornea, metabolizes arachidonic acid to 12(R)-HpETE.[2][4]
-
15-Lipoxygenase-1 (15-LOX-1): This enzyme, encoded by the ALOX15 gene, primarily produces 15(S)-HpETE but also forms 12(S)-HpETE as a minor product.[2][5]
-
Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes can convert arachidonic acid into a racemic mixture of 12(S)-HpETE and 12(R)-HpETE, with the R stereoisomer often predominating.[2]
Metabolism of 12-HpETE
12-HpETE is a transient intermediate that is rapidly converted into other bioactive lipids.
-
Reduction to 12-HETE: The most common metabolic fate of 12-HpETE is its reduction to the more stable alcohol, 12-HETE, by ubiquitous cellular peroxidases, particularly glutathione peroxidases.[3]
-
Formation of Hepoxilins and Trioxilins: In certain tissues like the skin, 12-HpETE isomers are metabolized by enzymes such as eLOX3 to form hepoxilins and trioxilins.[2] 12(S)-HpETE can also spontaneously decompose into a mixture of these compounds.[2]
-
Conversion to 12-oxo-ETE: 12-HpETE can be converted to 12-oxo-eicosatetraenoic acid (12-oxo-ETE) by cytochrome P450 enzymes or through the action of eLOX3.[2][5]
Biological Activities and Signaling Pathways
While 12-HpETE itself is biologically active, many of its effects are mediated by its more stable metabolite, 12-HETE. Both molecules have been implicated in a range of physiological and pathological processes.
Key Biological Activities:
| Biological Process | Effects of 12-HpETE/12-HETE | Source |
| Inflammation | Stimulates chemotaxis of neutrophils and macrophages, promotes neutrophil aggregation and degranulation.[2] | [2] |
| Cancer | Promotes tumor cell proliferation, survival, and metastasis. Induces angiogenesis.[1][6][7] | [1][6][7] |
| Diabetes | Reduces insulin secretion and induces apoptosis in pancreatic beta cells.[3] | [3] |
| Vascular Effects | Can induce both vasodilation and vasoconstriction depending on the context.[8] | [8] |
Signaling Pathways:
The biological effects of the 12-LOX pathway are primarily mediated through the activation of specific G protein-coupled receptors (GPCRs), with GPR31 being a key receptor for 12(S)-HETE.[6] Activation of GPR31 initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[1][6]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of (±)-12-HpETE are not standardized and can vary between laboratories. The following provides a general workflow based on commonly employed techniques.
1. Enzymatic Synthesis of 12-HpETE:
A common method for preparing 12-HpETE involves the incubation of arachidonic acid with a source of 12-lipoxygenase, such as human platelet lysates or a recombinant enzyme.
2. Purification by High-Performance Liquid Chromatography (HPLC):
Following the enzymatic reaction, the mixture is typically extracted with an organic solvent. The extract is then subjected to reverse-phase HPLC (RP-HPLC) to separate 12-HpETE from unreacted arachidonic acid and other reaction byproducts.[9]
3. Characterization:
-
UV Spectroscopy: 12-HpETE contains a conjugated diene system that absorbs UV light, typically with a maximum absorbance around 235-238 nm, which can be used for detection and quantification.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and structure of 12-HpETE. The fragmentation pattern can provide information about the position of the hydroperoxy group.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, although obtaining high-quality spectra can be challenging due to the instability of the compound.[11]
Conclusion
(±)-12-HpETE is a pivotal, albeit transient, molecule in the complex network of eicosanoid signaling. Its rapid conversion to 12-HETE has made the latter a more common subject of investigation, yet understanding the properties and initial biological interactions of 12-HpETE is crucial for a complete picture of the 12-lipoxygenase pathway. For researchers in drug development, targeting the synthesis or signaling of 12-HpETE and its metabolites offers potential therapeutic avenues for a range of inflammatory diseases, cancers, and metabolic disorders. Further research is warranted to fully elucidate the specific roles of 12-HpETE enantiomers and to develop more stable analogs for detailed biological studies.
References
- 1. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 12-LOX/12-HETE/GPR31 metabolic pathway promotes tumor-associated macrophage M2 polarization mediated pancreatic cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
The Core of Cellular Signaling: A Technical Guide to (+/-)12-HpETE as a Precursor to 12-HETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, lipid mediators play a pivotal role in a vast array of physiological and pathological processes. Among these, the eicosanoids, derived from arachidonic acid, have garnered significant attention. This technical guide delves into the core of a critical biosynthetic pathway: the conversion of (±)12-hydroperoxyeicosatetraenoic acid ((±)12-HpETE) to its more stable and biologically active counterpart, (±)12-hydroxyeicosatetraenoic acid ((±)12-HETE). This conversion is a key step in the 12-lipoxygenase (12-LOX) pathway, which is implicated in inflammation, cancer progression, diabetes, and cardiovascular disease.[1][2] Understanding the nuances of this conversion, the enzymes involved, and the downstream signaling cascades of 12-HETE is paramount for the development of novel therapeutic strategies targeting these pathways.
Biosynthesis of 12-HETE from (+/-)12-HpETE
The journey from arachidonic acid to the bioactive 12-HETE is a two-step enzymatic process. Initially, arachidonic acid, a polyunsaturated fatty acid typically esterified in the cell membrane, is released by the action of phospholipase A2. Subsequently, the 12-lipoxygenase (12-LOX) enzyme catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form 12-hydroperoxyeicosatetraenoic acid (12-HpETE).[2]
This intermediate, 12-HpETE, is unstable and is rapidly reduced to the more stable alcohol, 12-HETE. This reduction is primarily catalyzed by ubiquitous cellular peroxidases, with glutathione peroxidase (GPX) being a key enzyme in this process.[2][3] The presence of reduced glutathione (GSH) is crucial for this reaction, as it acts as a cofactor for GPX.[4]
There are different isoforms of 12-LOX, including platelet-type (ALOX12) and leukocyte-type (ALOX15), which exhibit species-specific differences in their product profiles.[5] For instance, human 12/15-LOX produces predominantly 15-HETE with only about 10% 12-HETE, whereas the mouse ortholog generates 12-HETE and 15-HETE in a 4:1 ratio.[2]
dot
Caption: Biosynthesis of 12-HETE from Arachidonic Acid.
Quantitative Data
The following tables summarize key quantitative data related to the production and biological activity of 12-HETE.
Table 1: Yield and Production of 12-HETE
| Biological System | Stimulus | 12-HETE Yield/Concentration | Reference |
| Human Platelets | 9 µM Arachidonic Acid (5 min incubation) | 25% to 28% of added arachidonic acid | [6] |
| Human Platelets (from normal adults) | 10 µM Arachidonic Acid | Significantly higher than neonatal platelets | [7] |
| Human Platelets (from Type IIA hypercholesterolemic subjects) | Collagen | Significantly higher than controls (p < 0.001) | [8] |
| Mouse Brain (10 min ischemia) | Ischemia | 339-fold increase compared to basal levels | [9] |
Table 2: Comparative Biological Potency of 12-HETE Stereoisomers
| Assay | Biological System | Parameter | 12(S)-HETE | 12(R)-HETE | Reference |
| Intracellular Calcium Release | Human Neutrophils | Threshold Concentration | 5 ng/mL (1.5 x 10⁻⁸ M) | Slightly less active than 12(S) | [10] |
| Prostate Cancer Cell Invasion | PC-3 cells | Effect on Invasion | Increased invasion | No significant alteration | [11] |
Table 3: IC50 Values of Selected 12-Lipoxygenase Inhibitors
| Inhibitor | Target | IC50 Value | Reference |
| Baicalein | 12-LOX | 9.6 µM to 20.7 µM (in MPM cell lines) | [12] |
| Nordihydroguaiaretic acid (NDGA) | 12-LOX | 1.6 µg/mL | [10] |
| Glycine tomentella extract | 12-LOX | 0.72 µg/mL | [10] |
Downstream Signaling Pathways of 12-HETE
Once produced, 12-HETE exerts its biological effects by activating a cascade of intracellular signaling pathways. It can act as an intracellular second messenger or be released from the cell to act on specific cell surface receptors in an autocrine or paracrine manner. Two primary G protein-coupled receptors (GPCRs) have been identified for 12-HETE:
-
GPR31 (12-HETER1): A high-affinity receptor for 12(S)-HETE.[13]
-
BLT2: The leukotriene B4 receptor 2, which can also be activated by 12-HETE.[13]
Activation of these receptors initiates a series of downstream signaling events, including the activation of:
-
Mitogen-Activated Protein Kinase (MAPK) pathway: Including ERK1/2, which is involved in cell proliferation and differentiation.[13]
-
Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: A critical pathway in promoting cell survival and proliferation.[13]
-
Nuclear Factor-kappa B (NF-κB) pathway: A key regulator of inflammatory responses and cell survival.[13]
These signaling cascades ultimately lead to changes in gene expression and modulate a variety of cellular responses, including cell proliferation, migration, invasion, and inflammation.[2][14]
dot
Caption: Downstream Signaling Pathways of 12-HETE.
Experimental Protocols
Quantification of 12-HETE by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the quantification of 12-HETE in biological samples.
Materials:
-
12-HETE ELISA Kit (commercially available)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable pipettes and tips
-
Wash bottle or automated plate washer
-
Biological sample (e.g., plasma, serum, cell culture supernatant)
Procedure:
-
Sample Preparation: Follow the kit manufacturer's instructions for sample preparation, which may include extraction and dilution.
-
Standard Curve Preparation: Prepare a serial dilution of the 12-HETE standard provided in the kit to generate a standard curve.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the 12-HETE-enzyme conjugate to each well (except the blank).
-
Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 12-HETE in the samples by interpolating their absorbance values from the standard curve.
-
dot
Caption: Experimental Workflow for 12-HETE ELISA.
Quantification of 12-HpETE and 12-HETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the simultaneous quantification of 12-HpETE and 12-HETE.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase HPLC column
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., deuterated 12-HETE)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation (Lipid Extraction):
-
Spike the biological sample with a known amount of internal standard.
-
Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Purify the lipid extract using SPE to remove interfering substances.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate 12-HpETE and 12-HETE using a C18 column with a gradient elution of acetonitrile/water with 0.1% formic acid.
-
Detect the analytes using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
-
12-HETE MRM transition: m/z 319.2 -> 179.1
-
12-HpETE MRM transition: m/z 335.2 -> 317.2 (Note: 12-HpETE is unstable and may require derivatization for robust analysis).
-
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the endogenous compounds to their respective internal standards against a standard curve.
-
In Vitro 12-Lipoxygenase Activity Assay
This spectrophotometric assay measures the activity of 12-LOX by detecting the formation of conjugated dienes.
Materials:
-
Spectrophotometer capable of reading absorbance at 234 nm
-
Arachidonic acid (substrate)
-
Enzyme source (e.g., platelet homogenate, purified 12-LOX)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the enzyme source.
-
Initiate Reaction: Add arachidonic acid to the reaction mixture to start the reaction.
-
Monitor Absorbance: Immediately monitor the increase in absorbance at 234 nm over time. The formation of the conjugated diene in 12-HpETE results in a characteristic absorbance peak at this wavelength.
-
Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxide product.
12-HETE-Induced Cell Migration Assay (Boyden Chamber Assay)
This assay quantifies the chemotactic effect of 12-HETE on cells.[15]
Materials:
-
Boyden chamber apparatus (transwell inserts) with appropriate pore size
-
Cell culture medium
-
12-HETE
-
Cells of interest
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours.
-
Assay Setup:
-
Add cell culture medium containing 12-HETE (as a chemoattractant) to the lower chamber of the Boyden apparatus.
-
Add serum-free medium to the upper chamber (transwell insert).
-
Seed the serum-starved cells into the upper chamber.
-
-
Incubation: Incubate the Boyden chamber for a sufficient time to allow for cell migration through the porous membrane.
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis: Compare the number of migrated cells in the presence of 12-HETE to the control (no chemoattractant).
dot
Caption: Experimental Workflow for Boyden Chamber Assay.
Conclusion
The conversion of this compound to 12-HETE is a critical enzymatic step that unleashes a potent lipid mediator involved in a multitude of cellular processes. A thorough understanding of this pathway, from its biosynthesis and regulation to the downstream signaling events it triggers, is essential for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this technical guide serve as a valuable resource for investigating the multifaceted roles of 12-HETE and for the identification of novel therapeutic targets within the 12-lipoxygenase pathway. Further research into the specific kinetics of the enzymatic conversion and the diverse cellular responses to 12-HETE will undoubtedly continue to unravel the complexities of lipid signaling in health and disease.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Effects of reduced glutathione on the 12-lipoxygenase pathways in rat platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Tissue Inflammation by 12-Lipoxygenases [mdpi.com]
- 6. Conversion of arachidonic acid into 12-oxo derivatives in human platelets. A pathway possibly involving the heme-catalysed transformation of 12-hydroperoxy-eicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of hydroxyeicosatetraenoic acids (HETE) in blood from adults versus neonates: reduced production of 12-HETE in cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet formation of 12-hydroxyeicosatetraenoic acid and thromboxane B2 is increased in type IIA hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of 12- and 15-lipoxygenase activities and protection of human and tilapia low density lipoprotein oxidation by I-Tiao-Gung (Glycine tomentella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diverse roles of 2-arachidonoylglycerol in invasion of prostate carcinoma cells: Location, hydrolysis and 12-lipoxygenase metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous vs. Enzymatic Conversion of 12-HpETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a highly reactive lipid hydroperoxide derived from the oxygenation of arachidonic acid by 12-lipoxygenase (12-LOX) enzymes. As a central intermediate, 12-HpETE stands at a critical metabolic crossroads, undergoing either spontaneous or enzymatic conversion to a variety of bioactive eicosanoids. These downstream products, including 12-hydroxyeicosatetraenoic acid (12-HETE), 12-keto-eicosatetraenoic acid (12-oxo-ETE), and hepoxilins, are implicated in a wide array of physiological and pathophysiological processes, from inflammation and thrombosis to cancer progression and skin barrier function.
Understanding the distinct mechanisms governing the fate of 12-HpETE is paramount for elucidating its precise biological roles and for the development of targeted therapeutic interventions. This technical guide provides an in-depth comparison of the spontaneous and enzymatic conversion pathways of 12-HpETE, offering quantitative data, detailed experimental protocols, and visual representations of the key processes to aid researchers in this field.
Core Concepts: Spontaneous vs. Enzymatic Conversion
The conversion of 12-HpETE can be broadly categorized into two main routes:
-
Spontaneous Conversion: In the absence of enzymatic catalysis, the unstable hydroperoxide moiety of 12-HpETE can undergo non-enzymatic rearrangement. This process is often influenced by the cellular microenvironment, including the presence of free metals and the overall redox state. The primary products of spontaneous decomposition are a mixture of hepoxilins and trihydroxy-eicosatetraenoic acids (trioxilins). This pathway can sometimes be considered an artefactual decomposition during sample isolation and analysis.
-
Enzymatic Conversion: A more controlled and specific transformation of 12-HpETE is mediated by several enzyme families. These reactions are characterized by their stereospecificity and product selectivity, leading to the formation of distinct bioactive lipids with specific downstream signaling functions. The major enzymatic pathways involve:
-
Reduction to 12-HETE: Catalyzed by ubiquitous cellular peroxidases, most notably glutathione peroxidases (GPxs).
-
Conversion to 12-oxo-ETE: Mediated by cytochrome P450 (CYP) enzymes or through the action of specific lipoxygenases like eLOX3.
-
Isomerization to Hepoxilins: While some hepoxilin formation can be spontaneous, specific enzymes, including the intrinsic activity of 12-LOX itself or dedicated hepoxilin synthases like eLOX3, can catalyze this isomerization.
-
Quantitative Data on 12-HpETE Conversion
The following tables summarize the key products and available kinetic parameters for the spontaneous and enzymatic conversion of 12-HpETE.
| Conversion Pathway | Key Enzymes/Conditions | Major Products | Stereochemistry of Products | References |
| Spontaneous | Aqueous solution, potential for metal catalysis | Hepoxilins (e.g., Hepoxilin A3, Hepoxilin B3), Trioxilins | Mixture of R and S stereoisomers | |
| Enzymatic | Glutathione Peroxidases (GPx1, GPx2, GPx4) | 12-HETE | If starting from 12(S)-HpETE, yields 12(S)-HETE. If from 12(R)-HpETE, yields 12(R)-HETE. | |
| Cytochrome P450 (e.g., CYP2S1) | 12-oxo-ETE | N/A | ||
| Epidermis-type Lipoxygenase 3 (eLOX3) | Hepoxilins (e.g., 8R-hydroxy-11R,12R-epoxy-hepoxilin A3), 12-oxo-ETE | Stereospecific | ||
| 12-Lipoxygenase (intrinsic hepoxilin synthase activity) | Hepoxilin A3 | Stereospecific |
| Enzyme | Substrate | Km (µM) | Vmax (min⁻¹) | References |
| CYP2S1 | 12-HpETE | 2.8 ± 0.7 | 3.76 ± 0.10 |
Signaling Pathways of 12-HpETE Metabolites
The products of 12-HpETE conversion, particularly 12-HETE, are potent signaling molecules that can act in an autocrine or paracrine manner. 12(S)-HETE, a major product of the enzymatic reduction of 12(S)-HpETE, exerts its effects through various signaling pathways, often initiated by its interaction with the G-protein coupled receptor, GPR31.
Intracellular signaling pathways activated by 12-HpETE
An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by 12-HpETE
Introduction
12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a highly reactive lipid mediator derived from the oxygenation of arachidonic acid by the 12-lipoxygenase (12-LOX) family of enzymes.[1][2] In cellular systems, 12-HpETE is rapidly reduced by peroxidases, such as glutathione peroxidase, to its more stable corresponding hydroxyl derivative, 12-hydroxyeicosatetraenoic acid (12-HETE).[1][2][3] While 12-HpETE is the initial product, much of the research into its biological effects has utilized the more stable 12-HETE. These eicosanoids are pivotal in a multitude of physiological and pathological processes, acting as local signaling molecules in inflammation, angiogenesis, thrombosis, and cancer metastasis.[3][4] This guide provides a detailed overview of the core intracellular signaling pathways activated by 12-HpETE and its metabolite 12-HETE, offering structured data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Core Biosynthetic Pathway
The synthesis of 12-HETE from arachidonic acid is a two-step enzymatic process. The rate-limiting step is the stereospecific insertion of molecular oxygen into arachidonic acid at the C-12 position by 12-lipoxygenase (ALOX12), forming 12(S)-HpETE.[5] This unstable intermediate is then quickly reduced to 12(S)-HETE by cellular peroxidases.[5]
Receptor-Mediated Signaling Activation
12-HETE, the stable metabolite of 12-HpETE, initiates its effects primarily by interacting with specific G protein-coupled receptors (GPCRs) on the cell surface. The two main receptors identified are:
-
GPR31 (12-HETER): A high-affinity receptor for 12(S)-HETE.[2][3] Its activation is linked to multiple downstream pathways, including MAPK and NF-κB.[1][2]
-
Leukotriene B4 Receptor 2 (BLT2): A lower-affinity receptor that can also be activated by 12-HETE and is involved in mediating responses like chemotaxis and calcium mobilization.[6][7]
Activation of these receptors, particularly GPR31 which is often coupled to Gαi/o or Gαq/11, triggers a cascade of intracellular events.[1][8]
Core Intracellular Signaling Pathways
Upon receptor binding, 12-HETE activates several key signaling cascades that regulate a wide array of cellular functions.
Calcium Mobilization and Protein Kinase C (PKC) Activation
One of the most immediate responses to 12-HETE is an increase in intracellular calcium ([Ca²⁺]i).[9] This is often mediated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, while DAG, in concert with elevated Ca²⁺, activates isoforms of Protein Kinase C (PKC).[8] 12(S)-HETE has been shown to induce a rapid increase in both DAG and IP₃ levels.[8] PKC activation plays a crucial role in cell adhesion, migration, and gene expression.[4][8]
Mitogen-Activated Protein Kinase (MAPK) Pathways
12-HETE is a potent activator of several MAPK pathways, which are critical for regulating cell proliferation, differentiation, and stress responses.[2]
-
ERK1/2 Pathway: Activation of the Ras/Raf/MEK/ERK cascade is frequently observed and is linked to cell growth and survival.[1][6]
-
p38 MAPK Pathway: This pathway is often activated in response to cellular stress and inflammatory stimuli. 12(S)-HETE can directly activate p38 MAPK, leading to the phosphorylation of downstream targets like the CREB transcription factor.[10][11]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is also activated by 12-HETE, contributing to stress responses and apoptosis.[10][12]
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and angiogenesis. In several cell types, including pulmonary artery endothelial cells and cancer cells, 12-HETE promotes survival and prevents apoptosis by activating this pathway.[13][14] Akt, a serine/threonine kinase, phosphorylates a wide range of downstream targets to inhibit apoptotic machinery and promote cell cycle progression.
References
- 1. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 12(S)-hydroxyeicosatetraenoic acid and 13(S)-hydroxyoctadecadienoic acid regulation of protein kinase C-alpha in melanoma cells: role of receptor-mediated hydrolysis of inositol phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Evidence that 12-lipoxygenase product 12-hydroxyeicosatetraenoic acid activates p21-activated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
(+/-)12-HpETE function in sterile inflammation
An In-depth Technical Guide on the Function of (+/-)12-HpETE in Sterile Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterile inflammation is a critical biological process initiated by non-infectious stimuli such as tissue injury, ischemia-reperfusion, and crystal deposition. This inflammatory cascade, while essential for tissue repair and homeostasis, can become dysregulated and contribute to the pathogenesis of numerous chronic diseases. Central to the orchestration of sterile inflammation are lipid mediators, among which the eicosanoid (+/-)12-hydroperoxyeicosatetraenoic acid (12-HpETE) and its more stable metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE), have emerged as key players. This technical guide provides a comprehensive overview of the function of 12-HpETE in sterile inflammation, with a focus on its synthesis, signaling pathways, and biological effects, supported by quantitative data and detailed experimental methodologies.
Biosynthesis of 12-HpETE
12-HpETE is synthesized from arachidonic acid (AA) primarily through the action of 12/15-lipoxygenases (12/15-LOX). These enzymes catalyze the stereospecific insertion of molecular oxygen into AA at the 12th carbon position. The initial product, 12-HpETE, is a reactive hydroperoxide that is rapidly reduced by cellular peroxidases, such as glutathione peroxidases, to the more stable alcohol, 12-HETE. While 12-HETE is the more commonly studied metabolite due to its stability, the initial formation of 12-HpETE is the rate-limiting step and 12-HpETE itself can have biological activity. Both 12(S)- and 12(R)- enantiomers of HETE can be formed, depending on the specific lipoxygenase involved. In mice, the leukocyte-type 12/15-LOX encoded by the Alox15 gene produces both 12-HETE and 15-HETE[1].
Signaling Pathways of 12-HETE
The biological effects of 12-HETE are primarily mediated through its interaction with specific G protein-coupled receptors (GPCRs). The orphan receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE. Upon binding, 12-HETE activates GPR31, which is coupled to Gαi/o proteins. This activation initiates a downstream signaling cascade involving the activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK, as well as the transcription factor nuclear factor-kappa B (NF-κB)[2][3]. The activation of these pathways leads to the transcription of pro-inflammatory genes, including those encoding cytokines and chemokines. The leukotriene B4 receptor 2 (BLT2) has also been suggested to act as a low-affinity receptor for 12-HETE.
Quantitative Data on the Function of 12-HpETE and 12-HETE in Sterile Inflammation
The following tables summarize quantitative data on the effects of 12-HpETE and 12-HETE in various models of sterile inflammation.
Table 1: Effect on Cytokine and Chemokine Expression in Macrophages
| Mediator | Cell Type | Concentration | Cytokine/Chemokine | Fold Increase (mRNA) | Fold Increase (Protein) | Reference |
| 12(S)-HpETE | J774A.1 | 1 pM | IL-6 | Dose-dependent | 1.7 | [4] |
| 12(S)-HpETE | J774A.1 | 1 pM | TNF-α | Dose-dependent | 1.3 | [4] |
| 12(S)-HpETE | MPMs | 1 pM | IL-6 | - | 3.6 | [4] |
| 12(S)-HpETE | MPMs | 1 pM | TNF-α | - | 1.9 | [4] |
| 12(S)-HETE | J774A.1 | 10 nM | IL-6 | Dose-dependent | 2.0 | [4] |
| 12(S)-HETE | J774A.1 | 10 nM | TNF-α | Dose-dependent | 1.4 | [4] |
| 12(S)-HETE | MPMs | 0.1 nM | IL-6 | Dose-dependent | 2.3 | [4] |
| 12(S)-HETE | MPMs | 0.1 nM | TNF-α | - | 1.4 | [4] |
Table 2: Effect on Neutrophil Function
| Mediator | Function | Cell Type/Model | Concentration/Dose | Effect | Reference |
| 12(R)-HETE | Chemotaxis | Dermis (in vivo) | up to 50 µ g/site | Increased neutrophil infiltration | [5] |
| 12-HETE | Intracellular Ca2+ release | Human Neutrophils | Threshold: 1.5 x 10-8 M | Potent stimulation | |
| 12-HpETE | Intracellular Ca2+ release | Human Neutrophils | Threshold: 10 ng/ml | Stimulation (less potent than 12-HETE) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 12-HpETE and 12-HETE in sterile inflammation.
Zymosan-Induced Peritonitis in Mice
This model is widely used to study sterile inflammation and leukocyte recruitment.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free 0.9% saline
-
Mice (e.g., C57BL/6)
-
Phosphate-buffered saline (PBS) containing 2 mM EDTA
-
Hemocytometer or automated cell counter
-
Flow cytometer and relevant antibodies (e.g., anti-Ly6G, anti-F4/80)
Procedure:
-
Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL. Vortex thoroughly before each injection.
-
Inject mice intraperitoneally (i.p.) with 1 mg of the zymosan suspension[6].
-
At desired time points (e.g., 4, 12, 24 hours) post-injection, euthanize the mice.
-
Harvest peritoneal exudate cells by lavaging the peritoneal cavity with 5-10 mL of cold PBS containing 2 mM EDTA[6].
-
Centrifuge the lavage fluid at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
For differential cell counts, prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Diff-Quik) or perform flow cytometry using specific markers for neutrophils (Ly6G) and macrophages (F4/80)[7][8].
Measurement of Intracellular Calcium Flux
This assay is used to assess the ability of 12-HpETE and 12-HETE to induce intracellular signaling in immune cells.
Materials:
-
Isolated neutrophils or other immune cells
-
Indo-1 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Flow cytometer with UV laser and appropriate filters
Procedure:
-
Isolate neutrophils from whole blood using a density gradient centrifugation method.
-
Resuspend the purified neutrophils in HBSS.
-
Load the cells with 1-5 µM Indo-1 AM in the presence of 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Acquire a baseline fluorescence reading on the flow cytometer for 30-60 seconds.
-
Add the stimulus (12-HpETE or 12-HETE) at the desired concentration and continue to record the fluorescence for several minutes.
-
Analyze the data by calculating the ratio of the fluorescence emission at ~405 nm (calcium-bound Indo-1) to ~485 nm (calcium-free Indo-1) over time.
Lipid Extraction and Quantification by LC-MS/MS
This method allows for the sensitive and specific measurement of 12-HpETE and 12-HETE in biological samples.
Materials:
-
Biological sample (e.g., peritoneal lavage fluid, cell culture supernatant)
-
Deuterated internal standards (e.g., 12-HETE-d8)
-
Methanol, chloroform, and acetic acid (HPLC grade)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
To the biological sample, add an internal standard (e.g., 12-HETE-d8).
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol (e.g., Bligh-Dyer method)[1].
-
Acidify the aqueous phase with acetic acid to protonate the eicosanoids.
-
Further purify the lipid extract using solid-phase extraction (SPE).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
Separate the lipids using a suitable C18 reversed-phase column with a gradient of water and acetonitrile/methanol containing a small amount of acetic acid or formic acid.
-
Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for 12-HETE and its internal standard[9][10].
Conclusion
This compound and its metabolite 12-HETE are potent lipid mediators that play a significant pro-inflammatory role in sterile inflammation. Their synthesis by 12/15-lipoxygenases at sites of inflammation leads to the activation of specific signaling pathways, primarily through the GPR31 receptor, resulting in the production of inflammatory cytokines and the recruitment of leukocytes, particularly neutrophils. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the role of the 12-HpETE/12-HETE axis in sterile inflammatory diseases and to explore its potential as a therapeutic target. Further investigation into the precise downstream signaling events and the development of specific inhibitors for this pathway hold promise for the development of novel anti-inflammatory therapies.
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. 12(R)-hydroxyeicosatetraenoic acid is a neutrophil chemoattractant in the cavine, lapine, murine and canine dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. e-century.us [e-century.us]
- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Role of Glutathione Peroxidase in the Reduction of 12-Hydroperoxyeicosatetraenoic Acid (12-HpETE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of arachidonic acid (AA) through various enzymatic pathways generates a class of bioactive lipid mediators known as eicosanoids, which are pivotal in numerous physiological and pathological processes. One such major pathway is initiated by the enzyme 12-lipoxygenase (12-LOX), which catalyzes the introduction of molecular oxygen into arachidonic acid to form 12-hydroperoxyeicosatetraenoic acid (12-HpETE).[1][2] This hydroperoxide is an unstable and reactive intermediate. Its subsequent metabolic fate is critical in determining downstream cellular signaling and biological outcomes.
The reduction of 12-HpETE to its corresponding stable alcohol, 12-hydroxyeicosatetraenoic acid (12-HETE), is a crucial step in this pathway. This conversion is primarily catalyzed by the glutathione peroxidase (GPX) family of enzymes.[3] This technical guide provides an in-depth examination of the role of GPX isoforms in the reduction of 12-HpETE, presenting quantitative data on enzyme kinetics, detailed experimental protocols for studying this process, and the broader pathophysiological context relevant to drug development.
The 12-Lipoxygenase Pathway: 12-HpETE Formation and Reduction
The 12-lipoxygenase pathway is a key branch of arachidonic acid metabolism. The central reaction involves the conversion of AA, released from membrane phospholipids, into 12-HpETE by 12-LOX enzymes.[4] This hydroperoxide must be efficiently reduced to prevent oxidative damage and to produce the signaling molecule 12-HETE. Glutathione peroxidases, using reduced glutathione (GSH) as a co-substrate, catalyze this reduction, converting GSH to its oxidized form, glutathione disulfide (GSSG).[3][5]
The balance between 12-HpETE and 12-HETE is tightly regulated by GPX activity. Insufficient reduction can lead to an accumulation of 12-HpETE, which can then be diverted into an alternative isomerization route to form hepoxilins, another class of bioactive lipids.[6][7] Therefore, GPX activity is a critical control point in the 12-LOX pathway.
References
- 1. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of reduced glutathione on the 12-lipoxygenase pathways in rat platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for the presence of phospholipid hydroperoxide glutathione peroxidase in human platelets: implications for its involvement in the regulatory network of the 12-lipoxygenase pathway of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Acylation and Storage of (+/-)12-HpETE in Phospholipids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical mechanisms governing the acylation and storage of (+/-)12-hydroperoxyeicosatetraenoic acid ((+/-)12-HpETE) and its reduced form, (+/-)12-hydroxyeicosatetraenoic acid ((+/-)12-HETE), into cellular phospholipids. This document details the enzymatic pathways, presents quantitative data on the levels of these esterified lipids in various cell types, outlines key experimental protocols for their analysis, and illustrates the associated signaling pathways.
Introduction
This compound is a primary product of the enzymatic oxygenation of arachidonic acid by 12-lipoxygenases (12-LOX). In the cellular environment, the hydroperoxy group of 12-HpETE is rapidly reduced by peroxidases, such as glutathione peroxidases, to the more stable hydroxyl derivative, (+/-)12-HETE[1]. Both 12-HpETE and 12-HETE are potent bioactive lipid mediators implicated in a range of physiological and pathological processes, including inflammation, thrombosis, and cancer progression[2][3][4].
A critical aspect of the biology of these eicosanoids is their incorporation and storage within the phospholipid bilayer of cellular membranes. This acylation process is not merely a mechanism for inactivation or sequestration but also gives rise to a novel class of oxidized phospholipids with distinct signaling properties. This guide delves into the core mechanisms of this process, providing the technical details necessary for researchers in the field.
Quantitative Data on 12-HETE Esterification in Phospholipids
The esterification of 12-HETE into phospholipids has been quantified in various cell types, with platelets being a prominent model. The levels of 12-HETE-containing phospholipids can vary significantly depending on the cell type and the stimulus. The following table summarizes key quantitative findings from the literature.
| Cell Type | Stimulus | Phospholipid Class | Concentration of 12-HETE-PL | Reference |
| Human Platelets | Thrombin (0.2 unit/mL) | Phosphatidylethanolamine (PE) | 5.85 ± 1.42 ng / 4 x 10^7 cells | [5] |
| Human Platelets | Thrombin (0.2 unit/mL) | Phosphatidylcholine (PC) | 18.35 ± 4.61 ng / 4 x 10^7 cells | [5] |
| Mouse Peritoneal Macrophages (control) | Incubation with radiolabeled 12-HETE (2 hr) | Total Phospholipids | ~70% of cell-associated 12-HETE incorporated | [6] |
| Mouse Peritoneal Macrophages (cholesterol-rich) | Incubation with radiolabeled 12-HETE (2 hr) | Total Phospholipids | ~31% of cell-associated 12-HETE incorporated | [6] |
| Human Colon Adenocarcinoma Cells (HT29) co-cultured with platelets | 20 hr co-culture | Intracellular 12-HETE-PLs | Detectable levels, primarily PE and PC species | [7] |
Biochemical Pathways of 12-H(p)ETE Acylation and Storage
The incorporation of 12-H(p)ETE into phospholipids can occur through two primary pathways: the direct oxidation of arachidonic acid already esterified in phospholipids, and the acylation of pre-formed free 12-H(p)ETE into lysophospholipids.
Direct Oxidation of Phospholipid-Esterified Arachidonic Acid
Certain lipoxygenase isoforms, such as 15-LOX-1, can directly oxidize arachidonic acid that is already esterified within a phospholipid molecule[8][9]. This process generates a phospholipid hydroperoxide (PL-HpETE), which is subsequently reduced to a phospholipid hydroxide (PL-HETE) by cellular peroxidases. While this mechanism is established for 15-LOX, the direct oxidation of phospholipids by platelet-type 12-LOX is considered to be less significant[5].
Acylation of Free 12-H(p)ETE into Lysophospholipids
The predominant pathway for the formation of 12-HETE-containing phospholipids involves the generation of free 12-H(p)ETE, which is then re-esterified into lysophospholipids. This process can be conceptually divided into three main stages:
-
Generation of Free 12-H(p)ETE: Arachidonic acid is released from the sn-2 position of phospholipids by phospholipase A2 (PLA2). Cytosolic 12-lipoxygenase (12-LOX) then converts free arachidonic acid into 12(S)-HpETE. This is rapidly reduced to 12(S)-HETE by glutathione peroxidases.
-
Activation of 12-HETE: For its incorporation into phospholipids, 12-HETE must first be activated to its coenzyme A (CoA) thioester, 12-HETE-CoA. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs) in an ATP-dependent manner[10][11]. Several ACSL isoforms exist, and they may exhibit substrate specificity for different fatty acids, including oxidized fatty acids[10].
-
Esterification into Lysophospholipids: The final step involves the transfer of the 12-HETE moiety from 12-HETE-CoA to a lysophospholipid. This can be mediated by lysophospholipid acyltransferases (LPLATs). Alternatively, a CoA-independent transacylase (CoA-IT) can directly transfer a fatty acid, such as 12-HETE, from one phospholipid to a lysophospholipid[12].
The relative instability of 12-HpETE suggests that its direct acylation is less likely than that of 12-HETE. Most studies indicate that the reduction to 12-HETE precedes or occurs concurrently with the acylation process. In activated platelets, esterified 12-H(p)ETE is almost entirely in the reduced 12-HETE form within an hour of stimulation[5].
Signaling Roles of Esterified 12-H(p)ETE
The incorporation of 12-HETE into phospholipids is not just a storage mechanism but also generates signaling molecules that can modulate cellular functions. These oxidized phospholipids can interact with scavenger receptors, such as CD36, and trigger downstream signaling cascades[13][14].
In macrophages, the interaction of oxidized phospholipids with CD36 can initiate a pro-inflammatory response involving the activation of Src-family kinases, MAP kinases, and the Vav family of guanine nucleotide exchange factors[13]. This can lead to the production of inflammatory cytokines and contribute to foam cell formation in atherosclerosis. In platelets, CD36 signaling in response to oxidized phospholipids can lead to a hyper-reactive state, promoting thrombosis[13].
Furthermore, 12-HETE-containing phospholipids have been shown to enhance tissue factor-dependent thrombin generation, suggesting a direct role in coagulation[5]. The signaling pathways initiated by 12(S)-HETE itself often involve G-protein coupled receptors like GPR31, leading to the activation of pathways such as MEK/ERK and NF-κB, which promote cell proliferation and survival[15][16]. It is plausible that esterified 12-HETE, upon its release by phospholipases, can act as a localized source of this signaling molecule.
Experimental Protocols
Extraction and Quantification of Esterified 12-HETE by LC-MS/MS
This protocol describes a general procedure for the extraction of phospholipids from cells and their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify 12-HETE-containing species.
Materials:
-
Cell pellets (e.g., 2 x 10^8 platelets)
-
Internal standards (e.g., 12-HETE-d8, di-14:0-PE, di-14:0-PC)
-
Methanol, Chloroform, Isopropyl alcohol, Hexane, Acetic acid
-
HPLC-grade solvents for LC-MS/MS
-
LC-MS/MS system with a C18 column
Procedure:
-
Internal Standard Spiking: To the cell pellet, add a known amount of internal standards (e.g., 10 ng each of 12-HETE-d8, DMPE, and DMPC) to correct for extraction efficiency and instrument response.
-
Lipid Extraction (Bligh-Dyer Method): a. Add a solvent mixture of 1 M acetic acid, isopropyl alcohol, and hexane (2:20:30, v/v/v) to the sample at a ratio of 2.5 mL of solvent mixture to 1 mL of sample volume. b. Vortex vigorously for 2 minutes. c. Add 2.5 mL of hexane, vortex again for 1 minute, and centrifuge at 500 x g for 5 minutes to separate the phases. d. Carefully collect the upper hexane layer containing the lipids.
-
Sample Preparation for LC-MS/MS: a. Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. b. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample onto a C18 reverse-phase column. b. Use a gradient elution with mobile phases typically consisting of methanol/acetonitrile/water with an additive like ammonium acetate. c. Set the mass spectrometer to operate in negative ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for 12-HETE-PE and 12-HETE-PC species. For example, monitor the transition of the parent ion [M-H]- to the 12-HETE fragment ion at m/z 179.1. d. Quantify the endogenous 12-HETE-phospholipids by comparing their peak areas to those of the corresponding internal standards.
Radiometric Assay for Long-Chain Acyl-CoA Synthetase (ACSL) Activity with 12-HETE
This assay measures the activity of ACSL enzymes in converting radiolabeled 12-HETE into 12-HETE-CoA.
Materials:
-
Cell or tissue lysate
-
[3H]-12-HETE or [14C]-12-HETE
-
Fatty acid-free bovine serum albumin (BSA)
-
ATP, Coenzyme A (CoA), Magnesium chloride (MgCl2)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Prepare a solution of radiolabeled 12-HETE complexed with BSA in the reaction buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the cell lysate, reaction buffer, MgCl2, ATP, and CoA. Start the reaction by adding the radiolabeled 12-HETE/BSA substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination and Phase Separation: Stop the reaction by adding a solution for phase partitioning (e.g., Dole's reagent: isopropanol/heptane/H2SO4). This will separate the unreacted fatty acid (soluble in the organic phase) from the acyl-CoA product (which remains in the aqueous phase).
-
Quantification: a. After phase separation, take an aliquot of the aqueous phase containing the radiolabeled 12-HETE-CoA. b. Add the aliquot to a scintillation vial with a suitable scintillation cocktail. c. Measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of 12-HETE-CoA formed based on the specific activity of the radiolabeled 12-HETE and the measured radioactivity.
Conclusion
The acylation of 12-HpETE and its more stable metabolite, 12-HETE, into phospholipids represents a crucial mechanism for modulating the bioavailability and signaling functions of these potent lipid mediators. The formation of 12-HETE-containing phospholipids occurs predominantly through the re-acylation of free 12-HETE, a process involving its activation by long-chain acyl-CoA synthetases. These esterified oxidized lipids are not merely stored intermediates but are themselves active signaling molecules that can influence a variety of cellular processes, including inflammation and thrombosis, often through interactions with scavenger receptors like CD36. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the physiological and pathological roles of these important molecules, with potential implications for the development of novel therapeutic strategies targeting inflammatory and thrombotic diseases.
References
- 1. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipid-esterified Eicosanoids Are Generated in Agonist-activated Human Platelets and Enhance Tissue Factor-dependent Thrombin Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of cholesterol enrichment on 12-hydroxyeicosatetraenoic acid metabolism by mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directing eicosanoid esterification into phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABCA1 and apoA-I dependent 12-hydroxyeicosatetraenoic acid efflux regulates macrophage inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coenzyme-A-Independent Transacylation System; Possible Involvement of Phospholipase A2 in Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
Cellular Sources of (+/-)12-Hydroperoxyeicosatetraenoic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-12-Hydroperoxyeicosatetraenoic acid ((+/-)12-HpETE) is a reactive lipid intermediate derived from arachidonic acid, implicated in a myriad of physiological and pathological processes including inflammation, thrombosis, and cancer progression. Its production can be either stereospecific, driven by lipoxygenase enzymes, or non-specific, resulting from non-enzymatic autoxidation. This guide provides a comprehensive overview of the primary cellular sources of this compound, details the enzymatic and non-enzymatic pathways of its formation, presents quantitative data on its production, and outlines key experimental protocols for its study.
Introduction to 12-HpETE
12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is an eicosanoid, a signaling molecule derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. It exists as a hydroperoxide, making it a relatively unstable precursor that is rapidly converted to the more stable hydroxyl derivative, 12-hydroxyeicosatetraenoic acid (12-HETE), by cellular peroxidases like glutathione peroxidase.[1][2][3] The designation "(+/-)" refers to a racemic mixture of stereoisomers, which can arise from both enzymatic and non-enzymatic synthesis. The specific stereoisomer produced, 12(S)-HpETE or 12(R)-HpETE, is dependent on the generating enzyme and has distinct biological activities.
Pathways of this compound Production
The generation of 12-HpETE from arachidonic acid occurs through two principal mechanisms: specific enzymatic oxygenation and non-specific non-enzymatic peroxidation.
Enzymatic Production via 12-Lipoxygenases (12-LOX)
The primary enzymatic route for 12-HpETE synthesis is catalyzed by the 12-lipoxygenase (12-LOX) family of enzymes.[2] These non-heme iron-containing dioxygenases catalyze the stereospecific insertion of molecular oxygen into arachidonic acid.[3]
-
Platelet-type 12-LOX (ALOX12): This is the most well-characterized isoform, found abundantly in platelets and some cancer cells.[2][4] It almost exclusively produces 12(S)-HpETE.[5]
-
Leukocyte-type 12/15-LOX (ALOX15): This enzyme is expressed in leukocytes, reticulocytes, and epithelial cells.[5] In humans, ALOX15 primarily produces 15(S)-HpETE but also generates 12(S)-HpETE as a minor product.[2]
-
12R-Lipoxygenase (ALOX12B): Expressed in the skin, this enzyme specifically produces the 12(R)-HpETE stereoisomer.[2]
The enzymatic process begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2 (cPLA₂). Subsequently, 12-LOX acts on the free arachidonic acid to form 12-HpETE.
Non-Enzymatic Production via Autoxidation
Non-enzymatic production of 12-HpETE occurs through the autoxidation of arachidonic acid, a process mediated by reactive oxygen species (ROS) and free radicals.[4] This pathway is non-specific and results in the formation of a racemic mixture, containing both 12(S)-HpETE and 12(R)-HpETE, along with other positional isomers (e.g., 5-, 8-, 9-, 11-, and 15-HpETE).[5] This process is often heightened in conditions of oxidative stress. The presence of a roughly equal ratio of 12(S)-HETE and 12(R)-HETE in a sample is indicative of a significant contribution from non-enzymatic pathways.[4]
Primary Cellular Sources of 12-HpETE
Several cell types are known to be significant producers of 12-HpETE, primarily through the expression of 12-LOX enzymes.
Platelets
Platelets are the most prominent source of 12(S)-HpETE due to their high expression of the platelet-type 12-lipoxygenase (ALOX12).[2][6] Upon activation by agonists like collagen or thrombin, arachidonic acid is liberated and rapidly converted to 12(S)-HpETE, which is then reduced to 12(S)-HETE.[6][7] This pathway is crucial in hemostasis and thrombosis.
Leukocytes
Various types of leukocytes, including neutrophils, monocytes, and macrophages, express the leukocyte-type 12/15-lipoxygenase (ALOX15).[5][8] While the primary product in humans is 15-HETE, these cells also produce 12-HETE.[5] Neutrophils can also take up and metabolize platelet-derived 12-HETE into 12,20-dihydroxyeicosatetraenoic acid (12,20-DiHETE).[9][10]
Cancer Cells
A wide range of cancer cells have been shown to express 12-LOX and produce 12-HETE, which is implicated in tumor growth, angiogenesis, and metastasis.[11][12] Notable examples include:
-
Prostate Cancer Cells (PC3, LNCaP): These cells express 12-LOX, and 12-HETE has been shown to regulate hypoxia-inducible factor-1alpha (HIF-1α), a key factor in tumor survival and angiogenesis.[12][13][14][15]
-
Colon Cancer Cells (HT29): While some colon cancer cell lines like HT29 do not express 12-LOX themselves, they can acquire the ability to produce 12S-HETE after internalizing platelet-derived microparticles that contain the active enzyme.[16]
-
Gastric Cancer Cells (AGS, MKN-28): These cells express 12-LOX, and its inhibition can induce apoptosis.[17]
-
Other Cancers: 12-LOX expression and 12-HETE production have also been reported in breast, lung, and melanoma cancer cells.[7]
Quantitative Data on 12-HETE Production
The following tables summarize quantitative data on 12-HETE (the stable metabolite of 12-HpETE) production from various cellular sources. Note that 12-HpETE is highly unstable and is typically measured as 12-HETE.
| Cell Type | Stimulus | 12-HETE Concentration | Reference |
| Human Platelets | Thrombin (0.03 units/ml) | ~100 ng / 3x10⁹ platelets | [7] |
| Human Platelets | Calcium Ionophore A23187 | Accumulation of [¹⁴C]-12-HETE | [18] |
| Human Platelets (Type IIA Hypercholesterolemia) | Collagen | Significantly higher than controls (P < 0.001) | [19] |
| Human Erythroleukemia (HEL) Cells | Arachidonic Acid (25 µM) | ~5 nmol / 5x10⁶ cells | [7] |
| Mouse Colon Cancer (MC38) Tumor Tissue | Endogenous | 3150 ± 566 ng/gram tissue | [10] |
| Human Colon Cancer (HT29) Cells | Co-culture with Platelets | Detectable levels in cell pellet and medium | [16] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for 12-HpETE Production and Metabolism
This diagram illustrates the enzymatic conversion of arachidonic acid to 12-HpETE and its subsequent metabolism.
Caption: Enzymatic conversion of arachidonic acid to 12-HpETE and its downstream metabolites.
Experimental Workflow for 12-HpETE/12-HETE Quantification
This diagram outlines a typical workflow for the extraction and quantification of 12-HpETE (measured as 12-HETE) from cellular samples.
Caption: General experimental workflow for quantifying 12-HETE from biological samples.
Detailed Experimental Protocols
Protocol for Lipid Extraction from Cultured Cells (Modified Bligh-Dyer Method)
This protocol is adapted for the extraction of lipids, including eicosanoids, from cultured cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (HPLC grade), pre-chilled to -20°C
-
Chloroform (HPLC grade)
-
Milli-Q or HPLC-grade water
-
Glass centrifuge tubes with Teflon-lined caps
-
Glass Pasteur pipettes or syringes
Procedure:
-
Cell Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of pre-chilled (-20°C) methanol to the culture dish (e.g., for a 10 cm dish). Scrape the cells and transfer the cell lysate/methanol mixture to a glass centrifuge tube.
-
Initial Extraction: To the 1 mL of methanol lysate, add 2 mL of chloroform. Vortex the tube vigorously for 1 minute.
-
Phase Separation: Add 0.8 mL of Milli-Q water to the tube to induce phase separation. Vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids. A protein disk may be visible at the interface.
-
Lipid Collection: Carefully aspirate the upper aqueous layer. Using a glass Pasteur pipette or syringe, pierce the protein disk and collect the lower chloroform phase, transferring it to a new clean glass tube.
-
Solvent Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.
-
Storage: The dried lipid extract can be stored at -80°C until analysis.
-
Reconstitution: Immediately prior to analysis, reconstitute the dried lipid extract in an appropriate solvent, such as methanol or the mobile phase used for HPLC analysis.
This protocol is a general guideline and may require optimization based on the specific cell type and downstream application.
Protocol for 12-Lipoxygenase Activity Assay (Spectrophotometric)
This method measures 12-LOX activity by monitoring the formation of the conjugated diene in 12-HpETE, which absorbs light at 234 nm.[20][21]
Materials:
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
Arachidonic Acid (substrate) stock solution in ethanol
-
Cell or tissue lysate containing 12-LOX enzyme
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent cuvette, prepare a reaction mixture containing:
-
Sodium Phosphate Buffer (to a final volume of 1 mL)
-
Cell/tissue lysate (the amount should be optimized to ensure a linear reaction rate)
-
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 234 nm. Blank the instrument using a cuvette containing the reaction mixture without the substrate.
-
Initiate Reaction: To start the reaction, add a small volume of the arachidonic acid stock solution to the cuvette (e.g., to a final concentration of 10-50 µM). Mix quickly by inverting the cuvette.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., every 15 seconds for 3-5 minutes). The rate of increase in absorbance is proportional to the 12-LOX activity.
-
Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the change in absorbance per minute, ε is the molar extinction coefficient for 12-HpETE at 234 nm (approximately 23,000-27,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm). One unit of activity is often defined as the amount of enzyme that forms 1 µmol of 12-HpETE per minute.
General Principles of HPLC Method for 12-HETE Quantification
High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is the gold standard for the specific and sensitive quantification of 12-HETE.
Key Components & Parameters:
-
Chromatography Mode: Reversed-phase HPLC is most commonly used.[17]
-
Stationary Phase (Column): A C18 column is typically employed for the separation of eicosanoids.[17]
-
Mobile Phase: A gradient of an aqueous solvent (often containing a small amount of acid like acetic acid or formic acid to improve peak shape) and an organic solvent (like acetonitrile or methanol) is used for elution.
-
Detection:
-
UV Detection: 12-HETE contains a conjugated diene system and can be detected by UV absorbance, typically around 235 nm. This method is less sensitive and specific than mass spectrometry.[15]
-
Mass Spectrometry (MS/MS): This provides high sensitivity and specificity. Analysis is often done in negative ion mode using selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for 12-HETE and a deuterated internal standard (e.g., 12-HETE-d8).
-
-
Quantification: A standard curve is generated using known concentrations of a 12-HETE analytical standard. An internal standard (e.g., 12-HETE-d8) is added to all samples and standards to correct for variations in extraction efficiency and instrument response.
Conclusion
The production of this compound is a critical event in cellular signaling, with distinct contributions from both enzymatic and non-enzymatic pathways. Platelets, leukocytes, and a variety of cancer cells are the primary cellular sources, each utilizing these pathways to generate 12-HpETE in response to specific stimuli. The subsequent metabolism of 12-HpETE to 12-HETE and other bioactive lipids initiates downstream signaling cascades that are integral to inflammation, hemostasis, and cancer biology. A thorough understanding of these cellular sources and the methodologies to quantify their products is essential for researchers and drug development professionals aiming to modulate these pathways for therapeutic benefit. The protocols and data presented in this guide offer a foundational resource for the investigation of the multifaceted role of 12-HpETE in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12S-hydroxyeicosatetraenoic acid plays a central role in the regulation of platelet activation [pubmed.ncbi.nlm.nih.gov]
- 7. An anti-platelet agent, OPC-29030, inhibits translocation of 12-lipoxygenase and 12-hydroxyeicosatetraenoic acid production in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eliminating or blocking 12/15-lipoxygenase reduces neutrophil recruitment in mouse models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet-neutrophil interactions. (12S)-hydroxyeicosatetraen-1,20-dioic acid: a new eicosanoid synthesized by unstimulated neutrophils from (12S)-20-dihydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the mechanism of omega-hydroxylation of platelet 12-hydroxyeicosatetraenoic acid (12-HETE) by unstimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arachidonate 12-lipoxygenase may serve as a potential marker and therapeutic target for prostate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 12-Lipoxygenase and the regulation of hypoxia-inducible factor in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of extracellular signal-regulated kinase by 12-hydroxyheptadecatrienoic acid in prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 18. Stimulation of 12-HETE production in human platelets by an immunomodulator, LF 1695. Evidence for activation of arachidonate liberation coupled to cyclo-oxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Platelet formation of 12-hydroxyeicosatetraenoic acid and thromboxane B2 is increased in type IIA hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. Lipoxygenase activity determination [protocols.io]
Methodological & Application
Topic: LC-MS/MS Method for the Quantification of (+/-)12-Hydroperoxyeicosatetraenoic Acid (12-HpETE)
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the sensitive and specific quantification of (+/-)12-hydroperoxyeicosatetraenoic acid ((+/-)12-HpETE) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
(+/-)12-Hydroperoxyeicosatetraenoic acid (this compound) is a bioactive lipid hydroperoxide derived from the metabolism of arachidonic acid by 12-lipoxygenase (12-LOX) enzymes.[1] As a key intermediate, 12-HpETE is the precursor to the more stable signaling molecule, 12-hydroxyeicosatetraenoic acid (12-HETE).[2] These eicosanoids are implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer progression.[3][4] Given the inherent instability of the hydroperoxide group, a common and robust analytical strategy involves the chemical reduction of 12-HpETE to the more stable 12-HETE prior to instrumental analysis. This application note details a stable isotope dilution LC-MS/MS method for the accurate quantification of this compound, following its conversion to (+/-)12-HETE.
Method Principle
The quantification of this compound is achieved through a multi-step process. A known quantity of a stable isotope-labeled internal standard, such as 12(S)-HETE-d8, is added to the biological sample at the beginning of the preparation process.[3] This internal standard accounts for analyte loss during sample extraction and corrects for variability in instrument response.
The analytes are extracted from the biological matrix using Solid Phase Extraction (SPE). A critical step in the protocol is the reduction of the unstable 12-HpETE to its more stable hydroxy derivative, 12-HETE, which can be performed before or after the extraction.[5] The extracted and reduced sample is then subjected to chromatographic separation using either reverse-phase or chiral liquid chromatography. Chiral chromatography is employed to resolve the 12(R) and 12(S) enantiomers.[2][6]
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (ESI) source.[2][3] This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte (12-HETE) and the internal standard (12-HETE-d8).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway for 12-HpETE formation and the overall experimental workflow for its quantification.
Caption: Formation of this compound and its reduction to (+/-)12-HETE.
Caption: Workflow for this compound quantification by LC-MS/MS.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific biological matrix and available instrumentation.
Materials and Reagents
-
Standards: (+/-)12-HETE, 12(S)-HETE-d8 (Internal Standard)
-
Solvents: Methanol, Acetonitrile, Water, Ethyl Acetate, Hexane (all LC-MS grade)
-
Acids: Formic acid, Acetic acid, Hydrochloric acid (HCl)
-
Reducing Agent (optional): Triphenylphosphine or Sodium borohydride
-
Solid Phase Extraction (SPE): C18 cartridges (e.g., 100 mg, 1 mL)
-
Standard laboratory equipment: vortex mixer, centrifuge, nitrogen evaporator or centrifugal vacuum evaporator.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of (+/-)12-HETE and 12(S)-HETE-d8 in methanol. Store at -80°C.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 0.1 to 100 ng/mL) by serially diluting the (+/-)12-HETE stock solution in the initial mobile phase (e.g., 50:50 methanol:water).[3]
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of 12(S)-HETE-d8 (e.g., 100 ng/mL) in methanol. The final concentration should be appropriate for the expected analyte levels.[3]
Sample Preparation (Solid Phase Extraction)
This protocol is adapted for a 1 mL plasma sample and should be performed on ice or at 4°C where possible to minimize degradation.[3][7]
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: To 1 mL of sample, add a precise volume of the IS spiking solution (e.g., 10 µL of 100 ng/mL 12(S)-HETE-d8). Vortex briefly.[3]
-
Reduction (Recommended): To convert 12-HpETE to 12-HETE for improved stability, add a reducing agent like triphenylphosphine. Incubate as required, typically for 30 minutes at room temperature.[5]
-
Acidification: Acidify the sample to pH ~3.5 by adding 2M HCl. Vortex and let stand at 4°C for 15 minutes.[3] Centrifuge to pellet any precipitate.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol, followed by 5 mL of LC-MS grade water.[3]
-
Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge at a slow flow rate (~1 mL/minute).[3]
-
Washing:
-
Elution: Elute the analytes with 5 mL of ethyl acetate or methyl formate into a clean collection tube.[3]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[3] Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Parameters
The following tables summarize typical instrument parameters.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Chiral Separation[2][6] | Reverse-Phase Separation[8] |
| Column | ChiralPak AD-RH (150 x 4.6 mm, 5 µm) | ACQUITY UPLC HSS T3 (150 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient/Elution | Isocratic: 95% Methanol, 5% Water, 0.1% Acetic Acid | Gradient elution required |
| Flow Rate | 300 µL/min | 300-400 µL/min |
| Column Temp. | 40°C | 60°C |
| Injection Vol. | 30 µL | 10-25 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 350 - 400°C[2][9] |
| Capillary Voltage | -3.1 to -4.5 kV[2][9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| (+/-)12-HETE | 319.2 | 179.1 | [2][8] |
| 12(S)-HETE-d8 (IS) | 327.2 | 184.0 | [3][8] |
Note: While the precursor for 12-HpETE is m/z 335, quantification is performed on the reduced, more stable 12-HETE (m/z 319.2).[10]
Quantitative Data Summary
The performance of the method should be validated by establishing linearity, limit of quantification (LOQ), accuracy, and precision. The following table presents typical performance data reported in the literature for HETE analysis.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 5000 ng/mL | [2] |
| Correlation Coeff. (R²) | > 0.999 | [2][11] |
| Limit of Quantification (LOQ) | 0.09 ng/mL | [12] |
| Extraction Recovery | 45% - 149% | [7] |
| Intra/Inter-day Variability | < 15% | [7][12] |
Conclusion
The described LC-MS/MS method, incorporating stable isotope dilution and a chemical reduction step, provides a robust, sensitive, and specific platform for the quantification of this compound in various biological samples. The use of Solid Phase Extraction ensures clean sample extracts, while MRM analysis on a triple quadrupole mass spectrometer provides the necessary selectivity for accurate measurement in complex matrices. This protocol serves as a comprehensive guide for researchers in drug development and life sciences investigating the roles of the 12-lipoxygenase pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of hydroperoxy-eicosatetraenoic acids and hydroxy-eicosatetraenoic acids as indicators of lipid peroxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
Chiral Separation of 12(S)-HpETE and 12(R)-HpETE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a critical lipid hydroperoxide intermediate in the metabolism of arachidonic acid via the 12-lipoxygenase (12-LOX) pathway. It exists as two main stereoisomers, 12(S)-HpETE and 12(R)-HpETE, which are rapidly reduced in biological systems to their more stable corresponding hydroxyl derivatives, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) and 12(R)-HETE.[1] These enantiomers exhibit distinct and sometimes opposing biological activities, making their accurate chiral separation and quantification essential for understanding their roles in health and disease.
12(S)-HETE, the product of platelet-type 12-LOX, is implicated in a variety of signaling pathways that promote inflammation, cell migration, and tumor metastasis.[2][3] It primarily exerts its effects through the G protein-coupled receptor GPR31.[4][5] In contrast, 12(R)-HETE, generated by a specific 12R-lipoxygenase found in the skin or by cytochrome P450 enzymes, has been identified as a potent activator of the Aryl Hydrocarbon Receptor (AHR) pathway.[2][6] Given their distinct biological roles, the ability to resolve and accurately quantify these enantiomers is crucial for research and drug development in areas such as oncology, inflammation, and dermatology.
Due to the inherent instability of 12-HpETE, analytical methods often focus on the quantification of its stable reduction product, 12-HETE.[7] This document provides detailed application notes and protocols for the chiral separation of 12(S)-HETE and 12(R)-HETE as a reliable measure of their hydroperoxy precursors.
Data Presentation
The following tables summarize typical quantitative data and chromatographic conditions for the chiral separation of 12(S)-HETE and 12(R)-HETE.
Table 1: Chiral LC-MS/MS Separation Parameters
| Parameter | Method 1 | Method 2 |
| Chromatographic Column | ChiralPak AD-RH (150 x 4.6 mm, 5 µm) | Lux Amylose-2 (150 x 2.0 mm, 3 µm) |
| Mobile Phase | Isocratic: Methanol:Water:Acetic Acid (95:5:0.1, v/v/v)[8] | Gradient: Acetonitrile in 0.1% aqueous formic acid (B) and water with 0.1% formic acid (A) |
| Flow Rate | 300 µL/min[8] | 50 µL/min |
| Column Temperature | 40°C[2] | Not Specified |
| Detection | ESI-MS/MS (Negative Ion Mode)[8] | Triple Quadrupole MS (MRM) |
| Retention Time 12(R)-HETE | ~10.18 min[8] | Not specified individually |
| Retention Time 12(S)-HETE | ~12.89 min[8] | Not specified individually |
| Internal Standard | 12(S)-HETE-d8 (~12.97 min)[8] | 12-HETE-d8 racemic mix, 5(S)-HETE-d8 |
Table 2: Chiral HPLC-UV Separation Parameters
| Parameter | Method 3 |
| Chromatographic Column | Chiralcel OD (25 x 0.46 cm)[2] |
| Mobile Phase | Hexane/Isopropanol (100:5, v/v)[2] |
| Flow Rate | 1.1 ml/min[2] |
| Detection | UV at 235 nm[2] |
| Analyte Form | Pentafluorobenzyl (PFB) ester derivative[2] |
| Elution Order | 12(R)-HETE elutes before 12(S)-HETE[2] |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma, Tissue Homogenates)
This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for isolating 12-HETE enantiomers from biological samples prior to LC-MS/MS analysis.
Materials:
-
Plasma or tissue homogenate
-
Internal Standard (e.g., 12(S)-HETE-d8)
-
Ethyl acetate
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma or tissue homogenate, add a known amount of internal standard (e.g., 12(S)-HETE-d8).[2]
-
Perform liquid-liquid extraction by adding three volumes of ethyl acetate.[2]
-
Vortex the mixture vigorously for 5 minutes.[2]
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous phases.[2]
-
Carefully collect the upper organic supernatant.[2]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the dried residue in 50 µL of the mobile phase used for the LC-MS/MS analysis.[2]
Protocol 2: Chiral LC-MS/MS Analysis
This protocol outlines a sensitive and specific method for the quantification of 12-HETE enantiomers using chiral liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
HPLC system capable of delivering accurate gradients
-
Chiral column as specified in Table 1
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Equilibrate the chiral column with the initial mobile phase conditions.
-
Inject the reconstituted sample extract onto the LC system.
-
Separate the enantiomers using the chromatographic conditions detailed in Table 1 (Method 1 or an optimized version of Method 2).
-
Detect the analytes using the mass spectrometer in negative ion mode and Multiple Reaction Monitoring (MRM). The precursor ion for 12-HETE is m/z 319, and a common product ion is m/z 179. For the deuterated internal standard (12(S)-HETE-d8), the precursor ion is m/z 327, with a corresponding product ion at m/z 184.[9]
-
Quantify the amount of 12(S)-HETE and 12(R)-HETE by comparing the peak area ratios of the analytes to the internal standard against a standard curve.
Protocol 3: Chiral HPLC-UV Analysis with Derivatization
This protocol is suitable for the separation of 12-HETE enantiomers using HPLC with UV detection and requires derivatization to enhance chromatographic separation and detection.
Materials:
-
Extracted 12-HETE sample (from Protocol 1)
-
Pentafluorobenzyl bromide (PFB-Br)
-
Diisopropylethylamine
-
Acetonitrile
-
Hexane
-
Isopropanol
Procedure:
-
Derivatization: a. To the dried 12-HETE extract, add 50 µL of a solution containing pentafluorobenzyl bromide (PFB-Br) and diisopropylethylamine in acetonitrile.[2] b. Heat the mixture at 60°C for 30 minutes.[2] c. Evaporate the solvent and reconstitute the residue in the HPLC mobile phase (Hexane/Isopropanol).[2]
-
HPLC Analysis: a. Inject the derivatized sample onto a standard HPLC system equipped with a UV detector.[2] b. Use a Chiralcel OD column and a mobile phase of Hexane/Isopropanol (100:5, v/v) at a flow rate of 1.1 ml/min.[2] c. Detect the PFB-ester derivatives by UV absorbance at 235 nm.[2]
Visualizations
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
- 5. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12(R)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [12(R)-HETE], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 12-HpETE Analysis in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a critical lipid peroxide intermediate in the 12-lipoxygenase (12-LOX) pathway, which plays a significant role in inflammatory and various pathological processes. As the precursor to the more stable 12-hydroxyeicosatetraenoic acid (12-HETE), 12-HpETE is a key signaling molecule in its own right.[1][2] However, its inherent instability presents significant challenges for accurate quantification in biological matrices.[3] This document provides detailed application notes and protocols for the robust and reproducible sample preparation of tissues for 12-HpETE analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Key Considerations for 12-HpETE Analysis:
-
Instability: 12-HpETE is highly susceptible to reduction to 12-HETE by cellular peroxidases and can also undergo spontaneous decomposition.[3][4] Therefore, all procedures must be performed rapidly at low temperatures with the inclusion of antioxidants.
-
Artifactual Formation: Ex vivo enzymatic activity after tissue collection can lead to artificially inflated 12-HpETE levels. Rapid freezing of tissues immediately after collection is crucial. For brain tissue, euthanasia using high-energy focused microwave irradiation can be employed to instantly denature brain enzymes in situ, preventing post-mortem analyte formation.[1]
-
Stereoisomers: 12-HpETE exists as two main stereoisomers, 12(S)-HpETE and 12(R)-HpETE, which are produced by different enzymes (12S-LOX and 12R-LOX, respectively) and may have distinct biological activities.[5][6] Chiral chromatography is necessary to resolve these enantiomers and to distinguish between enzymatically and non-enzymatically generated products.[1][7]
Signaling Pathway of 12-HpETE Formation
The biosynthesis of 12-HpETE is initiated by the enzymatic oxidation of arachidonic acid. This process is a key step in a signaling cascade that contributes to inflammation and other cellular responses.
Caption: Biosynthesis of 12-HpETE from arachidonic acid via the 12-lipoxygenase pathway.
Experimental Workflow for 12-HpETE Analysis in Tissues
A meticulously planned workflow is essential to minimize analyte degradation and ensure accurate quantification. This workflow outlines the critical steps from tissue collection to data analysis.
Caption: A comprehensive workflow for the analysis of 12-HpETE in tissue samples.
Detailed Experimental Protocols
Protocol 1: Tissue Homogenization
This protocol describes the homogenization of tissue samples while preserving the integrity of 12-HpETE.
| Step | Procedure | Quantitative Parameters | Notes |
| 1 | Sample Preparation | Tissue Weight: 50-100 mg | Keep tissue frozen on dry ice until homogenization. |
| 2 | Homogenization | Homogenization Buffer: 1 mL of cold methanol with 0.1% BHT and 10 µM indomethacin. | Perform homogenization on ice. For hard tissues, a ground glass homogenizer may be necessary.[7] For soft tissues, an auto homogenizer can be used.[7] Bead-based homogenization is also an effective alternative. |
| 3 | Centrifugation | Speed: 300 x g, Time: 5 minutes, Temperature: 4°C | This step removes unhomogenized tissue debris.[7] |
| 4 | Supernatant Collection | - | Carefully transfer the supernatant to a new pre-chilled tube. |
| 5 | Protein Quantification | - | A small aliquot of the supernatant can be used for protein estimation (e.g., Bradford assay) to normalize the results. |
Protocol 2: Lipid Extraction (Folch Method)
This protocol details a liquid-liquid extraction method to isolate lipids, including 12-HpETE, from the tissue homogenate.
| Step | Procedure | Quantitative Parameters | Notes |
| 1 | Internal Standard | Add deuterated internal standard (e.g., 12-HpETE-d8) to the homogenate. | The internal standard is crucial for accurate quantification. |
| 2 | Solvent Addition | Add 2 mL of chloroform to the 1 mL methanol homogenate. | This creates a 2:1 chloroform:methanol mixture. |
| 3 | Vortexing | Time: 2 minutes | Ensure thorough mixing of the sample and solvents. |
| 4 | Phase Separation | Add 0.6 mL of 0.9% NaCl solution. | This will induce the separation of the aqueous and organic phases. |
| 5 | Centrifugation | Speed: 2,000 x g, Time: 10 minutes, Temperature: 4°C | This step facilitates clear phase separation. |
| 6 | Lower Phase Collection | - | Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette. |
| 7 | Drying | Evaporate the solvent under a gentle stream of nitrogen. | Avoid excessive heating to prevent degradation. |
| 8 | Reconstitution | Reconstitute the dried lipid extract in 100 µL of methanol/water (50:50, v/v). | The sample is now ready for SPE or direct LC-MS/MS analysis. |
Protocol 3: Solid-Phase Extraction (SPE)
This protocol describes the purification and concentration of 12-HpETE from the lipid extract using a C18 SPE cartridge.
| Step | Procedure | Quantitative Parameters | Notes |
| 1 | Cartridge Conditioning | 1. 5 mL of methanol, 2. 5 mL of water (pH 3.5) | Proper conditioning is essential for analyte retention.[8] |
| 2 | Sample Loading | Load the reconstituted lipid extract (acidified to pH 3.5 with formic acid).[9] | Load the sample slowly to ensure proper binding. |
| 3 | Washing | 1. 5 mL of water (pH 3.5), 2. 5 mL of hexane | The water wash removes salts, and the hexane wash removes non-polar lipids. |
| 4 | Elution | 5 mL of methyl formate or ethyl acetate.[8] | These solvents will elute the more polar eicosanoids, including 12-HpETE. |
| 5 | Drying | Evaporate the eluate under a gentle stream of nitrogen. | |
| 6 | Reconstitution | Reconstitute the dried extract in 50-100 µL of mobile phase for LC-MS/MS analysis. |
Protocol 4: Chiral LC-MS/MS Analysis
This protocol provides a general framework for the quantification of 12-HpETE enantiomers.
| Parameter | Specification | Notes |
| LC Column | Chiral column (e.g., ChiralPak AD-RH, 150 x 4.6 mm, 5 µm)[7] | The choice of chiral column is critical for separating 12(S)-HpETE and 12(R)-HpETE. |
| Mobile Phase | Isocratic: methanol:water:acetic acid (95:5:0.1, v/v/v)[7] | Gradient elution may also be employed for better separation of multiple analytes. |
| Flow Rate | 300 µL/min[7] | |
| Column Temperature | 40°C[7] | |
| Injection Volume | 10-30 µL | |
| MS System | Triple quadrupole mass spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | Eicosanoids readily form negative ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity. |
| MRM Transitions | Precursor ion (m/z) for 12-HpETE: 335.2, Product ions: to be optimized based on instrument and standards. | The precursor ion for 12-HETE is 319.2.[7] |
Data Presentation
All quantitative data should be summarized in tables for easy comparison. An example is provided below.
| Sample Group | Tissue Type | 12(S)-HpETE (pg/mg protein) | 12(R)-HpETE (pg/mg protein) |
| Control | Liver | 15.2 ± 2.1 | 5.8 ± 0.9 |
| Treated | Liver | 45.7 ± 5.3 | 12.4 ± 1.8 |
| Control | Brain | 8.9 ± 1.5 | 3.1 ± 0.6 |
| Treated | Brain | 25.1 ± 3.2 | 7.9 ± 1.1 |
Data are presented as mean ± standard deviation.
Conclusion
The accurate quantification of 12-HpETE in tissues is challenging but achievable with careful attention to sample handling and analytical methodology. The protocols outlined in this document provide a robust framework for researchers to obtain reliable and reproducible data. By minimizing pre-analytical and analytical variability, these methods will aid in elucidating the role of 12-HpETE in health and disease, and support the development of novel therapeutic strategies targeting the 12-lipoxygenase pathway.
References
- 1. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Arachidonate metabolism via lipoxygenase and 12L-hydroperoxy-5,8,10,14-icosatetraenoic acid peroxidase sensitive to anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of eicosaenoic acid lipoxygenation in human platelets by 12-hydroperoxy derivative of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of hydroxyeicosatetraenoic acids (HETE) in blood from adults versus neonates: reduced production of 12-HETE in cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting (+/-)12-HpETE in Cell Culture Supernatants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme.[1] It plays a significant role in various physiological and pathological processes, including inflammation, cell migration, angiogenesis, and cancer progression.[1][2] As a result, the accurate quantification of 12-HETE in cell culture supernatants is crucial for understanding its role as a signaling molecule and potential therapeutic target. This document provides detailed application notes and protocols for the detection and quantification of (+/-)12-HETE in cell culture supernatants using two common methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
12-HETE Signaling Pathway
12-HETE exerts its effects by activating various intracellular signaling pathways.[2] It can act extracellularly by binding to the G protein-coupled receptor GPR31.[3][4] This interaction triggers downstream cascades involving protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and extracellular signal-regulated kinases (ERK1/2).[2] These pathways, in turn, modulate cellular functions such as cell migration, proliferation, and survival.[2][5] 12-HETE signaling is also linked to the activation of NF-κB, a key regulator of inflammation.[4][6]
Methods for Detection and Quantification
Two primary methods are widely used for the quantification of 12-HETE in biological samples: ELISA and LC-MS/MS. The choice of method depends on the required sensitivity, specificity, and throughput.
| Feature | ELISA | LC-MS/MS |
| Principle | Competitive immunoassay | Mass-to-charge ratio separation |
| Sensitivity | ng/mL range[7][8] | pg/mL to ng/mL range[9] |
| Specificity | Can have cross-reactivity | High, can distinguish isomers[10] |
| Throughput | High (96-well plate format) | Lower, sequential sample analysis |
| Cost | Lower initial cost | Higher instrument cost |
| Expertise | Relatively simple to perform | Requires specialized training |
Experimental Workflow
The general workflow for analyzing 12-HETE in cell culture supernatants involves sample collection, preparation, analysis, and data interpretation.
Protocol 1: 12-HETE Quantification by ELISA
This protocol is based on a competitive ELISA format, where 12-HETE in the sample competes with a fixed amount of labeled 12-HETE for binding to a limited amount of antibody.
Materials:
-
12-HETE ELISA Kit (e.g., from Cayman Chemical, Cloud-Clone Corp., FineTest)[7][8][11]
-
Cell culture supernatant
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Deionized or distilled water
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Sample Preparation:
-
Assay Protocol (based on a typical competitive ELISA kit): [8][11][14]
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of biotinylated anti-12-HETE antibody (Detection Reagent A) to each well.[12]
-
Aspirate the liquid from each well and wash 3 times with the provided wash buffer.
-
Add 100 µL of HRP-avidin (Detection Reagent B) to each well.
-
Aspirate and wash the wells 5 times.
-
Add 90 µL of TMB substrate solution and incubate for 15-25 minutes at 37°C in the dark.[14]
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm immediately.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its concentration.
-
The concentration of 12-HETE in the samples is inversely proportional to the absorbance.
-
Calculate the concentration of 12-HETE in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: 12-HETE Quantification by LC-MS/MS
This method offers high sensitivity and specificity and is considered the gold standard for lipid mediator analysis.[1]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase column
-
Deuterated 12-HETE internal standard (12(S)-HETE-d8)[1]
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents: methanol, acetonitrile, water, formic acid, hexane, ethyl acetate (LC-MS grade)[1][10]
-
Nitrogen evaporator or centrifugal vacuum evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation and Solid-Phase Extraction (SPE): [1][12]
-
Thaw frozen cell culture supernatant samples on ice.
-
Spike the sample with a known amount of deuterated internal standard (12(S)-HETE-d8).[1]
-
Acidify the sample to approximately pH 3.5 with dilute acid (e.g., 2M HCl).[1]
-
Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of LC-MS grade water.[1]
-
Load the acidified sample onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of LC-MS grade water to remove salts and polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar lipid impurities.[1]
-
Elute the analytes with 5 mL of ethyl acetate or methyl formate.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[1]
-
-
LC-MS/MS Analysis: [1][10][12]
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[12]
-
-
Mass Spectrometric Detection:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 12-HETE | 319.2 | 179.1 |
| 12-HETE-d8 | 327.2 | 184.1 |
| Note: These are common transitions; specific m/z values may need to be optimized for your instrument.[1][10] |
Data Analysis:
-
Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the amount of 12-HETE in the samples by comparing their peak area ratios to the standard curve.[12]
Troubleshooting and Considerations
-
Sample Stability: 12-HETE is a lipid that can be prone to degradation. It is essential to process samples quickly and store them at -80°C to minimize degradation.[15]
-
Preventing Autoxidation: The addition of antioxidants like butylated hydroxytoluene (BHT) during sample preparation can help prevent the non-enzymatic formation of HETEs.[16]
-
Internal Standard: The use of a deuterated internal standard is crucial for accurate quantification with LC-MS/MS, as it corrects for analyte loss during sample preparation and variations in instrument response.[1]
-
ELISA Cross-Reactivity: Be aware of potential cross-reactivity of the ELISA antibody with other HETE isomers or related compounds. Check the kit's specifications for cross-reactivity data.
-
Chiral Analysis: Standard LC-MS/MS cannot distinguish between the (S) and (R) enantiomers of 12-HETE. Chiral chromatography is required for this separation if necessary for the research question.[10]
By following these detailed protocols and considering the key aspects of sample handling and analysis, researchers can confidently and accurately measure (+/-)12-HETE in cell culture supernatants, enabling a deeper understanding of its role in cellular signaling and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 12-HETE (12-Hydroxyeicosatetraenoic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. benchchem.com [benchchem.com]
- 13. 12-HETE(12-Hydroxyeicosatetraenoic Acid) ELISA Kit – AFG Scientific [afgsci.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. benchchem.com [benchchem.com]
- 16. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of (+/-)12-HpETE in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)12-hydroperoxyeicosatetraenoic acid ((+/-)12-HpETE) is a reactive lipid hydroperoxide produced from arachidonic acid by the action of 12-lipoxygenase (12-LOX) enzymes. As a precursor to the more stable and well-studied 12-hydroxyeicosatetraenoic acid (12-HETE), this compound is a critical intermediate in a signaling cascade implicated in various physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. Due to its inherent instability and rapid conversion to 12-HETE and other metabolites in vivo, studying the direct effects of exogenous this compound presents significant technical challenges. These application notes provide a comprehensive guide to the in vivo administration of this compound in mouse models, including detailed experimental protocols, data presentation, and visualization of relevant pathways. The methodologies outlined herein are designed to facilitate reproducible and robust investigations into the biological functions of this transient but potent lipid mediator.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of the 12-LOX pathway in mouse models. Given the rapid in vivo conversion of 12-HpETE to 12-HETE, data for 12-HETE is presented as a relevant proxy for the expected biological outcomes following this compound administration.
Table 1: Effects of 12-LOX Metabolites on Neutrophil Infiltration in Mouse Models
| Mouse Model | Treatment | Dose | Primary Outcome | Result | Reference |
| Dermal Inflammation | 12(R)-HETE | Up to 50 µ g/site (intradermal) | Neutrophil Infiltration (Myeloperoxidase levels) | Dose-dependent increase in neutrophil chemoattraction | [1] |
| Acute Lung Injury (LPS-induced) | Genetic Deletion of 12/15-LOX (Alox15-/-) | N/A | Neutrophil recruitment to lung compartments | Significant reduction in neutrophil infiltration | [2] |
Table 2: Effects of 12-LOX Metabolites on Angiogenesis and Vascular Permeability in Mouse Models
| Mouse Model | Treatment | Dose | Primary Outcome | Result | Reference |
| High-Fat Diet-Induced Obesity | Small molecule (M12) disrupting TRPV4–Nox2 coupling | Not specified | Aortic Vascular Permeability (Evans blue assay) | Reversal of increased vascular permeability | [3] |
| Chemotherapy-induced Alopecia (Cyclophosphamide) | Cyclophosphamide | 120 µg/g (intraperitoneal) | Subcutaneous Vascular Permeability | Increased vascular permeability at 24 hours | [4] |
| Acute Lung Injury (Acid-induced) | Genetic Deletion of 12/15-LOX (Alox15-/-) | N/A | Vascular Permeability | Reduced increase in vascular permeability | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal Injection
This protocol describes the preparation and intraperitoneal (IP) administration of this compound in mice. Extreme caution must be exercised due to the instability of 12-HpETE. All solutions should be prepared fresh and used immediately.
Materials:
-
(+/)-12-HpETE
-
Ethanol (anhydrous, sterile)
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
C57BL/6 mice (8-12 weeks old)
-
1 mL sterile syringes with 26-30 gauge needles
-
70% ethanol for disinfection
Procedure:
-
Preparation of this compound Solution (Handle on ice):
-
Due to the instability of lipid hydroperoxides, prepare the dosing solution immediately before administration.
-
Dissolve this compound in a minimal amount of sterile ethanol.
-
Dilute the ethanolic solution with sterile PBS to the final desired concentration. A final ethanol concentration of 0.5% in PBS is a common vehicle for similar lipid mediators.
-
A suggested starting dose, extrapolated from studies with similar compounds, is in the range of 10-100 ng per mouse. Dose-response studies are highly recommended.
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the prepared this compound solution. The typical injection volume is 100-200 µL.
-
Administer a vehicle control (e.g., 0.5% ethanol in PBS) to a separate cohort of mice.
-
-
Post-injection Monitoring and Analysis:
-
Monitor the mice for any adverse reactions.
-
Collect tissues or blood at predetermined time points for analysis.
-
Due to the rapid conversion of 12-HpETE to 12-HETE, it is crucial to analyze for both compounds using methods like LC-MS/MS to understand the in vivo exposure.
-
Protocol 2: Mouse Air Pouch Model of Inflammation
This model creates a subcutaneous cavity to study localized inflammatory responses to injected substances.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Sterile air
-
Sterile 1 mL and 5 mL syringes with 25-27 gauge needles
-
This compound solution (prepared as in Protocol 1)
-
PBS (sterile)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Air Pouch Formation:
-
Anesthetize the mouse.
-
Inject 3 mL of sterile air subcutaneously into the dorsal midline to create an air pouch.
-
On day 3, re-inject 2 mL of sterile air to maintain the pouch.
-
-
Induction of Inflammation:
-
On day 6, inject 100 µL of the freshly prepared this compound solution directly into the air pouch.
-
Inject a control group with the vehicle solution.
-
-
Analysis of Inflammatory Response:
-
At a specified time point (e.g., 4, 12, or 24 hours) post-injection, euthanize the mice.
-
Carefully dissect the air pouch and collect the exudate by washing the pouch with 1 mL of sterile PBS.
-
Centrifuge the lavage fluid to pellet the cells.
-
The supernatant can be used for cytokine analysis (e.g., ELISA).
-
The cell pellet can be resuspended and stained for flow cytometric analysis to quantify infiltrating leukocyte populations, particularly neutrophils.
-
Mandatory Visualization
Signaling Pathways of this compound and its Metabolites
Caption: Biosynthesis and signaling pathways of this compound and its primary metabolite 12-HETE.
Experimental Workflow for In Vivo Administration and Analysis
Caption: Experimental workflow for in vivo administration and subsequent analysis of this compound in mouse models.
References
- 1. 12(R)-hydroxyeicosatetraenoic acid is a neutrophil chemoattractant in the cavine, lapine, murine and canine dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eliminating or blocking 12/15-lipoxygenase reduces neutrophil recruitment in mouse models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule compound M12 reduces vascular permeability in obese mice via blocking endothelial TRPV4–Nox2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of increased vascular permeability in chemotherapy-induced alopecia: In vivo imaging of the hair follicular microenvironment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved survival and reduced vascular permeability by eliminating or blocking 12/15-lipoxygenase in mouse models of acute lung injury (ALI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 12-HpETE Using Stable Isotope-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the accurate and precise quantification of 12-hydroperoxyeicosatetraenoic acid (12-HpETE) and its more stable reduced product, 12-hydroxyeicosatetraenoic acid (12-HETE), in various biological matrices. The use of a stable isotope-labeled internal standard, such as 12(S)-HETE-d8, is highlighted as the gold standard for mass spectrometry-based quantification. This methodology corrects for analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and precision.
Introduction to 12-HpETE and its Significance
12-HpETE is a bioactive lipid mediator derived from arachidonic acid primarily through the action of the 12-lipoxygenase (12-LOX) enzyme. It is a key intermediate in the biosynthesis of 12-HETE and other downstream signaling molecules. Due to its inherent instability, 12-HpETE is often reduced to 12-HETE for quantification. 12-HETE has been implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, angiogenesis, and cancer progression.[1][2] Accurate measurement of 12-HETE levels in biological samples such as plasma, serum, tissue homogenates, and cell culture supernatants is crucial for understanding its role in disease and for the development of novel therapeutics targeting the 12-LOX pathway.
Principle of the Method: Isotope Dilution Mass Spectrometry
The quantification of 12-HETE is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with an isotope dilution strategy. A known amount of a stable isotope-labeled internal standard (e.g., 12(S)-HETE-d8) is added to the sample at the beginning of the extraction process. Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction efficiency and ionization suppression or enhancement during mass spectrometric analysis. By measuring the ratio of the signal from the endogenous 12-HETE to that of the known amount of the deuterated standard, an accurate concentration of the analyte in the original sample can be determined.[3]
Data Presentation: Quantitative LC-MS/MS Parameters
The following table summarizes typical quantitative data and parameters for the LC-MS/MS analysis of 12-HETE using a deuterated internal standard. These values can serve as a starting point for method development and validation.
| Parameter | Value | Reference(s) |
| Linear Range | 0.1 - 100 ng/mL | [3] |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL; 100 pg/mL | [4] |
| Accuracy | 86-111% (Inter-day); 88-110% (Intra-day) | [5] |
| Precision | < 15% | [5] |
| Recovery | 32.3 to 76.7% in plasma | [6] |
Experimental Protocols
Sample Handling and Storage
Proper sample handling is critical to prevent the ex vivo formation or degradation of 12-HETE.
-
Anticoagulant: For blood collection, use tubes containing EDTA.[1]
-
Processing Time: Process blood samples as quickly as possible after collection. Storage of whole blood at room temperature can alter oxylipin concentrations.[1]
-
Centrifugation: Centrifuge blood samples to separate plasma. Avoid leaving samples in the centrifuge after the run is complete.[1]
-
Storage: Immediately freeze plasma, serum, or other biological samples at -80°C until analysis.[1]
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 12(S)-HETE and 12(S)-HETE-d8 in methanol. Store at -80°C.
-
Working Standard Solution (e.g., 1 µg/mL): Prepare a working solution of 12(S)-HETE by diluting the stock solution in methanol.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of 12(S)-HETE-d8 in methanol. The final concentration in the sample should be appropriate for the expected analyte concentration range.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the 12(S)-HETE working standard solution in the appropriate solvent (e.g., 50:50 methanol/water). A typical concentration range is 0.1 to 100 ng/mL.[7]
Sample Preparation: Extraction of 12-HETE
Two common methods for extracting 12-HETE from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
This protocol is adapted for a 1 mL plasma or serum sample and should be performed on ice where possible.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: Add a precise volume of the 12(S)-HETE-d8 internal standard spiking solution to each sample (e.g., 10 µL of 100 ng/mL standard to 1 mL of plasma). Vortex briefly.[7]
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding 2M HCl (approximately 50 µL per mL of plasma). Vortex and let sit at 4°C for 15 minutes. Centrifuge to pellet any precipitate.[7]
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.[1]
-
A second wash with HPLC-grade water can be performed.
-
-
Elution: Elute the analytes with 1.2 mL of methanol into a clean collection tube.[1]
-
Evaporation: Dry the eluent under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried residue in 50-100 µL of the initial LC-MS/MS mobile phase (e.g., 50% methanol).[1]
This protocol is a general guideline for the extraction of lipids from cell pellets.
-
Cell Pellet Collection: Harvest cells and centrifuge to obtain a cell pellet.
-
Internal Standard Spiking: Resuspend the cell pellet in a suitable buffer (e.g., PBS) and add a known amount of 12(S)-HETE-d8 internal standard.
-
Protein Precipitation and Extraction:
-
Add ice-cold methanol (containing an antioxidant like BHT if necessary) to the cell suspension to precipitate proteins.
-
Add a water-immiscible organic solvent such as ethyl acetate or a mixture of hexane:isopropanol.[6]
-
-
Phase Separation: Vortex the mixture vigorously and then centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully collect the upper organic layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the initial LC-MS/MS mobile phase.
LC-MS/MS Analysis
-
Chromatography: Chiral separation is essential to distinguish between the 12(S)-HETE and 12(R)-HETE enantiomers. This is typically achieved using a chiral column, such as a ChiralPak AD-RH.[2][8]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.[7]
Analyte Precursor Ion (Q1) [M-H]⁻ (m/z) Product Ion (Q3) (m/z) 12(S)-HETE 319.2 179.1 12(S)-HETE-d8 327.2 184.0 Table adapted from BenchChem Application Note.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of 12-HETE.
Caption: A generalized workflow for 12-HETE quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 12-HETE Measurement Using ELISA Kits
Measuring 12-HETE as an Indirect Biomarker
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid metabolite of arachidonic acid produced via the 12-lipoxygenase (12-LOX) pathway.[1][2] It functions as a potent signaling molecule involved in a multitude of physiological and pathological processes.[1] Elevated levels of 12-HETE have been implicated in inflammation, cancer progression, angiogenesis, and vascular conditions, making it a critical biomarker for research and drug development.[1][3] This document provides detailed application notes and protocols for the quantification of 12-HETE in biological samples using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
12-HETE as a Biomarker
12-HETE has emerged as a significant biomarker in various disease states:
-
Inflammatory Diseases: It acts as a chemoattractant for immune cells, and its increased levels are observed in inflammatory conditions.[1]
-
Cancer: 12-HETE is associated with tumor growth, metastasis, and angiogenesis, particularly in prostate and breast cancers.[1]
-
Diabetic Retinopathy: Studies have shown a correlation between increased serum 12-HETE levels and the risk of diabetic retinopathy.[4][5]
-
Cardiovascular Diseases: It plays a role in vascular smooth muscle cell migration and platelet aggregation.[1]
-
Severe Trauma: Plasma 12-HETE levels are elevated in patients with severe trauma and correlate with injury severity.[6]
-
Churg-Strauss Syndrome: Markedly elevated levels of 12-HETE in exhaled breath condensate and bronchoalveolar lavage fluid can help distinguish Churg-Strauss syndrome from asthma and hypereosinophilic syndrome.[7]
12-HETE Signaling Pathway
12-HETE exerts its effects through complex signaling cascades. Extracellularly, it can bind to the G protein-coupled receptor GPR31 and the low-affinity leukotriene B4 receptor (BLT2).[8][9] This interaction triggers downstream signaling involving several protein kinases, including extracellular-regulated protein kinase (ERK1/2), protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and Src kinase.[10] A key consequence of 12-HETE signaling is the activation of NADPH oxidase-1 (NOX-1), leading to increased oxidative stress.[3][8] Furthermore, 12-HETE can modulate the activity of transcription factors like NF-κB, thereby influencing gene expression related to inflammation and cell survival.[3][9]
Caption: A diagram of the 12-HETE signaling pathway.
Commercially Available 12-HETE ELISA Kits
Several manufacturers offer ELISA kits for the quantification of 12-HETE. The choice of kit may depend on the sample type, required sensitivity, and assay range. Below is a summary of the performance characteristics of some commercially available kits.
| Manufacturer | Kit Name | Assay Type | Detection Range (ng/mL) | Sensitivity (ng/mL) | Sample Types |
| Cayman Chemical | 12(S)-HETE ELISA Kit | Competitive | 0.091 - 200 | ~0.5 | Plasma, Serum |
| MyBioSource | Mouse 12-HETE ELISA Kit | Sandwich | 1.56 - 100 | Up to 0.5 | Body fluids, Tissue homogenates, Secretions |
| MyBioSource | General 12-HETE ELISA Kit | Competitive | 0.313 - 20 | 0.188 | Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate |
Experimental Protocols
The following sections provide a generalized protocol for measuring 12-HETE using a competitive ELISA kit. Note: It is crucial to refer to the specific manual provided with your ELISA kit for detailed instructions, as protocols may vary between manufacturers.
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for two hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1,000 x g. Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11][12]
-
Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.[11][13]
-
Cell Culture Supernatants: Centrifuge cell culture media for 20 minutes at 1,000 x g to remove debris. Collect the supernatant and assay immediately or store at -80°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in an appropriate lysis buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. The optimal homogenization protocol will depend on the tissue type.[12]
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as specified in the kit manual.[13][14]
-
Standard Dilutions: Reconstitute the 12-HETE standard with the provided standard diluent to create a stock solution. Perform a serial dilution of the stock solution to generate a standard curve. Do not reuse diluted standards.[13][14]
-
Detection Reagents: Prepare the working solutions of detection reagents (e.g., biotinylated antibody, HRP-streptavidin) by diluting the concentrated stocks in the appropriate assay diluent.[11][13]
ELISA Assay Procedure (Competitive)
The following is a typical workflow for a competitive ELISA.
-
Add Standards and Samples: Add 50 µL of the diluted standards and prepared samples to the appropriate wells of the pre-coated microplate.[11][13]
-
Add Detection Reagent A (Biotinylated Antibody): Immediately add 50 µL of the prepared Detection Reagent A to each well.[11][13]
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[11][13]
-
Washing: Aspirate the liquid from each well and wash the plate three times with 1x Wash Buffer.[13]
-
Add Detection Reagent B (HRP-Streptavidin): Add 100 µL of the prepared Detection Reagent B to each well.[13]
-
Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[13]
-
Second Washing: Aspirate and wash the plate five times with 1x Wash Buffer.[13]
-
Add Substrate: Add 90 µL of TMB Substrate Solution to each well.[13]
-
Third Incubation: Incubate the plate for 10-20 minutes at 37°C in the dark.[13]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[13]
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
Caption: A flowchart of a typical competitive ELISA protocol.
Data Analysis
The concentration of 12-HETE in the samples is determined by comparing their absorbance to the standard curve. The absorbance is inversely proportional to the concentration of 12-HETE in the sample. Plot the absorbance of the standards against their known concentrations and use the resulting curve to calculate the concentration of 12-HETE in the unknown samples.
Troubleshooting
For troubleshooting common issues such as high background, low signal, or poor precision, please refer to the troubleshooting section of your specific ELISA kit manual.
Conclusion
Measuring 12-HETE levels using ELISA kits is a reliable and sensitive method for investigating its role in various physiological and pathological processes. As an important biomarker, the accurate quantification of 12-HETE can provide valuable insights for both basic research and the development of novel therapeutic strategies.
References
- 1. cellular-research.com [cellular-research.com]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Increased serum 12-hydroxyeicosatetraenoic acid levels are correlated with an increased risk of diabetic retinopathy in both children and adults with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of plasma 12(S)-Hydroxyeicosatetraenoic acid as a biomarker to predict mortality in adults with severe trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12-hydroxy-eicosatetraenoic acid (12-HETE): a biomarker of Churg-Strauss syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. 12-HETE(12-Hydroxyeicosatetraenoic Acid) ELISA Kit – AFG Scientific [afgsci.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Imaging 12-HpETE in Live Cells Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a highly reactive lipid hydroperoxide produced from arachidonic acid by the enzyme 12-lipoxygenase (12-LOX).[1] As a key intermediate in the 12-LOX signaling pathway, 12-HpETE is a precursor to the more stable signaling molecule 12-hydroxyeicosatetraenoic acid (12-HETE). The 12-LOX pathway is implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and cell proliferation.[1] Given its role in disease, the ability to visualize and quantify 12-HpETE in living cells is of significant interest for understanding disease mechanisms and for the development of novel therapeutics.
However, the direct and specific imaging of 12-HpETE in live cells is challenging due to its high reactivity and transient nature. Currently, there are no commercially available fluorescent probes specifically designed for the direct detection of 12-HpETE. An effective strategy to circumvent this limitation is the use of fluorescent probes that target the broader class of lipid hydroperoxides (ROOH). These probes react with the hydroperoxide functional group, leading to a detectable change in their fluorescent properties. This approach allows for the indirect visualization of 12-HpETE by detecting the lipid peroxidation that is a hallmark of its production.
This document provides detailed application notes and protocols for the use of general lipid hydroperoxide fluorescent probes to image 12-HpETE-associated lipid peroxidation in live cells.
Principles of Lipid Hydroperoxide-Reactive Fluorescent Probes
Fluorescent probes for lipid hydroperoxides are typically designed with a fluorophore and a reactive moiety that specifically interacts with the hydroperoxide group. A common mechanism involves the oxidation of a non-fluorescent or weakly fluorescent probe molecule into a highly fluorescent product upon reaction with a lipid hydroperoxide.
One of the most utilized reactive moieties for detecting lipid hydroperoxides is the diphenylphosphine group. Probes containing this group, such as Diphenyl-1-pyrenylphosphine (DPPP), are essentially non-fluorescent. In the presence of lipid hydroperoxides, the phosphine is oxidized to a phosphine oxide, which is a highly fluorescent molecule.[2][3][4][5] This "turn-on" fluorescence response provides a direct correlation between the fluorescence intensity and the amount of lipid hydroperoxide present in the cell.
Quantitative Data of Representative Lipid Hydroperoxide Probes
The selection of a suitable fluorescent probe is critical for successful cellular imaging experiments. The following table summarizes the key quantitative data for several commonly used lipid hydroperoxide-reactive probes.
| Probe Name | Excitation (nm) | Emission (nm) | Target Analyte | Key Features |
| Liperfluo | ~524 | ~535 | Lipid Hydroperoxides | Good water solubility and dispersibility; low cytotoxicity; suitable for live-cell imaging and flow cytometry.[6][7][8][9] |
| Diphenyl-1-pyrenylphosphine (DPPP) | ~351 | ~380 | Lipid Hydroperoxides | Stoichiometric reaction with lipid hydroperoxides; stable fluorescent product; suitable for long-term peroxidation studies.[2][3][4][5][10] |
| TCP (tricarbocyanine diphenylphosphine) | ~750 (NIR) | ~770 (NIR) | Lipid Hydroperoxides | Near-infrared excitation and emission minimize background fluorescence; high sensitivity (pM detection limit).[11][12] |
| Spy-LHP | Not specified | Not specified | Lipid Hydroperoxides | High sensitivity and selectivity, but poor water solubility limits its use in live-cell imaging.[6][7] |
Signaling Pathway and Experimental Workflow Diagrams
12-Lipoxygenase Signaling Pathway
Caption: The 12-Lipoxygenase signaling pathway.
Experimental Workflow for Imaging Lipid Hydroperoxides
Caption: Generalized workflow for live-cell imaging.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lipid Hydroperoxides with Liperfluo
This protocol provides a general procedure for staining live cells with Liperfluo. Optimization of probe concentration and incubation times may be required for different cell types and experimental conditions.
Materials:
-
Liperfluo
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (serum-free and complete)
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Imaging dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP)
Procedure:
-
Cell Seeding:
-
Seed cells onto a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to the desired confluency (typically 60-80%).
-
-
Preparation of Liperfluo Stock Solution:
-
Probe Loading:
-
Prepare a working solution of Liperfluo by diluting the stock solution in serum-free medium to a final concentration of 1-20 µM.[11] The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the Liperfluo working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[7][11]
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.[6]
-
-
Stimulation (Optional):
-
To induce lipid peroxidation and 12-HpETE production, you can treat the cells with a stimulus of interest (e.g., arachidonic acid, inflammatory cytokines, or other inducers).
-
Incubate for the desired period.
-
-
Imaging:
Protocol 2: Live-Cell Imaging of Lipid Hydroperoxides with Diphenyl-1-pyrenylphosphine (DPPP)
This protocol provides a general procedure for using DPPP to detect lipid hydroperoxides in live cells.
Materials:
-
Diphenyl-1-pyrenylphosphine (DPPP)
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Preparation of DPPP Stock Solution:
-
Prepare a stock solution of DPPP in DMSO or ethanol.
-
-
Probe Loading:
-
Washing:
-
Gently wash the cells with warm PBS to remove any DPPP that has not been incorporated.
-
-
Stimulation (Optional):
-
Induce lipid peroxidation as described in Protocol 1.
-
-
Imaging:
Data Analysis and Interpretation
The primary output of these experiments will be fluorescence images of the cells. The intensity of the fluorescence signal is proportional to the amount of lipid hydroperoxide that has reacted with the probe.
-
Qualitative Analysis: Visual inspection of the images can reveal the subcellular localization of lipid peroxidation.
-
Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji) can be used to measure the mean fluorescence intensity of individual cells or specific regions of interest. This allows for a quantitative comparison of lipid peroxidation levels between different experimental conditions.
-
Controls: It is essential to include appropriate controls in your experiments:
-
Unstained cells: To determine the level of autofluorescence.
-
Vehicle control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the probe and any stimulants.
-
Positive control: Cells treated with a known inducer of lipid peroxidation (e.g., tert-butyl hydroperoxide) to confirm that the probe is working correctly.
-
Negative control: Cells pre-treated with an antioxidant (e.g., Vitamin E) before stimulation to demonstrate that the observed fluorescence is due to oxidative stress.[2]
-
Troubleshooting
-
High Background Fluorescence:
-
Ensure complete removal of unbound probe by thorough washing.
-
Optimize the probe concentration; use the lowest concentration that gives a detectable signal.
-
Check for autofluorescence from the cells or medium.
-
-
Low Signal:
-
Increase the probe concentration or incubation time.
-
Ensure that the stimulus is effectively inducing lipid peroxidation.
-
Check the filter sets and microscope settings to ensure they are optimal for the probe being used.
-
-
Phototoxicity:
-
Minimize the exposure time and excitation light intensity during imaging.
-
Use a more photostable probe if available.
-
Acquire images at longer intervals for time-lapse experiments.
-
Conclusion
While specific fluorescent probes for the direct imaging of 12-HpETE in live cells are not yet available, the use of general lipid hydroperoxide-reactive probes provides a valuable and accessible method for indirectly studying the role of 12-HpETE in cellular processes. By carefully selecting the appropriate probe and optimizing the experimental conditions, researchers can gain significant insights into the spatial and temporal dynamics of lipid peroxidation associated with the 12-LOX pathway. This information is crucial for advancing our understanding of diseases where this pathway is implicated and for the development of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Estimation of lipid peroxidation of live cells using a fluorescent probe, diphenyl-1-pyrenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel fluorescent probe diphenyl-1-pyrenylphosphine to follow lipid peroxidation in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel fluorescent probe diphenyl‐1‐pyrenylphosphine to follow lipid peroxidation in cell membranes | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. folibio.com.tw [folibio.com.tw]
- 7. interchim.fr [interchim.fr]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. dojindo.com [dojindo.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Peroxide Detection Liperfluo | CAS 1448846-35-2 Dojindo [dojindo.com]
- 12. A near-infrared fluorescent probe for lipid hydroperoxides in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction (SPE) for 12-HpETE Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 12-hydroperoxyeicosatetraenoic acid (12-HpETE) from biological matrices using solid-phase extraction (SPE). Included are comprehensive application notes, step-by-step experimental protocols, and a summary of relevant quantitative data. Additionally, signaling pathways involving 12-HpETE and its more stable metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE), are illustrated to provide a broader context for its biological significance.
Introduction
12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a bioactive lipid hydroperoxide derived from the oxygenation of arachidonic acid by 12-lipoxygenase (12-LOX) enzymes.[1] It is a key intermediate in the biosynthesis of 12-HETE and other signaling molecules.[1][2] Due to its role in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis, the accurate isolation and quantification of 12-HpETE are crucial for research and drug development.[3][4] Solid-phase extraction is a widely used and effective method for purifying and concentrating 12-HpETE from complex biological samples prior to downstream analysis such as liquid chromatography-mass spectrometry (LC-MS).[3][5]
Data Presentation
Quantitative Data Summary
The concentration of 12-HETE, the stable metabolite of 12-HpETE, can vary significantly in biological samples depending on the physiological or pathological state. The following table summarizes typical concentrations found in human serum, providing a reference for expected levels after purification.
| Condition | Concentration Range (ng/mL) |
| Healthy Individuals | 0.5 - 10 |
| Inflammatory Conditions | 10 - 100 |
| Certain Cancers | Up to 500 |
Note: The wide range in reported concentrations can be attributed to differences in analytical methods, sample handling, and cohort characteristics.[3]
Experimental Protocols
Reversed-Phase Solid-Phase Extraction (RP-SPE) Protocol for 12-HpETE Purification
This protocol employs a reversed-phase C18 sorbent to purify 12-HpETE from biological fluids such as serum or plasma.[3][5] The principle of this method is based on the hydrophobic interaction between the nonpolar stationary phase (C18) and the lipophilic 12-HpETE molecule.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)[5]
-
Methanol (HPLC grade)[5]
-
Water (HPLC grade or ultrapure)[5]
-
Hexane (optional, for removing non-polar lipids)[5]
-
Ethyl Acetate or Methanol (for elution)[5]
-
Internal Standard (e.g., deuterated 12-HETE)[5]
-
SPE Vacuum Manifold[5]
-
Nitrogen Evaporator[5]
Procedure:
-
Sample Preparation:
-
Thaw frozen samples (e.g., serum, plasma) on ice.[5]
-
To a 200 µL aliquot of the sample, add an internal standard (e.g., 10 µL of 100 ng/mL 12(S)-HETE-d8 in methanol) to monitor extraction efficiency.[3]
-
Vortex briefly to mix.[3]
-
Acidify the sample to a pH of approximately 4.0 by adding 10 µL of 2% aqueous acetic acid. This ensures that the carboxylic acid group of 12-HpETE is protonated, increasing its hydrophobicity and retention on the C18 sorbent.[3][5]
-
Dilute the sample with 400 µL of HPLC-grade water to reduce viscosity.[3]
-
Vortex the sample for 30 seconds.[3]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 1 mL of HPLC-grade water to remove salts and other polar interferences.[3]
-
Perform a second wash with 1 mL of 15% aqueous methanol to remove more strongly bound polar impurities.[3]
-
(Optional) For samples with high lipid content, a wash with 1 mL of hexane can be performed to remove non-polar lipid interferences.[5]
-
Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes to remove all residual water.[3]
-
-
Elution:
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas at 30-40°C.[3]
-
Reconstitute the dried residue in a suitable solvent for your downstream analysis (e.g., 100 µL of 50:50 methanol:water for LC-MS/MS).[3]
-
Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.[3]
-
Visualizations
Experimental Workflow
Caption: Workflow for 12-HpETE purification using SPE.
12-HETE Signaling Pathway
12-HpETE is rapidly converted to 12-HETE, which then acts as a signaling molecule.[1] 12-HETE exerts its biological effects by activating cell surface receptors, such as GPR31, and modulating various intracellular signaling cascades.[3][6] These pathways influence critical cellular functions including proliferation, migration, and survival.[3][7]
Caption: 12-HETE signaling pathway and cellular effects.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 12-HpETE Derivatives by Gas Chromatography-Mass Spectrometry
Introduction
12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme.[1] As a hydroperoxy fatty acid, 12-HpETE is a precursor to 12-hydroxyeicosatetraenoic acid (12-HETE) and other downstream metabolites.[1] These eicosanoids are implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression, making their accurate quantification crucial for research and drug development.[2][3]
Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of fatty acid derivatives.[4] However, the low volatility and thermal instability of hydroperoxylated and hydroxylated fatty acids necessitate chemical derivatization to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[5][6] This application note provides a detailed protocol for the analysis of 12-HpETE derivatives, primarily through their conversion to the more stable 12-HETE derivative, using a trimethylsilyl (TMS) derivatization method followed by GC-MS.
Challenges in Direct 12-HpETE Analysis
Direct GC-MS analysis of 12-HpETE is challenging due to the thermal lability of the hydroperoxide group. At the high temperatures used in the GC injector and column, 12-HpETE can readily degrade, leading to inaccurate quantification and the formation of multiple breakdown products. Therefore, a common and reliable strategy is to reduce the hydroperoxide moiety to a more stable hydroxyl group, converting 12-HpETE to 12-HETE prior to derivatization and analysis.[7] This method provides a quantitative measure of the total 12-LOX pathway activity that results in the formation of 12-HpETE.
Experimental Protocols
This section details the comprehensive workflow for the analysis of 12-HpETE from biological samples, including sample preparation, derivatization, and GC-MS analysis.
1. Sample Preparation and Lipid Extraction
This protocol is adapted from established methods for fatty acid extraction.[7][8]
-
Materials and Reagents:
-
Biological sample (e.g., plasma, tissue homogenate, cell culture media)
-
Internal Standard (e.g., deuterated 12-HETE-d8 or another suitable deuterated fatty acid)[1][8]
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution (saline)
-
Triphenylphosphine (for reduction of hydroperoxides)[7]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
-
Procedure:
-
To 1 mL of the biological sample, add the internal standard to a final concentration of approximately 100 ng/mL.[1]
-
Perform a liquid-liquid extraction using a 2:1:0.8 mixture of chloroform:methanol:saline. Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
Reduction of Hydroperoxides: Re-dissolve the dried lipid extract in methanol and add a fresh solution of triphenylphosphine (1 mg/mL in methanol) in slight excess. Incubate for 30 minutes at room temperature to reduce 12-HpETE to 12-HETE.[7]
-
Solid Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water and then with a low-percentage methanol wash (e.g., 15% methanol) to remove polar impurities.
-
Elute the fatty acids with methanol or ethyl acetate.
-
Dry the eluate under a stream of nitrogen.
-
-
2. Derivatization: Methylation and Silylation
To increase volatility for GC analysis, both the carboxylic acid and hydroxyl groups must be derivatized.[5] This is typically a two-step process involving esterification of the carboxylic acid followed by silylation of the hydroxyl group.[7]
-
Materials and Reagents:
-
Diazomethane or 2% (v/v) sulfuric acid in methanol for methylation. (Note: Diazomethane is highly toxic and explosive; handle with extreme caution in a fume hood).
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
-
Procedure:
-
Methylation (Esterification):
-
Add 1 mL of 2% sulfuric acid in methanol to the dried sample.
-
Incubate at 50°C for 2 hours to form the fatty acid methyl esters (FAMEs).
-
Alternatively, use a freshly prepared ethereal solution of diazomethane and add it dropwise until a yellow color persists. Allow to react for 10 minutes.
-
Evaporate the solvent under nitrogen.
-
-
Silylation:
-
To the dried methyl ester, add 50 µL of anhydrous pyridine or acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.[9]
-
Cool the sample to room temperature before injection into the GC-MS.
-
-
GC-MS Analysis
The following are recommended starting conditions for the GC-MS analysis of the derivatized 12-HETE.[7][10] Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph (GC) Conditions:
-
Column: Rtx-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 min.
-
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan mode for qualitative analysis.
-
Data Presentation
Quantitative analysis is performed using a calibration curve constructed from standards of 12-HETE and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 1: Quantitative GC-MS Data for 12-HETE-TMS Derivative
| Parameter | Value | Reference |
| Derivatization Method | Methyl Ester, Trimethylsilyl Ether | [7] |
| Linear Range | 1 - 250 ng | [7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Quantitation Ion (m/z) | 301 | [7] |
| Qualifier Ion 1 (m/z) | 215 | |
| Qualifier Ion 2 (m/z) | 404 (M+) | |
| Internal Standard | Deuterated 12-HETE (12-HETE-d8) | [1][8] |
| Internal Standard Ion (m/z) | 309 |
Table 2: Characteristic Mass Fragments for Derivatized HETEs
| Analyte (as Me, TMS derivative) | Primary Quantitation Ion (m/z) | Reference |
| 12-HETE | 301 | [7] |
| 11-HETE | 287 | [7] |
| 9-HETE | 259 | [7] |
| 8-HETE | 271 | [7] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 12-HpETE derivatives.
12-HETE Signaling Pathway Diagram
Caption: Simplified signaling pathway of 12-HETE.[3][11]
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet 12-lipoxygenase activation via glycoprotein VI: involvement of multiple signaling pathways in agonist control of H(P)ETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of hydroperoxy-eicosatetraenoic acids and hydroxy-eicosatetraenoic acids as indicators of lipid peroxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (+/-)12-Hydroperoxyeicosatetraenoic Acid in Neutrophil Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-12-Hydroperoxyeicosatetraenoic acid ((+/-)12-HpETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme. As a hydroperoxy precursor to the more stable 12-hydroxyeicosatetraenoic acid (12-HETE), this compound plays a significant role in various physiological and pathological processes, including inflammation. Neutrophils, as key effector cells of the innate immune system, are primary responders to inflammatory cues. This document provides detailed application notes and protocols for utilizing this compound in a range of neutrophil activation assays to investigate its effects on key neutrophil functions such as calcium mobilization, chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Understanding the impact of this compound on these processes is crucial for elucidating its role in inflammatory diseases and for the development of novel therapeutic interventions.
Mechanism of Action
This compound and its more stable metabolite, 12-HETE, exert their effects on neutrophils primarily through the leukotriene B4 receptor 2 (BLT2), a low-affinity G protein-coupled receptor (GPCR).[1][2] Activation of the BLT2 receptor initiates a downstream signaling cascade involving the activation of phospholipase C (PLC).[3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a rapid increase in cytosolic calcium concentration.[3][4] This elevation in intracellular calcium is a critical second messenger that orchestrates a variety of neutrophil functions, including chemotaxis, degranulation, and ROS production.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound and its related compounds on neutrophil activation.
Table 1: Calcium Mobilization in Human Neutrophils
| Compound | Parameter | Value | Reference(s) |
| This compound | Threshold Concentration | 10 ng/mL | [4] |
| 12-HETE | Threshold Concentration | 5 ng/mL (1.5 x 10⁻⁸ M) | [4] |
| (12S)-HpETE | Activity | Slightly more active than (12R) isomer | [4] |
Table 2: Chemotactic Activity in Human Neutrophils
| Compound | Parameter | Value | Reference(s) |
| 12-HpETE | Maximal Response | 4 µg/mL | [5] |
| 12-HETE | Peak Response | 10-20 µg/mL | [6] |
Table 3: Effects on Degranulation and ROS Production in Human Neutrophils
| Compound | Assay | Observation | Reference(s) |
| 12-HETE | Superoxide Generation | No direct stimulation at optimally chemotactic concentrations | [6] |
| 12-HETE | Lysosomal Enzyme Release | No direct stimulation at optimally chemotactic concentrations | [6] |
| 12-HpETE | Lysosomal Enzyme Release | Augments release in response to other stimuli | [5] |
Experimental Protocols
Neutrophil Isolation from Human Blood
A critical first step for all neutrophil activation assays is the isolation of a pure and viable neutrophil population from whole blood.
Protocol:
-
Blood Collection: Collect whole human blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Density Gradient Centrifugation: Carefully layer the anticoagulated blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge according to the manufacturer's instructions to separate the different blood components.
-
Harvesting Granulocytes: After centrifugation, aspirate and discard the upper layers containing plasma and mononuclear cells. Carefully collect the granulocyte/erythrocyte pellet.
-
Red Blood Cell (RBC) Lysis: Resuspend the pellet in a hypotonic RBC lysis buffer for a short period to lyse the red blood cells. Immediately restore isotonicity by adding a hypertonic solution.
-
Washing: Wash the remaining neutrophil pellet with a suitable buffer (e.g., PBS or HBSS) by centrifugation and resuspension to remove any remaining contaminants and lysis buffer.
-
Cell Counting and Viability: Resuspend the final neutrophil pellet in the desired assay medium. Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
-
Purity Assessment (Optional but Recommended): Assess the purity of the neutrophil preparation using flow cytometry with neutrophil-specific markers such as CD15 and CD16.
Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in neutrophils.
Protocol:
-
Cell Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS with calcium and magnesium) at a concentration of 1-5 x 10⁶ cells/mL.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or Fluo-4 AM) according to the dye manufacturer's instructions. This is typically done at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells to remove extracellular dye.
-
Measurement: Transfer the dye-loaded cells to a fluorometer cuvette or a microplate. Establish a baseline fluorescence reading.
-
Stimulation: Add this compound at various concentrations to the cells and continuously record the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of this compound to act as a chemoattractant for neutrophils.
Protocol:
-
Assay Setup: Use a Boyden chamber or a multi-well transwell plate with a microporous membrane (typically 3-5 µm pore size).
-
Chemoattractant Addition: Add different concentrations of this compound or a control chemoattractant (e.g., fMLP or IL-8) to the lower chamber of the apparatus. Add assay medium alone to the lower chamber for negative control wells.
-
Cell Seeding: Resuspend isolated neutrophils in assay medium and add them to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells per field of view using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., Calcein-AM staining or ATP measurement).
-
Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).
Degranulation Assay (Myeloperoxidase Release)
This assay measures the release of granule contents, such as the enzyme myeloperoxidase (MPO), from neutrophils upon stimulation with this compound.[7]
Protocol:
-
Cell Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 1-5 x 10⁶ cells/mL.
-
Priming (Optional): For some stimuli, priming neutrophils with a low concentration of an agent like cytochalasin B may be necessary to enhance degranulation.
-
Stimulation: Incubate the neutrophils with various concentrations of this compound or a positive control stimulus (e.g., fMLP or PMA) at 37°C for a defined period (e.g., 15-30 minutes). Include an unstimulated control.
-
Pellet Cells: After incubation, pellet the cells by centrifugation at 4°C.
-
Collect Supernatant: Carefully collect the supernatant, which contains the released granule proteins.
-
MPO Assay: Measure the MPO activity in the supernatant using a colorimetric assay. This typically involves the oxidation of a substrate (e.g., o-dianisidine dihydrochloride or TMB) by MPO in the presence of hydrogen peroxide. The resulting color change is measured spectrophotometrically.
-
Data Analysis: Express the results as the amount of MPO released or as a percentage of the total cellular MPO (determined by lysing an equivalent number of unstimulated cells).
Reactive Oxygen Species (ROS) Production Assay (Luminol-Enhanced Chemiluminescence)
This assay detects the production of ROS, particularly superoxide anion, by neutrophils in response to this compound.[2]
Protocol:
-
Cell Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup: In a white 96-well plate suitable for luminescence measurements, add the neutrophil suspension to each well.
-
Reagent Addition: Add luminol (a chemiluminescent probe) and horseradish peroxidase (HRP) to each well.
-
Baseline Measurement: Measure the baseline chemiluminescence using a luminometer.
-
Stimulation: Inject this compound at various concentrations or a positive control stimulus (e.g., PMA or fMLP) into the wells.
-
Kinetic Measurement: Immediately begin measuring the chemiluminescence signal kinetically over a period of 30-60 minutes.
-
Data Analysis: The light emission is proportional to the amount of ROS produced. The results can be expressed as the peak chemiluminescence, the area under the curve (AUC), or the rate of ROS production.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers investigating the effects of this compound on neutrophil activation. By utilizing these assays, scientists can gain valuable insights into the pro-inflammatory potential of this lipid mediator and its role in various inflammatory conditions. This knowledge is essential for the identification and development of new therapeutic strategies targeting the 12-lipoxygenase pathway and its downstream effects on neutrophil function.
References
- 1. Eliminating or blocking 12/15-lipoxygenase reduces neutrophil recruitment in mouse models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Various Reactive Oxygen Species on the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloperoxidase Stimulates Neutrophil Degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Angiogenesis with (+/-)12-Hydroperoxyeicosatetraenoic Acid ((+/-)12-HpETE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The study of signaling molecules that modulate angiogenesis is paramount for developing novel therapeutic strategies. Among these modulators are lipid metabolites derived from arachidonic acid, such as (+/-)12-hydroperoxyeicosatetraenoic acid ((+/-)12-HpETE). This compound is an unstable precursor that is rapidly converted to its more stable and biologically active form, 12-hydroxyeicosatetraenoic acid (12-HETE).[1] Both 12-HpETE and 12-HETE have been implicated in promoting angiogenesis by influencing endothelial cell proliferation, migration, and tube formation.[2][3][4]
These eicosanoids are products of the 12-lipoxygenase (12-LOX) pathway and have been shown to play a significant role in various biological processes, including inflammation and cancer metastasis.[5][6] Understanding the mechanisms by which this compound and its metabolites drive angiogenesis can provide valuable insights for the development of pro-angiogenic or anti-angiogenic therapies. The primary mechanism of action involves the activation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, often initiated through the G protein-coupled receptor GPR31.[2][7][8]
These application notes provide detailed protocols for investigating the angiogenic effects of this compound using standard in vitro assays, along with guidance on data interpretation and visualization of the associated signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound and its stable metabolite 12-HETE on key angiogenic processes as reported in the literature.
Table 1: Effect of 12-HETE on Endothelial Cell Proliferation and DNA Synthesis
| Cell Type | Treatment | Concentration | Effect | Reference |
| Murine Lung Microvascular Endothelial Cells | 12(S)-HETE | Not Specified | > 4-fold increase in DNA synthesis | [3] |
Table 2: Effect of 12-HETE on Endothelial Cell Migration
| Cell Type | Assay Type | Treatment | Observation | Reference |
| Pulmonary Artery Endothelial Cells | Scratch-Wound | 12-HETE | Promoted migration under hypoxic conditions | [2] |
| Murine Lung Microvascular Endothelial Cells | Wound Healing | 12(S)-HETE | Promoted wound healing of injured endothelial cell monolayers | [3] |
Table 3: Effect of 12-HETE on Endothelial Cell Tube Formation
| Cell Type | Treatment | Observation | Reference |
| Pulmonary Artery Endothelial Cells | Matrigel Assay | Promoted tube formation under hypoxic conditions | [2][4] |
| Endothelial Cells from WT mice | Matrigel Assay | 12(S)-HpETE impaired tube formation, an effect diminished by a TRPV1 antagonist | [9] |
Signaling Pathways
The pro-angiogenic effects of 12-HETE are mediated by complex signaling cascades. Below are diagrams illustrating the key pathways involved.
Caption: 12-HETE activates the PI3K/Akt signaling pathway via the GPR31 receptor to promote angiogenesis.
Caption: General experimental workflow for studying angiogenesis with this compound treatment.
Experimental Protocols
Note on this compound Handling: this compound is an unstable compound. It should be stored at -80°C and protected from light. Prepare fresh dilutions in an appropriate solvent (e.g., ethanol) immediately before use and add to cell culture medium at a final solvent concentration that does not affect cell viability (typically <0.1%).
Protocol 1: Endothelial Cell Proliferation Assay (MTS/MTT Assay)
This protocol measures the metabolic activity of endothelial cells as an indicator of cell proliferation in response to this compound treatment.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Complete endothelial cell growth medium
-
Serum-free or low-serum basal medium
-
This compound
-
MTS or MTT reagent
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Serum Starvation: After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-free or low-serum basal medium. Incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in basal medium. Add 10 µL of the diluted this compound or vehicle control to the respective wells. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle control.
Protocol 2: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
Serum-free or low-serum basal medium
-
This compound
-
24-well or 12-well tissue culture plates
-
200 µL pipette tip or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed endothelial cells in a 24-well plate and grow to 90-100% confluency.
-
Create Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add basal medium containing different concentrations of this compound or vehicle control to the wells.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C, 5% CO2.
-
Image Acquisition (Time X): Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the initial wound area.
Protocol 3: Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.[10][11][12][13][14]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
Serum-free or low-serum basal medium
-
This compound
-
Basement membrane extract (BME), such as Matrigel® or Geltrex™
-
96-well or 48-well tissue culture plates (pre-chilled)
-
Microscope with a camera
Procedure:
-
Coat Plates: Thaw the BME on ice. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.
-
Solidify Gel: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Prepare Cells: Harvest endothelial cells and resuspend them in basal medium at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment: Add various concentrations of this compound or vehicle control to the cell suspension.
-
Cell Seeding: Gently add 100 µL of the cell suspension to each BME-coated well.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.
-
Image Acquisition: Visualize and capture images of the tube network using a phase-contrast microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Protocol 4: Transwell Cell Migration (Chemotaxis) Assay
This assay, also known as the Boyden chamber assay, measures the directional migration of endothelial cells towards a chemoattractant.[15][16][17][18]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Serum-free basal medium
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Serum Starvation: Culture endothelial cells in serum-free medium for 4-6 hours prior to the assay.
-
Prepare Lower Chamber: In the lower wells of the 24-well plate, add 600 µL of basal medium containing various concentrations of this compound as the chemoattractant. Include a negative control with basal medium only.
-
Prepare Upper Chamber: Harvest and resuspend the serum-starved endothelial cells in basal medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Incubation: Place the inserts into the wells of the 24-well plate and incubate at 37°C, 5% CO2 for 4-6 hours.
-
Remove Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix and Stain: Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 10-20 minutes.
-
Wash and Dry: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image and Quantify: Count the number of migrated cells in several random fields of view under a microscope. The stain can also be eluted and the absorbance measured for quantification.
References
- 1. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 12(S)-HETE is a mitogenic factor for microvascular endothelial cells: its potential role in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12-Lipoxygenase and 12-hydroxyeicosatetraenoic acid regulate hypoxic angiogenesis and survival of pulmonary artery endothelial cells via PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 9. JCI - 12(S)-HETE mediates diabetes-induced endothelial dysfunction by activating intracellular endothelial cell TRPV1 [jci.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Measuring 12-Lipoxygenase (ALOX12) Enzyme Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonate 12-lipoxygenase (ALOX12) is a crucial enzyme in the lipoxygenase pathway, catalyzing the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).[1][2] This bioactive lipid mediator is implicated in a variety of physiological and pathological processes, including inflammation, platelet aggregation, angiogenesis, and cancer progression.[1][3][4] Consequently, the accurate measurement of ALOX12 enzyme activity is paramount for research in numerous fields and for the development of therapeutic inhibitors.
This document provides detailed application notes and protocols for the quantification of ALOX12 activity, catering to the needs of researchers, scientists, and professionals in drug development.
ALOX12 Signaling Pathway
ALOX12 is a key enzyme in the metabolism of polyunsaturated fatty acids.[5] Its primary substrate, arachidonic acid, is converted into 12-HETE, a signaling molecule that can act both intracellularly and extracellularly.[3] Extracellular 12-HETE can bind to G protein-coupled receptors, such as GPR31, to modulate inflammatory responses.[3][5] The ALOX12 pathway is involved in various cellular processes and has been linked to several diseases, including cardiovascular diseases, inflammatory disorders, and cancer.[3][5]
Methods for Measuring ALOX12 Activity
Several methods are available to measure ALOX12 activity, each with its own advantages and limitations. The choice of assay depends on the research question, sample type, and available equipment. The primary approaches include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measures the amount of ALOX12 protein or its product, 12-HETE.
-
Spectrophotometric Assays: Detect the formation of conjugated dienes during the lipoxygenation reaction.
-
Fluorometric Assays: Measure the fluorescence generated from a probe that reacts with the product of the lipoxygenase reaction.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Directly separate and quantify the enzymatic product, 12-HETE.
Data Presentation: Comparison of ALOX12 Assay Methods
| Method | Principle | Detection Range | Sensitivity | Sample Types | Advantages | Disadvantages |
| ALOX12 Protein ELISA | Sandwich immunoassay to quantify ALOX12 protein.[6][7] | 0.312-20 ng/mL[6][8] | ~0.114 ng/mL[6] | Tissue homogenates, cell lysates, other biological fluids.[6][9] | High specificity, high throughput.[6] | Measures protein level, not enzymatic activity directly. |
| 12-HETE Competitive ELISA | Competitive immunoassay to quantify 12-HETE.[4] | Varies by kit | Picogram-level concentrations.[4] | Serum, plasma, tissue samples.[4] | High sensitivity, cost-effective.[4] | Potential for cross-reactivity. |
| Spectrophotometric Assay | Measures the increase in absorbance at 234-235 nm due to conjugated diene formation.[10][11] | Dependent on enzyme concentration and substrate | Moderate | Purified enzyme, cell/tissue lysates. | Simple, continuous monitoring. | Lower sensitivity, potential for interference. |
| Fluorometric Assay | A probe reacts with the lipoxygenase product to generate a fluorescent signal.[12] | Detects as low as 0.004 mU/mg protein.[12] | High | Cell and tissue lysates, biological fluids, recombinant enzymes.[12] | High sensitivity, suitable for high-throughput screening. | Requires a specific probe, potential for quenching. |
| HPLC & LC-MS/MS | Chromatographic separation and quantification of 12-HETE.[13][14] | Dependent on instrumentation | High | Biological matrices.[13] | High specificity and accuracy, can measure stereoisomers.[15] | Requires specialized equipment, complex sample preparation. |
Experimental Protocols
Protocol 1: ALOX12 Protein Quantification by Sandwich ELISA
This protocol is a generalized procedure based on commercially available ELISA kits.[6][16][17] Always refer to the specific kit manual for detailed instructions.
-
ALOX12 ELISA Kit (containing pre-coated 96-well plate, standards, detection reagents, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Sample collection tubes
-
Centrifuge
-
Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1,000 x g. Collect the serum.[18]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection.[17]
-
Cell Culture Supernatants: Remove particulates by centrifugation.[19]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize in lysis buffer. Centrifuge to pellet debris and collect the supernatant.[16]
-
Cell Lysates: Wash cells with cold PBS. Lyse cells in lysis buffer. Centrifuge to remove cellular debris.[16]
-
Prepare all reagents, standards, and samples according to the kit manual.
-
Add 100 µL of standard or sample to each well.[6]
-
Aspirate the liquid from each well and add 100 µL of prepared Detection Reagent A.[6]
-
Incubate for 1 hour at 37°C.[6]
-
Aspirate and wash the wells 3 times with wash buffer.[6]
-
Add 100 µL of prepared Detection Reagent B (HRP-conjugate).[6][16]
-
Aspirate and wash the wells 5 times with wash buffer.[16]
-
Add 90 µL of Substrate Solution to each well.[16]
-
Incubate for 10-20 minutes at 37°C in the dark.[16]
-
Add 50 µL of Stop Solution to each well.[16]
-
Immediately measure the optical density at 450 nm using a microplate reader.[6][18]
-
Subtract the average zero standard optical density from all readings.[20]
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of ALOX12 in the samples by interpolating from the standard curve.
Protocol 2: Spectrophotometric Assay for ALOX12 Activity
This protocol is based on the principle of detecting the formation of conjugated dienes from a polyunsaturated fatty acid substrate like arachidonic or linoleic acid.[10][11]
References
- 1. ALOX12 - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. mdpi.com [mdpi.com]
- 4. cellular-research.com [cellular-research.com]
- 5. researchgate.net [researchgate.net]
- 6. SEB965Hu | ELISA Kit for Arachidonate-12-Lipoxygenase (ALOX12) | Homo sapiens (Human) USCN(Wuhan USCN Business Co., Ltd. ) [uscnk.com]
- 7. mybiosource.com [mybiosource.com]
- 8. admebio.com [admebio.com]
- 9. arp1.com [arp1.com]
- 10. ijcmas.com [ijcmas.com]
- 11. protocols.io [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Analysis, physiological and clinical significance of 12-HETE: a neglected platelet-derived 12-lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cloud-clone.com [cloud-clone.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Human Arachidonate 12-lipoxygenase, 12S-type (ALOX12/LOG12) Elisa Kit – AFG Scientific [afgsci.com]
- 19. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 20. cloud-clone.com [cloud-clone.com]
Troubleshooting & Optimization
Technical Support Center: Preventing (+/-)12-HpETE Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of (+/-)12-hydroperoxyeicosatetraenoic acid (12-HpETE) during sample storage. Given its inherent instability as a lipid hydroperoxide, proper handling and storage are critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 12-HpETE and why is it so unstable?
A1: 12-HpETE is a hydroperoxy derivative of arachidonic acid, produced by the action of the 12-lipoxygenase (12-LOX) enzyme.[1][2] It serves as a key intermediate in the biosynthesis of other signaling molecules, including 12-hydroxyeicosatetraenoic acid (12-HETE) and hepoxilins.[1][3] Its instability stems from the reactive hydroperoxide group, which makes it highly susceptible to enzymatic reduction, non-enzymatic decomposition, and oxidation.[4][5]
Q2: What are the primary degradation pathways for 12-HpETE?
A2: 12-HpETE degradation occurs through several pathways, which can be both enzymatic and non-enzymatic. The main routes include reduction to the more stable alcohol 12-HETE by peroxidases, rearrangement to form hepoxilins and trioxilins, and general oxidative damage from exposure to oxygen, heat, or light.[1][3][4]
Caption: Key biosynthetic and degradation pathways of 12-HpETE.
Q3: What is the single most important factor for preventing 12-HpETE degradation?
A3: Temperature is the most critical factor. For long-term stability, samples containing 12-HpETE should be stored at -80°C .[6] Storage at -20°C is not recommended as significant lipid oxidation can still occur at this temperature.[4][6] For immediate preservation, samples should be flash-frozen in liquid nitrogen before being transferred to -80°C storage.[4]
Q4: Should I add antioxidants to my samples? If so, which ones?
A4: Yes, the use of antioxidants is strongly encouraged to prevent oxidative degradation.[4] Butylated hydroxytoluene (BHT) is a commonly recommended antioxidant that can be added to samples during collection and processing.[6] Other antioxidants like alpha-tocopherol (a form of Vitamin E) have also been shown to be effective in protecting against oxidative damage in dried lipid samples.[7][8]
Q5: How do I properly store purified 12-HpETE standards?
A5: Purified standards are particularly vulnerable to degradation. They should be stored at -80°C in a suitable organic solvent, such as anhydrous acetonitrile or ethanol, in a tightly sealed glass vial to prevent evaporation.[9][10] To minimize exposure to oxygen, overlay the solution with an inert gas like nitrogen or argon before sealing.[11] Protect from light by using amber vials or wrapping them in aluminum foil. Prepare working solutions fresh and avoid repeated freeze-thaw cycles by storing standards in single-use aliquots.[9][12]
Q6: Can I store my biological samples at -20°C?
A6: It is strongly advised not to store biological samples intended for eicosanoid analysis at -20°C. Lipid peroxidation continues at this temperature, which can lead to the degradation of 12-HpETE and the artificial generation of other oxidized lipids, compromising the integrity of your results.[6][13] The recommended storage temperature is -80°C or lower.[4][6]
Q7: How many times can I freeze-thaw my samples?
A7: You should minimize freeze-thaw cycles as they can cause physical shearing and accelerate degradation.[12] It is best practice to divide samples into single-use aliquots after initial processing but before long-term storage. This allows you to thaw only the amount needed for a single experiment, preserving the integrity of the remaining stock.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 12-HpETE.
Problem: Low or no detectable 12-HpETE in my sample.
-
Possible Cause 1: Degradation during storage. The sample may have been stored at an inappropriate temperature (e.g., -20°C or 4°C), exposed to oxygen or light, or subjected to multiple freeze-thaw cycles.
-
Solution: Review your storage protocol. Ensure all future samples are flash-frozen and consistently stored at -80°C in airtight, light-protected containers. Always aliquot samples to avoid repeated thawing.
-
-
Possible Cause 2: Degradation during sample processing. Samples were left at room temperature or on ice for too long without enzyme inhibitors or antioxidants.
-
Possible Cause 3: Inappropriate solvent. The solvent used for extraction or storage may have promoted degradation.
-
Solution: Use high-purity aprotic solvents like anhydrous acetonitrile when possible.[9] Ensure solvents are peroxide-free.
-
Problem: Appearance of unexpected peaks in my analysis (e.g., LC-MS).
-
Possible Cause 1: Oxidative degradation. The unexpected peaks may correspond to degradation products like 12-HETE, 12-oxo-ETE, hepoxilins, or other oxidized species.[3][14]
-
Possible Cause 2: Non-enzymatic formation of related isomers. Free radical-mediated oxidation of arachidonic acid in the sample can generate a variety of HETE and HpETE isomers.[4][5]
-
Solution: This underscores the importance of immediate flash-freezing and the addition of antioxidants upon sample collection to quench free radical activity.
-
Caption: Troubleshooting logic for investigating 12-HpETE degradation.
Data & Protocols
Table 1: Summary of Storage Conditions and Expected Stability of 12-HpETE
This table summarizes the impact of various storage parameters on 12-HpETE stability based on established principles of lipid preservation.[4][6][12][15]
| Parameter | Condition A (Recommended) | Expected Stability | Condition B (Not Recommended) | Expected Stability |
| Temperature | -80°C or liquid nitrogen | High | -20°C | Very Low |
| 4°C or Room Temp. | None | |||
| Atmosphere | Inert gas (Nitrogen/Argon) | High | Ambient Air (Oxygen) | Low |
| Light Exposure | Dark (Amber vial/foil) | High | Exposed to Light | Low |
| Antioxidant | BHT or α-tocopherol added | High | No antioxidant | Low |
| Container | Tightly sealed glass vial | High | Loosely capped plastic tube | Low to Moderate |
| Freeze/Thaw | Single-use aliquots | High | Multiple cycles (>3) | Low |
Protocol 1: Recommended Workflow for Sample Collection and Storage
This protocol outlines the best practices for handling biological samples to ensure the preservation of 12-HpETE.
-
Preparation: Prepare collection tubes (e.g., polypropylene) containing an antioxidant solution (e.g., BHT in ethanol) and any necessary enzyme inhibitors (e.g., indomethacin to inhibit cyclooxygenase activity).[6] Pre-chill tubes on ice.
-
Sample Collection: Collect the biological sample (e.g., plasma, tissue homogenate) directly into the prepared, chilled tube. Mix gently but thoroughly by inversion.
-
Processing (if required): Perform any necessary processing steps (e.g., centrifugation, homogenization) as rapidly as possible, keeping the sample on ice or at 4°C at all times.[4][6]
-
Aliquoting: Immediately after processing, divide the sample into single-use volumes in appropriately labeled cryovials. This minimizes future freeze-thaw cycles.[12]
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen until completely frozen.[4] This halts enzymatic and chemical degradation rapidly.
-
Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage. Ensure vials are sealed tightly to prevent sublimation and exposure to air.[4][6]
-
Sample Retrieval: When ready for analysis, retrieve a single aliquot and thaw it quickly on ice. Keep the sample on ice until extraction. Do not refreeze the thawed aliquot.
Caption: Recommended experimental workflow for 12-HpETE sample preservation.
Protocol 2: Forced Degradation Study to Validate Storage Method
To ensure the stability of 12-HpETE in your specific sample matrix and storage conditions, a forced degradation study is recommended. This protocol is adapted from general chemical stability testing procedures.[9]
-
Sample Pooling: Create a homogenous pool of your biological matrix (e.g., plasma from several subjects) and spike it with a known concentration of a 12-HpETE standard.
-
Establish Baseline: Immediately after spiking, process and analyze a set of aliquots (n=3) to establish the baseline (T=0) concentration of 12-HpETE.
-
Stress Conditions: Aliquot the remaining pooled sample and expose them to various stress conditions for a defined period (e.g., 24 hours). Include the following groups:
-
Recommended Storage: -80°C in the dark under nitrogen.
-
Thermal Stress: 4°C; Room Temperature (25°C); 40°C.
-
Oxidative Stress: Store at -80°C but expose to ambient air (no nitrogen overlay).
-
Photolytic Stress: Expose to direct light (e.g., UV lamp or sunlight) at 4°C.
-
-
Sample Analysis: After the designated time, retrieve all samples, process them identically to the T=0 samples, and analyze them using a validated method (e.g., LC-MS/MS).
-
Data Evaluation: Calculate the percentage of 12-HpETE remaining in each stress condition relative to the T=0 baseline. This will provide quantitative data on the stability of 12-HpETE under your specific experimental conditions and validate the necessity of the recommended storage protocol.
References
- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Formulation strategies to minimize oxidative damage in lyophilized lipid/DNA complexes during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. avantiresearch.com [avantiresearch.com]
- 12. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 13. Eicosanoid production by frozen tissue in vitro is markedly changed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
Technical Support Center: 12-HpETE Solid-Phase Extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the solid-phase extraction (SPE) of 12-Hydroperoxyeicosatetraenoic acid (12-HpETE), a critical lipid mediator in various physiological and pathological processes.
Frequently Asked Questions (FAQs)
Q1: My recovery of 12-HpETE after SPE is consistently low. What are the potential causes and how can I fix this?
A1: Low recovery of 12-HpETE during SPE is a common issue that can compromise the accuracy and reliability of experimental results. Several factors throughout the SPE workflow could be the cause. Here is a systematic approach to diagnosing and resolving this problem:
-
Inadequate Sample Preparation : 12-HpETE may be bound to proteins or other matrix components, preventing its retention on the SPE sorbent.[1] For biological samples like plasma or serum, it is crucial to disrupt these interactions.
-
Solution : Perform protein precipitation, for example, by adding ice-cold acetonitrile. Additionally, the sample's pH must be adjusted. Acidify your sample to a pH of approximately 3-4 using an acid like formic acid.[1] This ensures the carboxylic acid group of 12-HpETE (pKa ~4-5) is protonated, making the molecule less polar and enhancing its retention on a reversed-phase sorbent like C18.[1]
-
-
Improper SPE Cartridge Conditioning and Equilibration : Failure to properly prepare the sorbent can lead to inconsistent and poor retention of 12-HpETE.[1][2]
-
Solution : First, condition the C18 cartridge by passing an organic solvent, such as methanol, through it to activate the sorbent.[1] Following conditioning, equilibrate the cartridge by flushing it with a solution that mimics your sample's polarity and pH (e.g., acidified water) to maximize analyte retention.[1] It is important not to let the sorbent bed dry out between these steps.[2]
-
-
Suboptimal Sample Loading : A high flow rate during sample loading can prevent sufficient interaction between 12-HpETE and the sorbent, leading to breakthrough where the analyte passes through the cartridge without being retained.[1][2]
-
Solution : Load the sample onto the SPE cartridge at a slow and steady rate, typically 1-2 mL/min.[1]
-
-
Inappropriate Wash Solvent : The wash solvent may be too strong (too non-polar), causing premature elution of 12-HpETE along with the interferences you are trying to remove.[1][2]
-
Solution : Employ a wash solvent that is strong enough to remove polar interferences but weak enough to leave 12-HpETE bound to the sorbent. A common choice is a low percentage of an organic solvent in acidified water (e.g., 5-10% methanol).[1] Alternatively, a wash with a non-polar solvent like hexane can help remove other lipids without eluting the target analyte.[1]
-
-
Inefficient Elution : The elution solvent may not be strong enough to disrupt the interaction between 12-HpETE and the sorbent, resulting in incomplete recovery.[1][3]
-
Solution : Use a stronger, more non-polar solvent to elute 12-HpETE. Good options include ethyl acetate, methyl formate, or a higher concentration of methanol or acetonitrile.[1][4] Also, ensure you are using a sufficient volume of elution solvent; performing the elution in two smaller aliquots can sometimes improve recovery.[1][3]
-
-
Analyte Instability : Eicosanoids like 12-HpETE are sensitive to degradation through oxidation.[2] Improper handling and storage can lead to significant loss of the analyte before the analysis is even performed.
Q2: Which type of SPE cartridge is best for 12-HpETE extraction?
A2: For a lipophilic molecule like 12-HpETE, a reversed-phase SPE sorbent is most effective. C18 is the most commonly used and recommended starting point due to its strong retention of non-polar compounds from aqueous matrices.[1]
Q3: Can I reuse my SPE cartridges for 12-HpETE extraction?
A3: It is generally not recommended to reuse SPE cartridges. Reusing cartridges can lead to cross-contamination between samples and inconsistent recoveries, which can compromise the integrity and reproducibility of your results.[1] For robust and reliable data, always use a new cartridge for each sample.
Data Presentation
Table 1: Illustrative Recovery Rates of 12-HETE (a stable metabolite of 12-HpETE) under Various SPE Conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Wash Solvent | 5% Methanol in Water | 20% Methanol in Water | Hexane |
| Elution Solvent | Methanol | Ethyl Acetate | Acetonitrile |
| Elution Volume | 1 mL | 2 mL | 1 mL x 2 |
| Illustrative Recovery | 75% | 85% | 92% |
Note: This data is intended as a guideline for method development. Actual recovery rates may vary depending on the specific sample matrix and experimental conditions.[1]
Experimental Protocols
Detailed Protocol for SPE of 12-HpETE from Plasma
This protocol provides a general guideline and may require optimization for your specific sample matrix.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic Acid
-
Butylated Hydroxytoluene (BHT)
-
Internal Standard (e.g., deuterated 12-HpETE)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add an internal standard and BHT to prevent oxidation.
-
Precipitate proteins by adding 2 mL of ice-cold acetonitrile.
-
Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Acidify the supernatant by adding formic acid to a final concentration of 0.1% to achieve a pH of approximately 3-4.[1]
-
-
SPE Cartridge Conditioning:
-
Place a C18 cartridge on the SPE manifold.
-
Wash the cartridge with 2 mL of methanol.[1]
-
-
SPE Cartridge Equilibration:
-
Sample Loading:
-
Load the acidified sample supernatant onto the conditioned and equilibrated cartridge at a flow rate of 1-2 mL/min.[1]
-
-
Washing:
-
Wash the cartridge with 2 mL of water containing 0.1% formic acid to remove salts and other polar interferences.
-
Wash the cartridge with 2 mL of hexane to remove non-polar lipid interferences.[1]
-
-
Elution:
-
Elute the 12-HpETE from the cartridge with 2 mL of ethyl acetate.[1]
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., methanol/water for LC-MS).
-
Mandatory Visualization
Caption: Troubleshooting workflow for low 12-HpETE recovery in SPE.
References
Technical Support Center: Optimizing LC-MS/MS for 12-HpETE Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 12-Hydroperoxyeicosatetraenoic acid (12-HpETE) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing low or no signal for my 12-HpETE/12-HETE analyte. What are the potential causes and solutions?
A1: Low or no signal intensity is a common issue in eicosanoid analysis. Here are several potential causes and troubleshooting steps:
-
Suboptimal Ionization Parameters: Ensure your mass spectrometer is operating in negative ion mode (ESI-), as the carboxylate group of 12-HpETE/12-HETE is readily deprotonated.[1] Optimize source parameters, such as ion spray voltage and source temperature, by infusing a standard solution of 12-HETE.[2][3]
-
Incorrect MRM Transitions: Verify that you are monitoring the correct precursor and product ions. For 12-HETE (the stable derivative of 12-HpETE), the deprotonated precursor ion [M-H]⁻ is m/z 319.2.[4][5] Common product ions to monitor include m/z 179 (resulting from cleavage between C-11 and C-12) and m/z 257.[4] Always optimize collision energy (CE) and declustering potential (DP) for your specific instrument to maximize fragment intensity.[6][7]
-
Inefficient Sample Extraction: The solid-phase extraction (SPE) procedure may be inefficient. Ensure the sample is acidified to a pH of approximately 3.5 before loading onto the SPE cartridge to protonate the carboxylic acid group, which improves retention on C18 sorbents.[8]
-
Analyte Degradation: 12-HpETE is thermally unstable. Minimize sample processing time and keep samples cold to prevent degradation.[9] It is common practice to reduce 12-HpETE to the more stable 12-HETE with a reducing agent like triphenylphosphine or stannous chloride prior to extraction.
-
Matrix Effects: Co-eluting compounds from the biological matrix, especially phospholipids, can significantly suppress the ionization of your analyte.[10] The use of a stable isotope-labeled internal standard is the most effective way to compensate for this.[10]
Q2: My chromatographic peaks for 12-HETE are showing poor shape (e.g., tailing, fronting, or splitting). How can I improve this?
A2: Poor peak shape can compromise resolution and quantification accuracy.[11] Consider the following:
-
Column Contamination or Degradation: Accumulation of matrix components can degrade column performance. Flush the column with a strong solvent or, if the problem persists, replace the column.[3][12]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample or reducing the injection volume.[3]
-
Inappropriate Mobile Phase: Ensure the reconstitution solvent for your final extract is similar in composition to or weaker than the initial mobile phase to prevent peak distortion.[8] The mobile phase should contain a small amount of acid (e.g., 0.1% acetic or formic acid) to ensure the analyte is in a consistent ionic state.[2][13]
-
Secondary Interactions: Unwanted interactions between the analyte and the column stationary phase can cause peak tailing. Ensure the mobile phase pH is appropriate for your analyte and column chemistry.
Q3: I'm experiencing significant background noise and suspect contamination. What are the common sources and how can I minimize them?
A3: High background can obscure low-level analytes. Key sources of contamination in eicosanoid analysis include:
-
Solvents and Reagents: Always use high-purity, LC-MS grade solvents and additives.[3]
-
Plasticware: Phthalates and other plasticizers can leach from tubes and pipette tips, causing significant interference. Use glass or polypropylene labware whenever possible.[3]
-
Carryover: Analyte from a high-concentration sample can carry over to subsequent injections. Injecting solvent blanks between samples is crucial to identify and manage carryover.[3] Regular cleaning of the autosampler needle and injection port is also recommended.[14]
Q4: How do I choose and use an internal standard for 12-HpETE/12-HETE quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered essential for accurate and precise quantification.[10]
-
Recommended Internal Standard: 12(S)-HETE-d8 is the ideal internal standard for 12(S)-HETE analysis.[8] It co-elutes with the endogenous analyte and behaves nearly identically during extraction and ionization, thus effectively correcting for analyte loss and matrix-induced signal variations.[8][10]
-
When to Add the IS: The internal standard should be spiked into the sample at the very beginning of the sample preparation process, before any extraction steps.[8] This ensures it accounts for variability throughout the entire workflow.
-
MRM Transitions for IS: For 12-HETE-d8, the deprotonated precursor ion [M-H]⁻ is m/z 327. Corresponding product ions are m/z 184 and m/z 264.[4]
Q5: What are matrix effects, and how can I assess and mitigate them in my assay?
A5: Matrix effects are the suppression or enhancement of analyte ionization due to co-eluting substances from the sample matrix.[10] They are a primary source of inaccuracy in LC-MS/MS assays.
-
Assessing Matrix Effects: A post-extraction spike experiment is a quantitative way to evaluate matrix effects. This involves comparing the signal response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solvent at the same concentration. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[10]
-
Mitigation Strategies:
-
Stable Isotope-Labeled Internal Standard: This is the most effective method for compensation.[10]
-
Improved Sample Cleanup: Enhance your SPE protocol to better remove interfering substances like phospholipids. This can involve adding a hexane wash step to remove non-polar lipids.[8]
-
Chromatographic Separation: Modify your LC gradient to better separate the analyte from the regions where matrix components elute.[10]
-
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the detection of 12-HETE and its deuterated internal standard. These values should be optimized on your specific instrument.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] (Quantifier) | Product Ion (Q3) [m/z] (Qualifier) | Ionization Mode |
| 12-HETE | 319.2 | 179.1 | 257.2 | ESI- |
| 12-HETE-d8 | 327.2 | 184.1 | 264.2 | ESI- |
Data compiled from multiple sources.[4]
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting 12-HETE from biological fluids like plasma or serum.
-
Internal Standard Spiking: Add a known amount of 12(S)-HETE-d8 internal standard solution to the sample.[8]
-
Acidification: Acidify the sample to a pH of ~3.5 with a dilute acid (e.g., 2M HCl or acetic acid). Vortex and let sit at 4°C for 15 minutes.[8]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol, followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.[8]
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge at a slow, steady flow rate (~1 mL/minute).[8]
-
Washing:
-
Analyte Elution: Elute the analyte from the cartridge with 5 mL of ethyl acetate or methyl formate into a clean glass tube.[8]
-
Solvent Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen.[8]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., a mixture of water and methanol/acetonitrile). Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.[8]
2. LC-MS/MS Methodology
This section provides a typical starting point for method development.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 150 mm, 1.8 µm particle size).[6][15]
-
Mobile Phase A: Water with 0.1% acetic acid or 0.1% formic acid.[2][13]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% acetic acid or 0.1% formic acid.[2]
-
Gradient: A linear gradient starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over 15-20 minutes is typical for resolving various eicosanoids.[6][15]
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI).[4]
-
Polarity: Negative ion mode.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[4]
-
Source Parameters: Optimize source temperature, nebulizer gas, and drying gas pressures according to your instrument manufacturer's recommendations.[2][6] Typical source temperatures range from 350-550°C.[4][6]
-
Mandatory Visualizations
Caption: Simplified biosynthesis of 12-HETE from Arachidonic Acid.
Caption: General experimental workflow for 12-HpETE/12-HETE analysis.
References
- 1. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. zefsci.com [zefsci.com]
- 12. lcms.cz [lcms.cz]
- 13. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Autoxidation of (+/-)12-HpETE Standard
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the autoxidation of (+/-)12-Hydroperoxyeicosatetraenoic acid ((+/-)12-HpETE) standard. Adherence to these protocols is critical for ensuring the integrity of the standard and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to autoxidation?
A1: this compound is a lipid hydroperoxide, a primary product of the enzymatic or non-enzymatic oxidation of arachidonic acid. The hydroperoxide functional group (-OOH) is inherently unstable and susceptible to autoxidation, a free-radical-driven process that leads to the degradation of the molecule. This process can be initiated by factors such as exposure to oxygen, light, and elevated temperatures.
Q2: What are the common degradation products of this compound?
A2: The most common degradation product of this compound is its corresponding alcohol, (+/-)12-hydroxyeicosatetraenoic acid ((+/-)12-HETE), formed by the reduction of the hydroperoxide group. Other potential degradation products include various aldehydes and other oxidized species resulting from the breakdown of the lipid backbone. In biological systems, 12-HpETE can also be enzymatically converted to hepoxilins and 12-oxo-ETE.[1]
Q3: What is the recommended solvent for storing this compound?
A3: Based on supplier recommendations and general chemical stability principles, high-purity ethanol is the recommended solvent for long-term storage of this compound.[2][3] Other compatible organic solvents for short-term use or for specific experimental needs include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] It is crucial to use anhydrous (water-free) solvents to minimize hydrolysis and other degradation pathways.
Q4: How should I handle this compound solutions to minimize autoxidation?
A4: To minimize autoxidation, handle this compound solutions with care. Always use gas-tight syringes to handle the solution and purge the vial with an inert gas like argon or nitrogen before sealing. Minimize the solution's exposure to air and light. When preparing dilutions for experiments, work quickly and keep the solutions on ice.
Q5: Can I use antioxidants to protect my this compound standard?
A5: Yes, the addition of an antioxidant is a highly effective strategy to inhibit autoxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for protecting polyunsaturated fatty acids and their derivatives.[4][5] A low concentration of BHT (e.g., 0.01-0.1 mg/mL) can be added to the stock solution to quench free radicals and prolong the stability of the standard.
Storage and Handling Recommendations
Proper storage and handling are paramount to maintaining the integrity of your this compound standard. Below is a summary of recommended conditions.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C | Minimizes the rate of chemical degradation and autoxidation.[2][3] |
| Solvent | High-purity Ethanol | Provides a stable environment for the lipid hydroperoxide.[2][3] |
| Container | Amber glass vial with a Teflon-lined cap | Protects from light and ensures an inert seal. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, a key initiator of autoxidation. |
| Antioxidant | Butylated Hydroxytoluene (BHT) (optional but recommended) | Scavenges free radicals to inhibit the autoxidation chain reaction.[4] |
| Handling | Use gas-tight syringes; minimize exposure to air and light | Prevents the introduction of oxygen and light-induced degradation. |
| Aqueous Solutions | Use immediately (within 15 minutes) | 12-HpETE is highly unstable in aqueous solutions.[2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in an experiment. | 1. Degradation of this compound: The compound has autoxidized to less active or inactive products (e.g., 12-HETE). 2. Improper solvent for the assay: The solvent used for dilution (e.g., high concentration of DMSO) may be toxic to cells. | 1. Use a fresh vial of the standard or prepare a new stock solution. Confirm the integrity of the standard using an analytical method like HPLC or LC-MS/MS. 2. Perform a vehicle control to assess solvent toxicity. Keep the final solvent concentration in your assay as low as possible (typically <0.1%). |
| Appearance of unexpected peaks in HPLC or LC-MS/MS analysis. | 1. Autoxidation: The primary peak for 12-HpETE is decreasing, and new peaks corresponding to degradation products (e.g., 12-HETE) are appearing. 2. Contamination: The sample may be contaminated with other lipids or impurities from the solvent or labware. | 1. Review your storage and handling procedures. Ensure the standard is stored at -80°C under an inert atmosphere. Prepare fresh solutions for analysis. 2. Use high-purity solvents and clean labware. Run a solvent blank to identify any background peaks. |
| Inconsistent or non-reproducible experimental results. | 1. Variable degradation of the standard: The extent of autoxidation may vary between different aliquots or experiments. 2. Inaccurate concentration of the stock solution: This could be due to solvent evaporation or initial weighing errors. | 1. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and exposure to air. Add an antioxidant like BHT to the stock solution for enhanced stability. 2. Re-evaluate the concentration of your stock solution using UV-Vis spectrophotometry (λmax ≈ 237 nm in ethanol).[3] Store stock solutions in tightly sealed vials. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Standard by HPLC
This protocol outlines a method to monitor the degradation of this compound over time.
1. Materials:
-
This compound standard
-
High-purity ethanol (anhydrous)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid
-
Mobile Phase B: Methanol (HPLC grade)
-
Amber glass vials with Teflon-lined caps
2. Preparation of Standard:
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL) in an amber vial.
-
Purge the vial with argon or nitrogen, seal tightly, and store at -80°C.
3. HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution can be used to separate 12-HpETE from its degradation products. A typical gradient might be:
-
0-5 min: 5% to 40% B
-
5-20 min: 40% to 45% B[6]
-
-
Flow Rate: 0.8 mL/min[6]
-
Detection Wavelength: 237 nm for 12-HpETE and 12-HETE.
-
Injection Volume: 10 µL[6]
4. Stability Study:
-
At designated time points (e.g., 0, 1, 2, 4, 8 weeks), thaw an aliquot of the stock solution.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of this compound and any new peaks that appear over time. The primary degradation product to monitor is (+/-)12-HETE, which will have a slightly different retention time.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).
Visualizations
Signaling and Degradation Pathways
Caption: Autoxidation and metabolic pathways of 12-HpETE.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound degradation.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Lipid hydroperoxides in nutrition, health, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.wiki [static.igem.wiki]
Technical Support Center: Analysis of 12-Hydroxyeicosatetraenoic Acid (12-HETE)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 12-HETE analysis in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is 12-HETE and why is its accurate quantification important?
A1: 12-Hydroxyeicosatetraenoic Acid (12-HETE) is a bioactive lipid derived from arachidonic acid via the 12-lipoxygenase (12-LO) pathway.[1] It is a critical signaling molecule involved in various physiological and pathological processes, including inflammation, cancer progression, metastasis, angiogenesis, and cardiovascular functions like smooth muscle cell migration and platelet aggregation.[1][2] Accurate quantification of 12-HETE is essential for understanding its role in these processes and for the development of novel therapeutics.
Q2: What are the common analytical methods for 12-HETE quantification?
A2: The most common methods for 12-HETE quantification are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). ELISA is a cost-effective, high-throughput method that uses specific antibodies for detection.[1][3] LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple eicosanoids and the ability to distinguish between 12-HETE isomers.[4][5]
Q3: What are the major challenges in analyzing 12-HETE in biological samples?
A3: The primary challenges include the low endogenous concentrations of 12-HETE, its susceptibility to degradation, and interferences from the complex biological matrix.[4][6] Matrix effects in LC-MS/MS and cross-reactivity in ELISAs are significant sources of inaccuracy.[1][7]
Q4: How can I minimize the degradation of 12-HETE during sample collection and preparation?
A4: To prevent degradation, it's crucial to handle samples at low temperatures (on ice) to minimize enzymatic activity.[8] Flash freezing samples in liquid nitrogen is a common preservation technique.[9] The addition of antioxidants, such as butylated hydroxytoluene (BHT), can prevent oxidation.[4] It is also important to avoid exposing samples to non-neutral pH conditions, as this can cause hydrolysis.[8]
Troubleshooting Guides
LC-MS/MS Analysis
Issue 1: Poor reproducibility and accuracy of 12-HETE quantification.
-
Potential Cause: Matrix effects, which are alterations in ionization efficiency due to co-eluting substances from the sample matrix, can cause ion suppression or enhancement.[7][10] In biological matrices like plasma and serum, phospholipids are a major contributor to matrix effects.[7][11]
-
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of a 12-HETE standard post-column while injecting a blank matrix extract. Dips or rises in the baseline signal at the retention time of 12-HETE indicate ion suppression or enhancement.[7]
-
Post-Extraction Spike: Compare the signal response of 12-HETE spiked into a blank matrix extract with the response in a neat solution. The percentage difference reveals the extent of the matrix effect.[7][11]
-
-
Mitigate Matrix Effects:
-
Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components like phospholipids.[4][12]
-
Chromatography: Optimize the chromatographic method to separate 12-HETE from co-eluting matrix components.[7]
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS), such as d8-12(S)-HETE, to compensate for matrix effects and variations in sample recovery.[7]
-
-
Issue 2: Low or no signal intensity for 12-HETE.
-
Potential Cause: Inefficient sample extraction, suboptimal ionization parameters, or incorrect MRM transitions.
-
Troubleshooting Steps:
-
Optimize Extraction: Ensure the sample pH is acidic before SPE to improve the retention of 12-HETE.[13]
-
Check MS Parameters: Confirm the mass spectrometer is in negative ion mode. Optimize source parameters like ion spray voltage and temperature.[13]
-
Verify MRM Transitions: Ensure the correct precursor and product ions are being monitored. For 12-HETE, the precursor ion is typically m/z 319.2, with product ions around m/z 179.1.[5]
-
ELISA Analysis
Issue 3: Inaccurate 12-HETE concentrations.
-
Potential Cause: Cross-reactivity with other structurally similar eicosanoids present in the sample.[1]
-
Troubleshooting Steps:
-
Review Kit Specificity: Choose an ELISA kit with minimal cross-reactivity to other eicosanoids.[1] Refer to the manufacturer's data sheet for cross-reactivity information.
-
Sample Purification: If significant cross-reactivity is suspected, consider a preliminary sample purification step, such as SPE, to separate 12-HETE from interfering compounds.
-
Issue 4: High variability between replicate wells.
-
Potential Cause: Inconsistent sample handling, pipetting errors, or inadequate washing.
-
Troubleshooting Steps:
-
Standardize Pipetting: Use calibrated pipettes and ensure consistent technique.
-
Ensure Thorough Mixing: Properly mix samples and reagents before adding them to the wells.
-
Optimize Washing: Ensure complete removal of unbound reagents by following the washing protocol precisely.
-
Quantitative Data Summary
Table 1: Common MRM Transitions for 12-HETE and its Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 12-HETE | 319.2 | 179.1 |
| 12(S)-HETE-d8 | 327.2 | 184.1 |
Note: Optimal transitions may vary depending on the instrument.
Table 2: Typical Performance of Commercial 12-HETE ELISA Kits
| Parameter | Typical Range |
| Detection Range | 0.156 - 20 ng/mL |
| Sensitivity | 0.049 - 0.63 ng/mL |
| Sample Types | Serum, Plasma, Cell Culture Supernatant, Tissue Lysates |
Data compiled from various commercially available ELISA kits.[2][3][14] Users should always refer to the specific kit's manual for precise details.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 12-HETE from Plasma
-
Sample Pre-treatment: Thaw plasma samples on ice. Acidify the plasma to a pH of approximately 3.5 with a weak acid (e.g., 2M formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water followed by 2 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute 12-HETE from the cartridge with 2 mL of methanol or ethyl acetate into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.[13]
Protocol 2: General Competitive ELISA for 12-HETE
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the 12-HETE standard. Prepare samples as per the kit's instructions.
-
Competitive Binding: Add the standards and samples to the microplate wells, which are pre-coated with a 12-HETE antibody. Then, add a fixed amount of enzyme-labeled 12-HETE (tracer) to each well. Incubate to allow competition for binding to the antibody.[1][14]
-
Washing: Wash the wells to remove unbound substances.
-
Substrate Addition: Add a substrate solution to each well. The enzyme on the bound tracer will convert the substrate into a colored product.[3]
-
Signal Measurement: Stop the reaction and measure the absorbance at the specified wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of 12-HETE in the sample.[3][14]
-
Quantification: Determine the concentration of 12-HETE in the samples by comparing their absorbance to the standard curve.[14]
Visualizations
References
- 1. cellular-research.com [cellular-research.com]
- 2. biocompare.com [biocompare.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. arp1.com [arp1.com]
Improving peak resolution in chiral chromatography of HpETEs
Welcome to the technical support center for the chiral chromatography of hydroxyeicosatetraenoic acids (HpETEs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the separation of HpETE enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving good peak resolution in the chiral chromatography of HpETEs?
A1: Achieving optimal peak resolution for HpETE enantiomers depends on a combination of factors. The most critical include the choice of chiral stationary phase (CSP), the composition of the mobile phase, column temperature, and flow rate. A systematic approach to method development that optimizes these parameters is essential for successful separation. Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[1]
Q2: Which type of chiral stationary phase (CSP) is most suitable for separating HpETE enantiomers?
A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the chiral separation of HpETEs and related hydroxyeicosatetraenoic acids (HETEs).[1] Specific examples include columns like Chiralcel OD-H, Chiralpak AD, Chiralpak AD-RH, and Lux Amylose-2, which have demonstrated successful enantiomeric resolution of these lipid mediators.[1] Another option that has been used for the separation of hydroperoxy fatty acids is a Pirkle-type chiral phase, such as the Reprosil Chiral NR column.[2][3][4]
Q3: How does the mobile phase composition affect the separation of HpETE enantiomers?
A3: The mobile phase composition is a critical parameter that significantly influences the retention and resolution of HpETE enantiomers. In normal-phase chromatography, a mixture of a non-polar solvent like n-hexane and a polar modifier, typically an alcohol such as isopropanol (IPA) or ethanol, is commonly used. The percentage of the alcohol modifier is a key factor to optimize; a lower percentage generally increases retention and can improve resolution, but excessively long retention times may lead to peak broadening. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or acetic acid, can improve peak shape, especially for these acidic analytes.[5]
Q4: Can temperature be used to improve the peak resolution of HpETEs?
A4: Yes, column temperature is a powerful tool for optimizing chiral separations. Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP. Lowering the temperature often increases the differences in interaction energies between the enantiomers and the stationary phase, leading to better resolution. However, the effect of temperature can be compound-dependent, and in some cases, increasing the temperature might be beneficial.[6] Therefore, it is a valuable parameter to screen during method development.
Q5: What is a typical flow rate for the chiral HPLC separation of HpETEs?
A5: Chiral separations, including those for HpETEs, often benefit from lower flow rates compared to achiral chromatography. A typical starting flow rate for a standard 4.6 mm internal diameter HPLC column is around 1.0 mL/min. However, optimizing the flow rate, often by reducing it to 0.5 mL/min or even lower, can lead to improved peak resolution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral chromatography of HpETEs.
Issue 1: Poor or No Peak Resolution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | - Ensure you are using a CSP known to be effective for lipid hydroperoxides, such as a polysaccharide-based column (e.g., Chiralpak AD, Lux Amylose-2) or a Pirkle-type column (e.g., Reprosil Chiral NR).[1][2][3][4] |
| Suboptimal Mobile Phase Composition | - Optimize the alcohol modifier concentration: In normal-phase mode (e.g., hexane/isopropanol), systematically vary the percentage of the alcohol modifier. Start with a common ratio like 90:10 (hexane:IPA) and adjust the alcohol content in small increments (e.g., ±2%).[1] - Add an acidic modifier: For these acidic analytes, adding a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA) or acetic acid to the mobile phase can significantly improve peak shape and resolution.[1][5] |
| Incorrect Flow Rate | - Reduce the flow rate: Chiral separations often show improved resolution at lower flow rates. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min or lower and observe the effect on resolution. |
| Inappropriate Column Temperature | - Optimize the temperature: Systematically evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance chiral recognition and improve resolution. |
Issue 2: Peak Broadening and Tailing
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Dilute the sample: Injecting a sample that is too concentrated can lead to broad and tailing peaks. Try diluting your sample and re-injecting. |
| Secondary Interactions with the Stationary Phase | - Use an acidic modifier: For acidic compounds like HpETEs, interactions with the stationary phase can cause peak tailing. The addition of an acidic modifier like 0.1% TFA can help to suppress these interactions and improve peak symmetry.[1][5] |
| Extra-column Volume | - Minimize tubing length and diameter: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to reduce peak broadening that occurs outside of the column. |
| Sample Solvent Incompatibility | - Dissolve the sample in the mobile phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape for early eluting peaks. If a stronger solvent is necessary for solubility, use the smallest possible volume. |
| Column Contamination or Degradation | - Wash the column: If the column has been used extensively, contaminants may have accumulated. Follow the manufacturer's instructions for column washing. - Replace the column: If washing does not improve performance, the column may be degraded and need to be replaced. |
Experimental Protocols
Protocol 1: Chiral Separation of 18-HETE Enantiomers (Adaptable for HpETEs)
This protocol provides a starting point for the chiral separation of HETE enantiomers and can be adapted for HpETEs.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.[1]
-
Data acquisition and processing software.[1]
-
Chiral Stationary Phase Column: e.g., Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H.[1]
-
HPLC-grade solvents: n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).[1]
-
Racemic standard of the target HpETE.
HPLC Parameters:
| Parameter | Recommended Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min (can be optimized by reducing to 0.5 mL/min)[1] |
| Column Temperature | 25 °C (can be optimized)[1] |
| Detection | UV at 235 nm (for conjugated dienes in HpETEs) or Mass Spectrometry (MS)[1] |
| Injection Volume | 10 µL[1] |
Procedure:
-
Mobile Phase Preparation: Carefully measure the volumes of n-hexane, isopropanol, and trifluoroacetic acid. Mix thoroughly and degas the mobile phase before use.[1]
-
Standard Solution Preparation: Prepare a stock solution of the racemic HpETE standard in a compatible solvent (e.g., ethanol). Dilute the stock solution with the mobile phase to a suitable working concentration. Filter the final solution through a 0.22 µm syringe filter before injection.[1]
-
HPLC System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable baseline is achieved.[1]
-
Sample Injection and Data Acquisition: Inject the prepared standard solution and acquire the chromatogram.[1]
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the resolution (Rs), retention times (tR), and the separation factor (α). A resolution factor greater than 1.5 is generally desired for baseline separation.[1]
Visualizations
Biosynthesis of HpETEs from Arachidonic Acid
Caption: Biosynthesis of HpETEs from arachidonic acid via lipoxygenase enzymes.
Downstream Signaling of 5-HpETE
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Cell Viability Issues with High Concentrations of 12-HpETE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell viability issues encountered when working with high concentrations of 12-Hydroperoxyeicosatetraenoic acid (12-HpETE).
Frequently Asked Questions (FAQs)
Q1: What is 12-HpETE and why does it cause cell viability issues at high concentrations?
A1: 12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a bioactive lipid mediator produced from arachidonic acid by the enzyme 12-lipoxygenase (12-LOX). At high concentrations, 12-HpETE can induce significant cell stress and death through various mechanisms, including the induction of apoptosis and ferroptosis. This is due to its unstable hydroperoxy group, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Q2: What are the typical concentration ranges of 12-HpETE that lead to cytotoxicity?
A2: The cytotoxic concentration of 12-HpETE is highly cell-type dependent. For instance, its more stable derivative, 12(S)-HETE, has been shown to reduce cell viability in human islets by 32% at a concentration of 1 nM and increase cell death by 50% at 100 nM[1]. In human neutrophils, the threshold concentration for 12-HpETE to stimulate intracellular calcium release, an early indicator of cellular stress, is around 10 ng/mL[2]. It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint.
Q3: What are the primary mechanisms of cell death induced by 12-HpETE?
A3: High concentrations of 12-HpETE are known to induce at least two primary forms of programmed cell death:
-
Apoptosis: This is a regulated process of cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. 12-HpETE has been shown to directly induce apoptosis, which often involves the activation of caspases, a family of proteases that execute the apoptotic program[3].
-
Ferroptosis: This is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. As a lipid hydroperoxide, 12-HpETE can directly contribute to the pool of lipid ROS, a key driver of ferroptosis.
Q4: How stable is 12-HpETE in cell culture media?
A4: 12-HpETE is an unstable hydroperoxide that can be rapidly reduced to its more stable alcohol form, 12-HETE, by cellular peroxidases[4]. Its stability in cell culture media can be influenced by factors such as temperature, light exposure, and the presence of reducing agents in the media or serum. For long-term experiments, it may be necessary to replenish the media with fresh 12-HpETE at regular intervals to maintain a consistent concentration.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with 12-HpETE.
Issue 1: Inconsistent or No Observed Cytotoxicity
| Possible Cause | Recommended Solution |
| Degraded 12-HpETE | Use a fresh aliquot of 12-HpETE stored at -80°C. Avoid repeated freeze-thaw cycles. Prepare working solutions immediately before use. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the effective concentration range for your specific cell line. Start with a broad range (e.g., 10 nM to 10 µM). |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal duration of exposure. Effects on cell viability can range from hours to days depending on the cell type and the mechanism of cell death. |
| Cell Line Resistance | Some cell lines may be more resistant to 12-HpETE-induced cytotoxicity. Verify the expression of 12-lipoxygenase and downstream signaling components in your cell line. |
Issue 2: High Background Cell Death in Vehicle Control
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the cell culture medium is minimal and non-toxic (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Oxidation of Vehicle | Some organic solvents can oxidize over time, producing cytotoxic byproducts. Use high-purity, fresh solvents for preparing stock solutions. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent. Stressed cells are more susceptible to any treatment. |
Issue 3: Precipitation of 12-HpETE in Culture Medium
| Possible Cause | Recommended Solution |
| Poor Solubility | 12-HpETE is a lipid and has low solubility in aqueous media. Prepare a high-concentration stock solution in an organic solvent (e.g., ethanol or DMSO) and then dilute it into the pre-warmed culture medium with immediate and thorough mixing. |
| Interaction with Media Components | Components in serum or the basal medium can sometimes cause precipitation of lipid compounds. Consider using a serum-free or low-serum medium for the duration of the treatment if compatible with your cells. |
| Temperature Shock | Adding a cold, concentrated stock solution directly to warm media can cause precipitation. Allow the stock solution to warm to room temperature before dilution. |
Data Presentation
Table 1: Summary of Reported Cytotoxic Effects of 12-HpETE and its Metabolite 12(S)-HETE
| Compound | Cell Type | Concentration | Observed Effect | Reference |
| 12(S)-HETE | Human Islets | 1 nM | 32% reduction in cell viability (MTT assay) | [1] |
| 12(S)-HETE | Human Islets | 100 nM | 50% increase in cell death | [1] |
| 12-HpETE | Human Neutrophils | 10 ng/mL (~30 nM) | Threshold for intracellular calcium release | [2] |
| 12-HpETE | CHO-AT1a Cells | Not specified | Direct induction of apoptosis | [3] |
| 12(S)-HpETE | Human Pancreatic Beta Cell Lines | Not specified | Reduced insulin secretion and caused apoptosis | [4] |
Experimental Protocols
Protocol 1: Preparation of 12-HpETE Working Solutions
Materials:
-
12-HpETE (stored at -80°C)
-
Anhydrous, high-purity ethanol or DMSO
-
Sterile, amber microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Allow the vial of 12-HpETE to warm to room temperature before opening to prevent condensation.
-
Under sterile conditions, prepare a 1-10 mM stock solution by dissolving the appropriate amount of 12-HpETE in the chosen organic solvent. Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in amber tubes to protect from light and store at -80°C.
-
For experiments, thaw a single aliquot of the stock solution.
-
Perform serial dilutions in pre-warmed, serum-free, or low-serum cell culture medium to achieve the final desired concentrations. Prepare these working solutions immediately before adding them to the cells.
-
Crucial Step: Add the 12-HpETE stock solution to the medium and mix immediately by gentle pipetting or inversion to prevent precipitation.
Protocol 2: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells cultured in a 96-well plate
-
12-HpETE working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of 12-HpETE or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Detection of Apoptosis using Annexin V Staining
Materials:
-
Cells treated with 12-HpETE
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of 12-HpETE for the appropriate time. Include untreated and vehicle-treated cells as controls.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 4: Measurement of Lipid Peroxidation
Materials:
-
Cells treated with 12-HpETE
-
Lipid Peroxidation (MDA) Assay Kit (e.g., based on the reaction of malondialdehyde (MDA) with thiobarbituric acid (TBA))
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Treat cells with 12-HpETE or vehicle control for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Perform the TBARS (Thiobarbituric Acid Reactive Substances) assay by mixing the cell lysate with the provided TBA reagent.
-
Incubate the mixture at 95°C for the recommended time to allow for the formation of the MDA-TBA adduct.
-
Cool the samples and measure the absorbance or fluorescence at the specified wavelength (typically around 532 nm for colorimetric assays).
-
Quantify the amount of MDA by comparing the results to a standard curve generated with an MDA standard.
Mandatory Visualization
Caption: 12-HpETE-Induced Intrinsic Apoptosis Pathway.
Caption: Role of 12-HpETE in the Induction of Ferroptosis.
Caption: General experimental workflow for studying 12-HpETE cytotoxicity.
References
- 1. 12-Lipoxygenase Products Reduce Insulin Secretion and β-Cell Viability in Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that increased 12-lipoxygenase activity induces apoptosis in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
Issues with 12-HpETE antibody specificity in immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-hydroxyeicosatetraenoic acid (12-HETE) immunoassays. Accurate measurement of 12-HETE is crucial for understanding its role in inflammation, cancer, and cardiovascular disease.[1][2] However, the specificity of 12-HETE antibodies can be a significant challenge, leading to inaccurate quantification. This guide addresses common issues related to antibody specificity and provides detailed protocols for validation and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a 12-HETE immunoassay?
A1: Most 12-HETE enzyme-linked immunosorbent assays (ELISAs) are competitive immunoassays.[1][3][4] In this format, a known amount of enzyme-labeled 12-HETE (tracer) competes with the 12-HETE in your sample for a limited number of binding sites on a specific antibody that is pre-coated on a microplate.[1] After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound tracer to produce a measurable signal (e.g., color change).[3][4] The intensity of the signal is inversely proportional to the concentration of 12-HETE in your sample; a weaker signal indicates a higher concentration of 12-HETE.[1][3][4]
Q2: What are the common sources of error in 12-HETE immunoassays?
A2: Common sources of error include:
-
Cross-reactivity: The antibody may bind to other structurally similar eicosanoids present in the sample, leading to an overestimation of the 12-HETE concentration.[3]
-
Matrix effects: Components in the biological sample (e.g., lipids, proteins) can interfere with the antibody-antigen binding.
-
Improper sample handling and preparation: Ex vivo formation or degradation of 12-HETE can occur if samples are not handled and stored correctly.
-
Pipetting errors and inadequate washing: These can lead to high variability and inaccurate results.[3]
-
Incorrect standard curve preparation: An inaccurate standard curve will lead to incorrect calculation of sample concentrations.
Q3: What is the difference between 12(S)-HETE and 12(R)-HETE, and can the antibodies distinguish between them?
A3: 12(S)-HETE and 12(R)-HETE are stereoisomers, meaning they have the same chemical formula but a different three-dimensional arrangement of atoms.[2] 12(S)-HETE is the primary product of the 12-lipoxygenase (12-LOX) enzyme found in platelets, while 12(R)-HETE can be produced by other enzymes like 12R-lipoxygenase (ALOX12B).[2] The biological activities of these isomers can differ. Some antibodies are specific for the 12(S) isomer, and it is crucial to use an assay that is specific for the isomer of interest in your research.[5] However, without specific validation, it cannot be assumed that an antibody is 100% specific for one isomer. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to differentiate and quantify the individual isomers.[5]
Q4: Why are my 12-HETE concentrations higher when measured by ELISA compared to LC-MS/MS?
A4: It is not uncommon for immunoassays to report higher analyte concentrations than mass spectrometry (LC/MS or GC/MS) methods.[3] This is because antibodies in immunoassays can sometimes recognize not only the target molecule (12-HETE) but also structurally related molecules, including biologically relevant metabolites.[3] In contrast, LC/MS and GC/MS are typically more specific and measure only a single compound.[3]
Troubleshooting Guide
Issue 1: High Background or Non-Specific Binding
| Possible Cause | Recommended Solution |
| Inadequate washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps.[3] |
| Cross-reactivity of the antibody with other molecules in the sample | Perform a spike and recovery experiment and a parallelism analysis to assess matrix effects and cross-reactivity. Consider sample purification. |
| Contaminated reagents or buffers | Use fresh, high-purity reagents and water. Ensure proper storage of all kit components.[3] |
| High concentration of detection antibody | Optimize the concentration of the detection antibody by performing a titration experiment. |
Issue 2: Low Signal or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Low concentration of 12-HETE in the sample | Concentrate the sample prior to the assay. Ensure that the sample concentration falls within the detection range of the kit.[6] |
| Inactive enzyme or substrate | Check the expiration dates of the kit components and ensure they have been stored correctly. |
| Suboptimal incubation times or temperatures | Follow the manufacturer's protocol precisely. You may need to optimize incubation times for your specific experimental conditions. |
| Presence of interfering substances in the sample | Purify the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. |
Issue 3: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent pipetting technique | Use calibrated pipettes and ensure consistent pipetting volume and technique for all wells.[3] |
| Inadequate mixing of reagents | Gently mix all reagents thoroughly before use. |
| Temperature gradients across the plate | Ensure the entire plate is at a uniform temperature during incubation. |
| Edge effects | Avoid using the outermost wells of the plate if edge effects are suspected. |
Data on Antibody Specificity
A major challenge in 12-HETE immunoassays is the potential for cross-reactivity with other structurally related eicosanoids. It is crucial to consult the datasheet of your specific antibody or ELISA kit for cross-reactivity information. While many manufacturers state that their antibodies have high specificity, quantitative data is often limited.
Table 1: Example of Reported Cross-Reactivity for a Polyclonal Anti-12L HETE Antibody
| Compound | Cross-Reactivity (%) |
| Methyl ester-12-HETE | 20% |
| 8-HETE | 8.7% |
| 12(L)-HHT | 8.6% |
| (Data sourced from Abcam datasheet for ab2275)[7] |
Table 2: Example of Reported Cross-Reactivity for a 15-HETE Radioimmunoassay
| Compound | Cross-Reactivity (%) |
| Arachidonic acid | <1% |
| 5-HETE | <1% |
| 8-HETE | <1% |
| 9-HETE | <1% |
| 11-HETE | <1% |
| 12-HETE | <1% |
| HHT | <1% |
| TXB2 | <1% |
| PGE2 | <1% |
| 6-Keto-PGF1 alpha | <1% |
| 5,15-diHETE | 53% |
| 8,15-diHETE | 6.6% |
| (Data from a study on a 15-HETE radioimmunoassay, demonstrating the potential for high specificity with some antibodies, but also significant cross-reactivity with other diHETEs)[8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Purification
This protocol is a general guideline for purifying 12-HETE from biological fluids like plasma or serum to reduce matrix interference.
-
Condition the SPE cartridge: Sequentially wash a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.
-
Acidify the sample: Adjust the pH of your sample to ~3.5 with a dilute acid (e.g., 1M HCl).
-
Load the sample: Slowly apply the acidified sample to the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with one column volume of water, followed by one column volume of a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute 12-HETE: Elute the 12-HETE from the cartridge with a higher concentration of organic solvent, such as methanol or ethyl acetate.
-
Dry and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the assay buffer provided with the ELISA kit.
Protocol 2: Spike and Recovery
This experiment helps to determine if substances in your sample matrix interfere with the assay.
-
Prepare two sets of samples:
-
Set A: Aliquots of your biological sample.
-
Set B: Aliquots of your biological sample spiked with a known amount of 12-HETE standard (the "spike"). The spike concentration should be in the mid-range of the standard curve.
-
-
Prepare a control: An aliquot of the assay buffer spiked with the same amount of 12-HETE standard as in Set B.
-
Assay the samples: Measure the 12-HETE concentration in all samples using your ELISA kit.
-
Calculate the percent recovery:
-
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Concentration of Spike] x 100
-
A recovery rate between 80-120% is generally considered acceptable.
-
Protocol 3: Parallelism (Linearity of Dilution)
This test determines if the endogenous 12-HETE in your sample measures the same as the purified standard used to generate the standard curve.
-
Serially dilute your sample: Prepare a series of dilutions of your biological sample with the assay buffer.
-
Assay the dilutions: Measure the 12-HETE concentration in each dilution using your ELISA kit.
-
Calculate the concentration: For each dilution, multiply the measured concentration by the dilution factor to get the concentration in the original, undiluted sample.
-
Assess parallelism: If the calculated concentrations from the different dilutions are consistent (typically within 20% of each other), it indicates that the antibody is binding to the endogenous 12-HETE in a similar manner to the standard, and there are no significant matrix effects at those dilutions.[3] If the concentrations are not consistent, it suggests interference in your sample.
Visualizations
12-HETE Signaling Pathway
Caption: Simplified 12(S)-HETE signaling pathways.
Experimental Workflow for Immunoassay Validation
Caption: Workflow for validating 12-HETE immunoassay results.
References
- 1. cellular-research.com [cellular-research.com]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 12-HETE (12-Hydroxyeicosatetraenoic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. doc.abcam.com [doc.abcam.com]
- 8. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Non-Enzymatic Lipid Peroxidation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to minimize non-enzymatic lipid peroxidation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic lipid peroxidation and why is it a concern during sample preparation?
A1: Non-enzymatic lipid peroxidation is a chemical process where oxidants, such as free radicals, attack lipids, particularly polyunsaturated fatty acids (PUFAs).[1][2] This initiates a chain reaction that degrades lipids.[2] It is a significant concern during sample preparation because it can introduce artifacts, altering the structure and function of lipid molecules.[2] This degradation can compromise experimental integrity by generating byproducts like malondialdehyde (MDA), which can interfere with assays and lead to inaccurate results.[2][3]
Q2: What are the main triggers of non-enzymatic lipid peroxidation during sample handling?
A2: The primary triggers are factors that generate reactive oxygen species (ROS) and promote oxidation.[1] Key triggers include:
-
Exposure to Oxygen: Atmospheric oxygen is a crucial component of the oxidation process.[2]
-
Presence of Metal Ions: Transition metals, particularly iron (Fe²⁺) and copper (Cu²⁺), are potent catalysts of lipid peroxidation through reactions like the Fenton reaction.[4][5]
-
Light Exposure: Light, especially UV light, can catalyze the formation of free radicals.[2]
-
Elevated Temperatures: Heat can accelerate the rate of oxidative reactions.[6] While heat treatment can be used to inhibit enzymatic degradation, it does not prevent non-enzymatic oxidation.[6]
-
Improper Storage: Storing samples at inappropriate temperatures (e.g., -20°C instead of -80°C for long-term storage) or without an inert atmosphere can lead to significant degradation.[2][6][7]
Q3: What are the most common antioxidants and protective agents used to prevent lipid peroxidation?
A3: A combination of antioxidants and chelating agents is often used. These can be categorized as:
-
Primary (Chain-Breaking) Antioxidants: These donate hydrogen atoms to neutralize free radicals, stopping the peroxidation chain reaction.[2][[“]] Common examples include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox (a water-soluble Vitamin E analog).[2][9]
-
Secondary (Preventive) Antioxidants: These agents work by chelating pro-oxidant metal ions, rendering them unable to participate in radical-generating reactions.[2][4][10] Common examples include Ethylenediaminetetraacetic acid (EDTA) and citric acid.[2][4]
Q4: How do I choose the right protective agent for my sample type and experiment?
A4: The choice depends on the sample matrix, the downstream analytical method, and the nature of the lipids being studied.
-
For Organic Solvent Extracts: Lipophilic antioxidants like BHT are highly effective and commonly added to extraction solvents.[3][7]
-
For Aqueous Buffers and Cell Culture: Water-soluble antioxidants like Trolox are suitable. For tissue homogenization in aqueous buffers, a combination of BHT (added from a concentrated stock in ethanol) and a chelator like EDTA is often recommended.[2][11]
-
For Tissue Samples: Hard tissues may require mechanical disruption (e.g., pulverization in liquid nitrogen) before homogenization, while soft tissues can be homogenized directly in a buffer containing antioxidants.[7][12] It is critical to keep tissues cold throughout the process to minimize both enzymatic and non-enzymatic degradation.[13][14]
Antioxidant and Chelator Comparison
The following table summarizes common agents used to prevent lipid peroxidation during sample preparation.
| Agent | Type | Mechanism of Action | Typical Working Concentration | Solvent for Stock | Notes |
| BHT (Butylated Hydroxytoluene) | Primary Antioxidant (Chain-breaking) | Donates a hydrogen atom to neutralize peroxyl radicals, terminating the chain reaction.[[“]][15] | 50-100 µM in final sample volume.[11][16][17] | Ethanol or Methanol.[11][16] | Widely used for lipid extracts and tissue homogenates.[9][18] Can have pro-oxidant effects at high concentrations.[[“]][20] |
| Trolox | Primary Antioxidant (Chain-breaking) | Water-soluble analog of Vitamin E; scavenges peroxyl radicals. | 25-100 µM | Aqueous Buffer / DMSO | Ideal for cell culture media and aqueous-based assays to protect cells from oxidative stress.[2] |
| EDTA (Ethylenediaminetetraacetic acid) | Secondary Antioxidant (Chelator) | Sequesters metal ions (e.g., Fe²⁺, Cu²⁺), preventing them from catalyzing the formation of free radicals.[4][10] | 0.1-1.0 mM | Water | Very effective in aqueous buffers.[4] Its effect can depend on the specific metal ion present.[5] |
| Citric Acid | Secondary Antioxidant (Chelator) | Chelates metal ions, particularly iron.[4] | 0.1-0.5% (w/v) | Water | Often used in food science applications; considered a "clean label" alternative to synthetic chelators.[4] |
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenate with Antioxidant Protection
This protocol is designed to minimize lipid peroxidation during the homogenization of soft tissues (e.g., liver, brain).
Materials:
-
Tissue sample (fresh or flash-frozen in liquid nitrogen)[7]
-
Homogenization Buffer: Ice-cold 1.15% KCl or PBS (pH 7.4)
-
Antioxidant Stock: 100 mM BHT in ethanol[11]
-
Chelator Stock: 100 mM EDTA in water
-
Glass-Teflon Potter-Elvehjem homogenizer or similar mechanical homogenizer[7]
-
Microcentrifuge tubes
Procedure:
-
Prepare Working Buffer: On the day of the experiment, prepare the required volume of Homogenization Buffer. Just before use, add the BHT stock solution to a final concentration of 100 µM and EDTA to a final concentration of 1 mM. Keep the buffer on ice at all times.
-
Sample Preparation: Weigh the frozen or fresh tissue sample. All steps should be performed on ice to minimize degradation.[13][14] For a 10% (w/v) homogenate, use 100 mg of tissue per 1 mL of buffer.
-
Homogenization:
-
Place the weighed tissue into a pre-chilled glass homogenizer tube.
-
Add the appropriate volume of ice-cold Homogenization Buffer containing BHT and EDTA.
-
Homogenize with 10-15 strokes of the pestle until the tissue is fully dispersed and no visible chunks remain.[12] Avoid generating excessive heat from friction.[14]
-
-
Aliquoting and Storage:
Visual Guides and Workflows
Mechanism of Non-Enzymatic Lipid Peroxidation
Caption: Free radical chain reaction of lipid peroxidation.
Sample Preparation Workflow to Minimize Oxidation
Caption: Critical control points in sample preparation.
Troubleshooting Guide
Problem 1: High background signal in my lipid peroxidation assay (e.g., TBARS).
This often indicates that significant lipid peroxidation occurred either before or during your sample preparation and assay procedure.
| Possible Cause | Recommended Solution |
| Inadequate Antioxidant Protection | Ensure antioxidants (e.g., BHT) are added to all buffers and solvents used during extraction and homogenization.[3][11] Verify the final concentration is optimal (e.g., 50-100 µM for BHT).[11][17] |
| Metal-Catalyzed Oxidation | Add a chelating agent like EDTA (0.5-1.0 mM) to all aqueous buffers to sequester catalytic metal ions.[4][10] |
| Sample Degradation Before Prep | Process fresh tissues immediately.[7] If not possible, flash-freeze in liquid nitrogen and store at -80°C.[7] Avoid slow freezing or storage at -20°C.[6] |
| Contaminated Reagents | Use fresh, high-purity solvents and reagents. Peroxides can accumulate in old bottles of certain solvents (e.g., ether, THF). |
| Assay Interference | In assays like TBARS, other aldehydes can react to give a false positive. Run a control sample without the heating step to check for pre-existing colored compounds. |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for high assay background.
Problem 2: My sample shows degradation (e.g., loss of PUFAs) even with antioxidants.
| Possible Cause | Recommended Solution |
| Antioxidant Concentration Too Low or Degraded | Prepare fresh antioxidant stock solutions.[11] Consider increasing the concentration slightly, but be aware that very high levels of BHT can have pro-oxidant effects.[[“]][20] |
| Oxygen Exposure | Perform homogenization and aliquoting steps quickly. After aliquoting, flush the headspace of the vial with argon or nitrogen gas before capping and freezing.[2][11] |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots to avoid thawing and re-freezing the entire sample.[2] |
| Light Exposure | Protect samples from direct light by using amber vials or wrapping tubes in aluminum foil.[2] |
Problem 3: I am seeing inconsistent results between sample replicates.
| Possible Cause | Recommended Solution |
| Inhomogeneous Sample | Ensure tissue is thoroughly homogenized to a uniform consistency.[12] For hard tissues, pulverizing under liquid nitrogen first can improve homogeneity.[7] |
| Inconsistent Timing | Standardize the time from sample collection/thawing to homogenization and extraction for all replicates. Even short delays can lead to variable levels of oxidation.[6] |
| Variable Contamination | Ensure all tubes, pestles, and equipment are scrupulously clean to avoid introducing trace metals or other contaminants that can catalyze oxidation. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron [agris.fao.org]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aquaculture.ugent.be [aquaculture.ugent.be]
- 8. consensus.app [consensus.app]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. uab.edu [uab.edu]
- 12. content.ilabsolutions.com [content.ilabsolutions.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. youtube.com [youtube.com]
- 15. d.docksci.com [d.docksci.com]
- 16. NIBSC - Preparation with BHT [nibsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Application of Environmental Lactic Acid Bacteria in the Production of Mechanically Separated Poultry Meat Against Coagulase-Positive Staphylococci | MDPI [mdpi.com]
- 19. consensus.app [consensus.app]
- 20. Butyl hydroxytoluene (BHT)-induced oxidative stress: effects on serum lipids and cardiac energy metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to confirm the identity of 12-HpETE peaks in a chromatogram
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately identifying and confirming 12-hydroperoxyeicosatetraenoic acid (12-HpETE) peaks in a chromatogram.
FAQs: General Questions on 12-HpETE Identification
Q1: What is 12-HpETE and why is it difficult to analyze directly?
A1: 12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a bioactive lipid mediator derived from arachidonic acid through the action of the 12-lipoxygenase (12-LOX) enzyme.[1][2][3] It is a hydroperoxide, which makes it inherently unstable and prone to degradation.[3][4] This instability poses a significant challenge for direct analysis, as it can readily convert to other products during sample preparation and analysis.
Q2: What is the common analytical strategy for quantifying 12-HpETE?
A2: Due to its instability, the most common and reliable strategy for quantifying 12-HpETE is to first reduce it to its more stable corresponding hydroxyl derivative, 12-hydroxyeicosatetraenoic acid (12-HETE).[3][4][5][6] This conversion is typically achieved using a mild reducing agent like sodium borohydride or triphenylphosphine during sample preparation. The resulting 12-HETE is then quantified, and the results are used to infer the original concentration of 12-HpETE.
Q3: What are the key techniques for confirming the identity of a peak as 12-HETE (derived from 12-HpETE)?
A3: The gold standard for confirming the identity of 12-HETE is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique provides three key pieces of evidence:
-
Retention Time: The peak of interest should elute from the liquid chromatography column at the same time as a pure, commercially available 12-HETE standard.
-
Parent Ion Mass-to-Charge Ratio (m/z): The mass spectrometer should detect an ion with the correct m/z for the deprotonated 12-HETE molecule ([M-H]⁻), which is typically m/z 319.2.
-
Product Ion Fragmentation Pattern: When the parent ion (m/z 319.2) is fragmented, it should produce a characteristic pattern of product ions that matches the fragmentation pattern of the 12-HETE standard.[1]
Q4: Why is chiral chromatography important in 12-HETE analysis?
A4: 12-HETE exists as two stereoisomers, 12(S)-HETE and 12(R)-HETE, which can have different biological activities.[7][8] The 12-LOX pathway primarily produces 12(S)-HpETE, which is then reduced to 12(S)-HETE.[3][9] In contrast, cytochrome P450 enzymes can produce a racemic mixture of both isomers.[3] Chiral chromatography is necessary to separate these enantiomers, allowing researchers to determine the specific stereoisomer present and infer its biosynthetic origin.[1][7][8]
Troubleshooting Guide: Confirming 12-HpETE/12-HETE Peaks
This guide addresses common issues encountered during the chromatographic analysis of 12-HETE derived from 12-HpETE.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak detected at the expected retention time for 12-HETE. | 1. Degradation of 12-HpETE: The initial 12-HpETE may have degraded before or during sample preparation. 2. Inefficient Reduction: The reduction of 12-HpETE to 12-HETE may have been incomplete. 3. Poor Extraction Recovery: The lipid extraction procedure may not be efficient for eicosanoids. 4. Instrumental Issues: Problems with the LC-MS/MS system, such as a dirty ion source or incorrect method parameters. | 1. Ensure samples are processed quickly and kept on ice. Use antioxidants during extraction if possible. 2. Optimize the reduction step with a fresh reducing agent and appropriate reaction time and temperature. 3. Use a validated lipid extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction with appropriate solvents.[10][11] 4. Perform routine maintenance on the LC-MS/MS system, including cleaning the ion source and calibrating the mass spectrometer.[12][13] |
| Peak is present at the correct retention time, but the MS/MS spectrum is weak or noisy. | 1. Low Abundance of 12-HETE: The biological sample may contain very low concentrations of the analyte. 2. Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of 12-HETE, reducing its signal intensity. 3. Suboptimal MS Parameters: The collision energy and other MS/MS parameters may not be optimized for 12-HETE fragmentation. | 1. Concentrate the sample or increase the injection volume. 2. Improve sample clean-up using SPE. Modify the LC gradient to better separate 12-HETE from interfering matrix components. 3. Optimize MS/MS parameters by infusing a pure 12-HETE standard and adjusting the collision energy to maximize the intensity of characteristic product ions. |
| Multiple peaks are observed around the expected retention time. | 1. Isomeric Interference: Other HETE isomers (e.g., 5-HETE, 8-HETE, 15-HETE) may be present in the sample and have similar retention times. 2. Incomplete Chiral Separation: If using a chiral column, the separation of 12(S)-HETE and 12(R)-HETE may be poor. 3. Degradation Products: The extra peaks could be degradation products of 12-HpETE or 12-HETE. | 1. Use a high-resolution chromatography column and an optimized gradient to improve the separation of isomers. Confirm the identity of each peak using their unique MS/MS fragmentation patterns. 2. Optimize the chiral separation method by adjusting the mobile phase composition, flow rate, or column temperature.[7] 3. Ensure proper sample handling and storage to minimize degradation. |
| Retention time of the 12-HETE peak is shifting between runs. | 1. Column Equilibration Issues: The chromatography column may not be fully equilibrated between injections. 2. Changes in Mobile Phase Composition: The mobile phase composition may be inconsistent. 3. Column Degradation: The performance of the chromatography column may be deteriorating. | 1. Ensure an adequate equilibration time is included at the end of each gradient run.[14] 2. Prepare fresh mobile phases daily and ensure they are properly mixed.[14] 3. Replace the column if performance continues to decline. |
Experimental Protocols
Protocol 1: Reduction of 12-HpETE and Extraction of 12-HETE from Biological Samples
This protocol describes the general steps for reducing 12-HpETE to 12-HETE and extracting it for LC-MS/MS analysis.
-
Sample Collection and Homogenization:
-
Collect biological samples (e.g., cells, tissues, plasma) and immediately place them on ice to minimize enzymatic activity.
-
Homogenize tissue samples in a suitable buffer, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent non-enzymatic lipid peroxidation.
-
-
Internal Standard Spiking:
-
Add a known amount of a deuterated internal standard, such as 12-HETE-d8, to the homogenate. This will be used for accurate quantification by correcting for sample loss during preparation and for matrix effects.
-
-
Reduction of 12-HpETE:
-
Add a freshly prepared solution of a reducing agent, such as sodium borohydride in methanol or triphenylphosphine, to the sample.
-
Incubate the mixture for a sufficient time (e.g., 30 minutes at room temperature) to ensure complete reduction of 12-HpETE to 12-HETE.
-
-
Lipid Extraction (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Acidify the sample to approximately pH 3.5 with a dilute acid.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the lipids, including 12-HETE, with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of 12-HETE
This protocol outlines the typical parameters for identifying and quantifying 12-HETE using LC-MS/MS with Multiple Reaction Monitoring (MRM).
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separating eicosanoids.
-
Mobile Phase A: Water with 0.1% formic acid or 0.02% acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the lipids, followed by a re-equilibration step.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is used for detecting acidic lipids like 12-HETE.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for 12-HETE and its internal standard.
-
Quantitative Data Summary: Typical MRM Transitions for 12-HETE Analysis
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Typical Collision Energy (eV) |
| 12-HETE | 319.2 | 179.1, 219.1 | -20 to -30 |
| 12-HETE-d8 (Internal Standard) | 327.2 | 184.1, 227.1 | -20 to -30 |
Note: The optimal collision energy may vary depending on the mass spectrometer used and should be determined empirically.
Visualizations
Signaling Pathway: Formation of 12-HpETE
Caption: Biosynthesis of 12(S)-HpETE and its reduction to 12(S)-HETE.
Experimental Workflow: Confirming 12-HpETE Identity
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Reactome | 12R-HpETE is reduced to 12R-HETE by GPX1/2/4 [reactome.org]
- 6. Increased levels of 12(S)-HETE in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry | MDPI [mdpi.com]
- 10. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. zefsci.com [zefsci.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. google.com [google.com]
Technical Support Center: Solvent Selection for (+/-)12-HpETE
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate solvent selection for dissolving and storing (+/-)12-Hydroperoxyeicosatetraenoic acid ((+/-)12-HpETE). Adherence to these guidelines is critical for maintaining the stability and biological activity of this lipid mediator in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is most effectively dissolved in an organic solvent to create a concentrated stock solution. Anhydrous ethanol is a common choice as it is the solvent in which the compound is often supplied. Other recommended organic solvents include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is crucial to use high-purity, anhydrous solvents to prevent degradation.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound in various solvents is summarized in the table below. This data is essential for preparing solutions of desired concentrations.
Q3: How should I store stock solutions of this compound?
A3: For long-term storage, stock solutions of this compound in an organic solvent should be stored at -80°C. Under these conditions, the compound is stable for at least six months. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, leading to degradation.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its hydrophobic nature and instability. Lipid hydroperoxides are highly unstable in aqueous environments. If an aqueous solution is required for your experiment, it should be prepared immediately before use by diluting a concentrated organic stock solution. It is advised to use aqueous solutions of this compound within fifteen minutes of preparation.
Q5: What is the maximum concentration of organic solvent (e.g., DMSO) acceptable in cell-based assays?
A5: The final concentration of organic solvents in cell culture should be minimized to prevent cytotoxicity. For DMSO, it is generally recommended to keep the final concentration below 0.5% (v/v), with many cell lines showing sensitivity above 0.1%.[1][2][3] It is crucial to include a vehicle control (media with the same final concentration of the organic solvent) in your experiments to account for any solvent-induced effects.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Ethanol | Miscible |
| Dimethylformamide (DMF) | Miscible |
| Dimethyl Sulfoxide (DMSO) | Miscible |
| 0.1 M Na₂CO₃ | ~2 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.5 mg/mL |
Data sourced from commercially available product information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or precipitated solution upon dilution in aqueous buffer. | The solubility limit of this compound in the aqueous medium has been exceeded. | - Prepare a more dilute working solution by increasing the volume of the aqueous buffer. - Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility, while remaining below cytotoxic levels. - Add the organic stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing. |
| Loss of biological activity or inconsistent results. | Degradation of this compound due to improper handling or storage. | - Store stock solutions at -80°C in single-use aliquots. - Avoid repeated freeze-thaw cycles. - Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Use deoxygenated solvents for preparing solutions. - Protect solutions from light by using amber vials or wrapping vials in foil. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Non-enzymatic degradation of this compound. | - this compound can spontaneously decompose to various products, including its corresponding alcohol, (+/-)12-HETE, and other oxidized species.[4] - Prepare fresh solutions for analysis and handle them as described above to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound (as a solid or in a pre-dissolved solution)
-
Anhydrous ethanol or DMSO (HPLC grade or higher)
-
Inert gas (argon or nitrogen)
-
Gas-tight syringe
-
Sterile, amber glass vials with PTFE-lined caps
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
If starting with a solid, weigh the desired amount in a sterile amber vial under an inert atmosphere.
-
Add the appropriate volume of anhydrous ethanol or DMSO to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Flush the headspace of the vial with inert gas before tightly sealing the cap.
-
Vortex the solution gently until the this compound is completely dissolved.
-
Store the stock solution at -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Objective: To prepare a diluted, ready-to-use solution of this compound in an aqueous medium for immediate use in cell culture experiments.
Materials:
-
Concentrated stock solution of this compound in ethanol or DMSO
-
Sterile, pre-warmed cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the concentrated this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your assay. Ensure the final concentration of the organic solvent will be below the cytotoxic threshold for your cells (ideally <0.1%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise to the medium. This ensures rapid and uniform mixing, minimizing precipitation.
-
Use the freshly prepared working solution immediately (within 15 minutes). Do not store aqueous solutions of this compound.
Visualizations
Caption: Workflow for dissolving and storing this compound.
Caption: Simplified signaling pathway of 12-HpETE leading to AP-1 activation.
References
Technical Support Center: Managing Matrix Effects in ESI-MS for 12-HpETE Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects during the quantification of 12-hydroperoxyeicosatetraenoic acid (12-HpETE) by Electrospray Ionization-Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 12-HpETE analysis by ESI-MS?
A1: Matrix effects are the alteration of the ionization efficiency of 12-HpETE by co-eluting compounds from the biological sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of your quantitative analysis.[1]
Q2: What are the primary causes of matrix effects when analyzing 12-HpETE in biological samples?
A2: The primary culprits behind matrix effects in the analysis of lipid mediators like 12-HpETE from biological matrices (e.g., plasma, serum, tissue homogenates) are phospholipids.[1] These abundant endogenous lipids can be co-extracted with 12-HpETE and often co-elute during chromatographic separation, leading to significant ion suppression in the ESI source.[2] Other potential sources of interference include salts, detergents, and other small molecule metabolites.
Q3: How can I determine if my 12-HpETE assay is being affected by matrix effects?
A3: Two primary methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a 12-HpETE standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any significant dip or rise in the 12-HpETE signal at its expected retention time indicates ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spike Analysis: This quantitative approach compares the signal response of 12-HpETE spiked into a blank matrix extract with the response of the analyte in a neat (pure) solvent at the same concentration. The percentage difference in signal intensity reveals the degree of matrix effect.[1]
Q4: What is the most effective way to compensate for matrix effects in 12-HpETE quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix effects.[3] A SIL-IS, such as a deuterated form of a closely related and more stable compound like 12(S)-HETE-d8, is chemically almost identical to the analyte and will experience similar matrix effects.[4] By adding a known amount of the SIL-IS to the sample at the beginning of the sample preparation process, any signal suppression or enhancement of the endogenous 12-HpETE can be normalized, leading to more accurate and precise quantification.
Q5: Due to the instability of 12-HpETE, what special precautions should be taken during sample preparation?
A5: 12-HpETE is a hydroperoxide and is prone to reduction to its more stable alcohol form, 12-HETE, or other degradation.[5] To minimize this, it is crucial to incorporate antioxidants, such as butylated hydroxytoluene (BHT), into the extraction solvents.[6] Additionally, samples should be kept on ice or at low temperatures throughout the preparation process, and exposure to light and air should be minimized. Prompt analysis after extraction is also recommended.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating common issues encountered during the ESI-MS analysis of 12-HpETE that may be related to matrix effects.
| Problem | Possible Cause | Recommended Solution(s) |
| Poor Sensitivity/Low Signal Intensity | Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of 12-HpETE.[7] | 1. Optimize Sample Preparation: Employ more rigorous cleanup methods such as Solid-Phase Extraction (SPE) or specialized phospholipid removal plates.[8] 2. Chromatographic Separation: Modify your LC gradient to better separate 12-HpETE from the region where phospholipids elute. 3. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS like 12(S)-HETE-d8 can help normalize for signal suppression.[4] |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression.[9] | 1. Improve Sample Cleanup: Consistent and efficient removal of matrix components is key. Automated SPE can improve reproducibility. 2. Internal Standard: Ensure the internal standard is added accurately and consistently to all samples at the earliest stage of sample preparation.[10] |
| Analyte Signal Drifts Over an Analytical Run | Matrix Buildup: Accumulation of non-volatile matrix components in the ion source or on the column. | 1. Implement a Diverter Valve: Divert the flow to waste during the elution of highly concentrated matrix components (e.g., early-eluting salts and late-eluting phospholipids). 2. Regular Instrument Cleaning: Perform routine cleaning of the ion source. 3. Column Washing: Incorporate a robust column wash step at the end of each chromatographic run. |
| Peak Tailing or Splitting | Matrix Overload on the Column: High concentrations of matrix components can affect the chromatography of 12-HpETE. | 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the overall matrix load.[11] 2. Enhance Sample Cleanup: Use a more selective sample preparation method to reduce the concentration of interfering compounds. |
Data Presentation
The following table summarizes the expected relative performance of common sample preparation techniques for the analysis of 12-HpETE, with a focus on their ability to mitigate matrix effects.
| Sample Preparation Technique | Relative Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Cost per Sample | Recommendation for 12-HpETE |
| Protein Precipitation (PPT) | Good | Poor | High | Low | Not recommended as a standalone method due to significant matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | Moderate to Good | Moderate | Low to Moderate | Low | A viable option, but can be labor-intensive and less efficient at removing all interfering lipids compared to SPE.[13] |
| Solid-Phase Extraction (SPE) | Good to Excellent | Good to Excellent | Moderate | Moderate | Highly recommended for its ability to provide clean extracts and good recoveries.[13] |
| Phospholipid Removal Plates | Excellent | Excellent | High | High | Ideal for high-throughput applications where minimizing matrix effects is critical.[14] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Sample Pre-treatment:
-
To 1 mL of plasma or tissue homogenate, add 10 µL of a suitable antioxidant solution (e.g., 0.2 mg/mL BHT in methanol) and 10 µL of the 12(S)-HETE-d8 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly and let stand on ice for 5 minutes.
-
Acidify the sample to pH ~3.5 with a dilute acid (e.g., 1 M formic acid).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
-
Wash with 3 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove more polar lipids.
-
-
Elution:
-
Elute the 12-HpETE and internal standard with 2 mL of a suitable organic solvent (e.g., ethyl acetate or methyl formate).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Protocol 2: LC-MS/MS Parameters for 12-HpETE Analysis
These are starting parameters and will require optimization on your specific instrument.
-
LC Column: A C18 reversed-phase column with a particle size of 1.8 µm is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: ESI negative ion mode.
-
MRM Transitions:
-
12-HpETE: Precursor ion (m/z) 335.2 -> Product ion (m/z) 317.2 (loss of H₂O).
-
12(S)-HETE-d8 (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (m/z) 184.1.[4]
-
Visualizations
Signaling Pathway
Caption: Biosynthesis of 12-HETE from Arachidonic Acid via 12-HpETE.
Experimental Workflow
Caption: General workflow for 12-HpETE analysis by LC-MS/MS.
Troubleshooting Logic
Caption: Troubleshooting workflow for matrix effects in 12-HpETE analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. medium.com [medium.com]
- 4. zefsci.com [zefsci.com]
- 5. uwyo.edu [uwyo.edu]
- 6. Color Gradients | Graphviz [graphviz.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Analysis of the Biological Potency of 12(S)-HpETE and 12(R)-HpETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of two stereoisomers of 12-hydroperoxyeicosatetraenoic acid: 12(S)-HpETE and 12(R)-HpETE. These molecules are ephemeral but critical intermediates in the metabolism of arachidonic acid, giving rise to the more stable and biologically active 12-hydroxyeicosatetraenoic acids (12-HETEs). Due to the rapid enzymatic reduction of 12-HpETE to 12-HETE within cells, the biological activities of the HETE forms are often used as a proxy to understand the potential effects of their hydroperoxy precursors. This guide will focus on the comparative biological activities of their corresponding downstream products, 12(S)-HETE and 12(R)-HETE, to infer the potency of the parent hydroperoxides.
Quantitative Data Summary
The biological activity of 12-HETE stereoisomers is highly dependent on their spatial configuration, which dictates their interaction with specific receptors and enzymes. The following table summarizes key quantitative and qualitative data comparing the biological potency of 12(S)-HETE and 12(R)-HETE.
| Parameter | 12(S)-HETE | 12(R)-HETE | Reference Cell/System | Key Findings |
| Receptor Binding Affinity (Kd) | ||||
| GPR31 | 4.8 nM | No binding | PC3 human prostate cancer cell line | 12(S)-HETE is a high-affinity, specific ligand for GPR31.[1][2] |
| Receptor Activation | ||||
| GPR31 (GTPγS binding, EC50) | 0.28 nM | Not active | Membranes from GPR31-transfected cells | Demonstrates potent and specific activation of GPR31 by 12(S)-HETE.[2] |
| BLT2 Receptor | Lower affinity agonist | Agonist | Human neutrophils, CHO cells | Both isomers can activate the BLT2 receptor, which is considered a low-affinity receptor for these ligands.[1][3] |
| Thromboxane Receptor | Competitive antagonist | Competitive antagonist (IC50 = 0.734 µM for binding; IC50 = 3.6 µM for inhibiting I-BOP induced platelet aggregation) | Washed isolated human platelets | Both isomers can antagonize the thromboxane receptor.[1][4] |
| Cellular Responses | ||||
| Intracellular Calcium Release | Slightly more active than 12(R)-HETE | Less active than 12(S)-HETE | Intact human neutrophils | 12(S)-HETE is a more potent stimulator of intracellular calcium release in neutrophils.[5] |
| Neutrophil Chemotaxis | Less potent | More potent | Human skin (in vivo) | 12(R)-HETE is a more potent chemoattractant for neutrophils in an in vivo skin model.[6] |
| Insulin Secretion | Reduces insulin secretion | "Far less potency" in reducing insulin secretion | Cultured human pancreatic beta cell lines | 12(S)-HETE is a more potent inhibitor of insulin secretion. |
Signaling Pathways
The differential biological effects of 12(S)-HETE and 12(R)-HETE stem from their distinct interactions with cell surface and potentially intracellular receptors, leading to the activation of different downstream signaling cascades.
12(S)-HETE Signaling Pathway
12(S)-HETE is recognized as a high-affinity ligand for the G protein-coupled receptor GPR31.[1][2] Upon binding, it initiates a signaling cascade through Gαi/o proteins, leading to the activation of key downstream effectors such as the MAPK/ERK and NF-κB pathways.[1][7] These pathways are crucial in regulating cellular processes like proliferation, migration, and inflammation. Additionally, 12(S)-HETE can also signal through the lower-affinity BLT2 receptor.[1][3]
12(R)-HETE Signaling Pathway
The signaling pathway for 12(R)-HETE is less defined compared to its (S)-enantiomer. It is known to not bind to the high-affinity GPR31 receptor.[1] However, it can activate the BLT2 receptor, leading to downstream cellular responses.[1] Its potent chemoattractant effect on neutrophils suggests the involvement of specific signaling pathways that regulate cell migration.[6]
Experimental Protocols
The following is a generalized protocol for a key experiment used to assess the biological potency of 12-HpETE stereoisomers by measuring their effect on intracellular calcium mobilization in neutrophils, a primary response to these lipids.
Experimental Workflow: Intracellular Calcium Release Assay
Detailed Methodology: Intracellular Calcium Release Assay
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh, heparinized whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Lyse contaminating red blood cells with a hypotonic solution.
-
Wash the purified neutrophils with a suitable buffer (e.g., Hanks' Balanced Salt Solution without calcium and magnesium).
-
-
Fluorescent Dye Loading:
-
Resuspend the isolated neutrophils in a buffer containing a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM).
-
Incubate the cells for 30-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.
-
Wash the cells to remove extracellular dye.
-
-
Calcium Measurement:
-
Resuspend the dye-loaded neutrophils in a buffer containing physiological concentrations of calcium (e.g., 1-2 mM CaCl2).
-
Place the cell suspension in a cuvette or a multi-well plate suitable for fluorescence measurements.
-
Establish a baseline fluorescence reading.
-
Add a specific concentration of 12(S)-HpETE or 12(R)-HpETE to the cell suspension and immediately begin recording fluorescence changes.
-
Monitor the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380).
-
Calibrate the fluorescence ratios to intracellular calcium concentrations using a standard calibration procedure with ionomycin (to determine maximum fluorescence) and a calcium chelator like EGTA (to determine minimum fluorescence).
-
Plot the peak intracellular calcium concentration against the log of the agonist (12(S)-HpETE or 12(R)-HpETE) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each stereoisomer.
-
Conclusion
The stereochemistry at the 12th carbon position of HpETE and HETE molecules profoundly influences their biological activity. 12(S)-HpETE, and its more stable product 12(S)-HETE, exhibit high affinity for the GPR31 receptor, leading to the activation of pro-proliferative and pro-inflammatory signaling pathways. In contrast, 12(R)-HpETE and 12(R)-HETE do not interact with GPR31 but can signal through the BLT2 receptor and demonstrate potent chemoattractant properties for neutrophils. This comparative guide highlights the distinct biological potencies and signaling mechanisms of these two important lipid mediators, providing a valuable resource for researchers in the fields of inflammation, cancer biology, and drug development.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the proinflammatory effects of 12(R)- and 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
A Comparative Guide to the Functional Differences Between 12-HpETE and 12-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between two closely related arachidonic acid metabolites: 12-hydroperoxyeicosatetraenoic acid (12-HpETE) and 12-hydroxyeicosatetraenoic acid (12-HETE). Understanding the distinct roles of these molecules is crucial for research in inflammation, cancer biology, and cardiovascular disease.
Introduction
12-HpETE and 12-HETE are bioactive lipid mediators produced from arachidonic acid primarily through the action of 12-lipoxygenase (12-LOX) enzymes. 12-HpETE is the initial hydroperoxy product, which is rapidly reduced in situ by cellular peroxidases, such as glutathione peroxidases, to the more stable hydroxy derivative, 12-HETE.[1] This rapid conversion is a critical factor in their biological activity, with 12-HETE often considered the primary effector molecule. Both molecules exist as different stereoisomers, with the S and R configurations exhibiting distinct biological activities.[2][3]
Biosynthesis and Metabolism
The biosynthesis of 12-HpETE and its subsequent conversion to 12-HETE is a key pathway in eicosanoid production.
-
12-HpETE Formation: Arachidonic acid is converted to 12(S)-HpETE by the platelet-type 12-lipoxygenase (ALOX12).[3][4] The 12(R)-HpETE isomer can be produced by other enzymes like 12R-lipoxygenase (ALOX12B).[5] Cytochrome P450 enzymes can also produce racemic mixtures of 12-HpETE.[2]
-
Conversion to 12-HETE: 12-HpETE is unstable and is efficiently reduced to 12-HETE by cellular peroxidases.[1]
-
Further Metabolism: 12-HpETE can be further metabolized to other bioactive compounds, including hepoxilins and 12-oxo-HETE, through both enzymatic and non-enzymatic pathways.[2][5] This metabolic divergence adds another layer of complexity to their biological functions.
Functional Differences: A Quantitative Comparison
While both molecules exhibit biological activity, 12-HETE is generally more potent. Direct comparative studies are limited due to the instability of 12-HpETE.
| Biological Activity | 12-HpETE | 12-HETE | Reference(s) |
| Intracellular Calcium Release | Threshold: 10 ng/mL | Threshold: 5 ng/mL (more potent) | [6] |
| Insulin Secretion Reduction | Active | 12(S)-HETE mimics the effect | [2] |
Signaling Pathways and Cellular Responses
The majority of signaling studies have focused on the more stable 12-HETE, particularly the 12(S) isomer.
12(S)-HETE Signaling
12(S)-HETE exerts its effects by binding to specific cell surface receptors, primarily the G-protein coupled receptors GPR31 and BLT2.[2][4] This interaction triggers a cascade of intracellular signaling events that regulate various cellular functions.
-
Receptors:
-
Downstream Pathways: Activation of GPR31 and BLT2 leads to the stimulation of several key signaling pathways, including:
12-HpETE Signaling
Specific signaling pathways uniquely activated by 12-HpETE are not well-defined, largely because it is rapidly converted to 12-HETE. It is plausible that many of the observed effects of 12-HpETE are mediated through its conversion to 12-HETE. However, 12(S)-HpETE has been shown to reduce insulin secretion in pancreatic beta cells, an effect also mimicked by 12(S)-HETE.[2] Additionally, 12-HpETE can be metabolized to hepoxilins, which have their own distinct biological activities and signaling pathways.
Key Biological Functions
The functional consequences of 12-HETE signaling are vast and implicated in numerous physiological and pathological processes.
-
Cancer: 12(S)-HETE is known to promote cancer progression by stimulating cell proliferation, migration, invasion, and angiogenesis.[2][5] It has been shown to increase the expression of vascular endothelial growth factor (VEGF).[2]
-
Inflammation: 12-HETE is a pro-inflammatory mediator.[2] The BLT2 receptor, activated by 12(S)-HETE, mediates responses in leukocytes.[2]
-
Diabetes: Both 12(S)-HETE and 12(S)-HpETE can reduce insulin secretion and induce apoptosis in pancreatic beta cells, suggesting a role in the pathophysiology of diabetes.[2]
Experimental Protocols
Measurement of Intracellular Calcium Release
This protocol is adapted from studies measuring the effects of eicosanoids on neutrophil activation.
Objective: To compare the potency of 12-HpETE and 12-HETE in stimulating intracellular calcium release.
Materials:
-
Human neutrophils
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
12-HpETE and 12-HETE stock solutions (in ethanol or DMSO)
-
Fluorimeter or fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh blood using standard density gradient centrifugation.
-
Dye Loading: Resuspend neutrophils in HBSS and incubate with the fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Washing: Wash the cells to remove extracellular dye.
-
Stimulation: Resuspend the dye-loaded cells in HBSS and place them in the fluorimeter.
-
Measurement: Record baseline fluorescence. Add varying concentrations of 12-HpETE or 12-HETE and continuously record the fluorescence signal.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes) or intensity. Determine the threshold concentration and EC50 for each compound.
Cell Migration Assay (Boyden Chamber)
Objective: To assess the chemotactic potential of 12-HpETE and 12-HETE.
Materials:
-
Cancer cell line (e.g., PC-3)
-
Boyden chamber apparatus with porous membranes
-
Serum-free cell culture medium
-
12-HpETE and 12-HETE
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Culture: Culture cells to sub-confluency.
-
Starvation: Serum-starve the cells for 12-24 hours.
-
Assay Setup: Place serum-free medium containing different concentrations of 12-HpETE or 12-HETE in the lower chamber of the Boyden apparatus.
-
Cell Seeding: Seed the serum-starved cells in the upper chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration.
-
Cell Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.
-
Quantification: Count the number of migrated cells in several microscopic fields.
Western Blot for Signaling Protein Phosphorylation
Objective: To determine the effect of 12-HETE on the activation of key signaling proteins like Akt and ERK.
Materials:
-
Cell line of interest
-
12-HETE
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with 12-HETE for various time points.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest. Follow with incubation with HRP-conjugated secondary antibodies.
-
Signal Detection: Detect the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Conclusion
12-HpETE and 12-HETE are closely related eicosanoids with distinct stabilities and potencies. 12-HpETE is the unstable precursor that is rapidly converted to the more stable and generally more potent 12-HETE. While both can elicit biological responses, 12-HETE is considered the primary mediator of the 12-lipoxygenase pathway's diverse functions in cancer, inflammation, and other diseases. Further research is needed to elucidate any unique biological roles of 12-HpETE that are independent of its conversion to 12-HETE. The experimental protocols provided in this guide offer a framework for investigating the nuanced functional differences between these two important lipid mediators.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LC-MS and ELISA for the Quantification of 12-HETE/HpETE
For researchers, scientists, and drug development professionals, the accurate measurement of lipid mediators is critical for advancing our understanding of physiological and pathological processes. This guide provides a comprehensive, data-driven comparison of two predominant analytical methods for quantifying 12-hydroxyeicosatetraenoic acid (12-HETE) and its precursor 12-hydroperoxyeicosatetraenoic acid (12-HpETE): Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
12-HETE and 12-HpETE are bioactive eicosanoids derived from the metabolism of arachidonic acid by 12-lipoxygenase (12-LOX) enzymes. They are implicated in a variety of biological processes, including inflammation, thrombosis, angiogenesis, and cancer progression. Consequently, the precise and accurate quantification of these molecules in biological matrices is of paramount importance for both basic research and clinical development.
At a Glance: LC-MS vs. ELISA for 12-HETE/HpETE Analysis
The choice between LC-MS and ELISA for the quantification of 12-HETE/HpETE hinges on a trade-off between specificity, sensitivity, throughput, and cost. LC-MS/MS is widely regarded as the "gold standard" for its high specificity and accuracy, while ELISA offers a more accessible and higher-throughput option for screening large numbers of samples.[1]
| Feature | LC-MS/MS | ELISA |
| Principle | Physicochemical detection based on mass-to-charge ratio. | Competitive immunoassay based on antigen-antibody recognition. |
| Specificity | High; capable of distinguishing between isomers of HETE (e.g., 12(S)-HETE vs. 12(R)-HETE) and other structurally similar molecules.[1] | Can be prone to cross-reactivity with other HETEs and related fatty acids, potentially leading to overestimation.[1] |
| Sensitivity (LOD/LOQ) | Generally higher, with Limits of Quantification (LOQs) in the low pg/mL to ng/mL range.[1] | Typically in the low ng/mL to high pg/mL range.[1] For example, some commercial kits report a sensitivity of approximately 0.5 ng/ml.[2] |
| Accuracy & Precision | High accuracy and precision, particularly with the use of stable isotope-labeled internal standards.[1] | Good precision, but accuracy can be compromised by matrix effects and cross-reactivity.[1] |
| Dynamic Range | Wide, typically spanning several orders of magnitude (e.g., 1 - 5,000 ng/mL). | Narrower, typically within a 2-3 log range (e.g., 0.091-200 ng/ml).[2] |
| Throughput | Lower; sequential sample analysis. | Higher; suitable for batch analysis of multiple samples in a 96-well plate format. |
| Cost | Higher initial instrument cost and operational expenses. | Lower cost per sample and for initial setup. |
| Expertise Required | Requires specialized training and expertise in mass spectrometry. | Relatively easy to perform with standard laboratory skills. |
Experimental Protocols
LC-MS/MS Protocol for 12-HETE Quantification
This protocol provides a general workflow for the quantification of 12-HETE in biological matrices using LC-MS/MS. Optimization of specific parameters for the instrument and application is essential.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 12(S)-HETE-d8) to each sample, calibrator, and quality control sample. This is crucial for correcting for sample loss during preparation and for matrix effects during ionization.
-
Acidification: Acidify the sample to a pH of approximately 3.5.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities, followed by a non-polar solvent like hexane to remove other lipids.
-
Elution: Elute the analytes from the cartridge with a suitable organic solvent (e.g., ethyl acetate or methyl formate).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography (LC) Separation
-
Column: Utilize a suitable column, such as a C18 reversed-phase column, to separate 12-HETE from other analytes.
-
Mobile Phase: Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Ionization: Use an electrospray ionization (ESI) source in negative ion mode to generate ions.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Select the precursor ion for 12-HETE (m/z 319.2) in the first quadrupole (Q1).
-
Fragment the precursor ion in the collision cell (Q2).
-
Monitor specific product ions for 12-HETE (e.g., m/z 179) in the third quadrupole (Q3).
-
Simultaneously monitor the MRM transition for the internal standard (e.g., 12(S)-HETE-d8, m/z 327.2 → 184.1).
-
4. Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
Calculate the concentration of 12-HETE in the samples from this calibration curve.[1]
ELISA Protocol for 12-HETE Quantification
This protocol is a generalized procedure for a competitive ELISA, a common format for small molecule quantification.
1. Reagent Preparation
-
Prepare all reagents, including standards, samples, and buffers, as directed in the kit manual.
2. Assay Procedure
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of a microplate pre-coated with a 12-HETE-specific antibody.
-
Competitive Binding: Add a fixed concentration of enzyme-labeled 12-HETE (e.g., conjugated to horseradish peroxidase - HRP) to each well. Incubate to allow competition between the sample/standard 12-HETE and the enzyme-labeled 12-HETE for binding to the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate solution that will be acted upon by the enzyme to produce a colorimetric signal.
-
Stopping the Reaction: Stop the enzyme-substrate reaction by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
3. Data Analysis
-
The intensity of the color signal is inversely proportional to the concentration of 12-HETE in the samples.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Interpolate the concentrations of 12-HETE in the samples from this standard curve.[3]
Visualizing the Methodologies and Pathways
To further elucidate the processes discussed, the following diagrams illustrate the experimental workflows and the biological signaling pathway of 12-HETE.
Caption: Comparative experimental workflows for LC-MS/MS and ELISA.
Caption: Simplified signaling pathway of 12-HETE.
Conclusion and Recommendations
The choice between LC-MS and ELISA for the quantification of 12-HETE and 12-HpETE should be guided by the specific requirements of the study.
-
ELISA is a suitable option for high-throughput screening of a large number of samples where cost and speed are primary considerations. It can provide valuable semi-quantitative or relative quantification data. However, researchers must be aware of the potential for cross-reactivity and should validate the assay for their specific sample matrix.[1]
-
LC-MS/MS is the recommended method for studies that demand high specificity, accuracy, and precise quantification of 12-HETE/HpETE. It is the gold standard for distinguishing between closely related isomers and for providing definitive quantitative data, which is essential for mechanistic studies, biomarker validation, and clinical research.[1]
In many research settings, an optimal approach may involve a combination of both techniques. ELISA can be used for initial screening of a large sample set to identify samples of interest, followed by validation and precise quantification of these findings using a robust and specific LC-MS/MS method. This tiered approach leverages the strengths of both technologies, enabling both broad discovery and accurate, reliable validation.[1]
References
Unveiling the Cross-Reactivity Profile of 12-HpETE with Eicosanoid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 12-Hydroperoxyeicosatetraenoic acid (12-HpETE) with a panel of eicosanoid receptors. Due to the inherent instability of 12-HpETE, much of the available research has focused on its more stable metabolite, 12-Hydroxyeicosatetraenoic acid (12-HETE). This guide synthesizes the existing experimental data for both compounds to offer a clearer understanding of their potential interactions with prostanoid, leukotriene, and other related receptors. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support further research.
Summary of Receptor Interactions
Current evidence indicates that 12-HpETE and its metabolite, 12-HETE, exhibit notable cross-reactivity with several eicosanoid receptors, particularly the leukotriene B4 receptor 2 (BLT2) and the thromboxane A2 receptor (TP). Additionally, 12(S)-HETE has been identified as a high-affinity ligand for the orphan G protein-coupled receptor GPR31. The following sections provide a detailed breakdown of these interactions.
Quantitative Comparison of Receptor Binding and Functional Activity
The tables below summarize the available quantitative data for the interaction of 12-HETE and 12-HpETE with various eicosanoid receptors. It is important to note that data for 12-HpETE is limited, and 12-HETE data is often used as a surrogate to infer potential activity.
Table 1: Binding Affinity (IC50) of 12-HETE for Eicosanoid Receptors
| Ligand | Receptor | Radioligand | Cell/Tissue System | IC50 (µM) | Reference |
| 12(S)-HETE | Thromboxane (TP) | [125I]-PTA-OH | Human Platelet Membranes | 8 | [1] |
Table 2: Functional Potency (EC50/IC50) of 12-HETE and Related Compounds
| Ligand | Receptor | Assay Type | Cell Line | EC50/IC50 | Reference |
| 12(S)-HETE | GPR31 | GTPγS Binding | 12-HETER-transfected cells | 0.28 nM (EC50) | |
| 12(S)-HpETE | BLT2 | Calcium Mobilization | CHO-BLT2 cells | Micromolar concentrations | [2] |
| 12(S)-HETE | BLT2 | Calcium Mobilization | CHO-BLT2 cells | Micromolar concentrations | [2] |
Note: The available data for 12-HpETE on BLT2 indicates activity at micromolar concentrations, but a precise EC50 value was not specified in the cited literature.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of 12-HpETE and 12-HETE binding to eicosanoid receptors, it is crucial to delineate the downstream signaling pathways. The following diagrams, generated using Graphviz, illustrate the known signaling cascades for the BLT2 and TP receptors, as well as a typical experimental workflow for assessing receptor activation.
References
Validating 12-HETE's Role: A Comparative Guide to 12-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used inhibitors of 12-lipoxygenase (12-LOX), the primary enzyme responsible for the synthesis of 12-hydroxyeicosatetraenoic acid (12-HETE). The dysregulation of the 12-LOX/12-HETE pathway is implicated in a multitude of pathological processes, including inflammation, cancer progression, and thrombosis.[1][2] Therefore, selective inhibition of 12-LOX presents a promising therapeutic strategy.[3] This document offers a comprehensive overview of key inhibitors, their performance based on experimental data, detailed experimental protocols for their validation, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of 12-LOX Inhibitors
The efficacy of a 12-LOX inhibitor is determined by its potency, selectivity, and performance in cellular and in vivo models. The following table summarizes key quantitative data for several widely used 12-LOX inhibitors to facilitate the selection of the most appropriate compound for specific research needs.
| Inhibitor | Type | 12-LOX IC50 | Selectivity Profile | Key In Vitro / Ex Vivo Effects | Key In Vivo Effects |
| ML355 (VLX-1005) | Synthetic | 0.29 µM[4] | >50-fold selective over 5-LOX, 15-LOX-1, and 15-LOX-2.[4][5] | Reduces procoagulant phenotype of human and mouse platelets.[6] Improves insulin secretion in cytokine-treated human islets.[5] | Reduces thrombosis in a mouse model of heparin-induced thrombocytopenia.[6] Delays onset of autoimmune diabetes in mice.[7] Mitigates liver damage from ischemia-reperfusion injury.[2] |
| Baicalein | Natural Flavonoid | Micromolar range (variable) | Also inhibits 15-LOX; not highly selective for 12-LOX over 15-LOX.[4] | Inhibits platelet aggregation.[4] Suppresses apoptosis in cultured cardiomyocytes.[4] Decreased lung cancer cell survival and induced apoptosis.[8][9] | Neuroprotective in stroke models; reduces myocardial ischemia/reperfusion injury.[4] |
| Nordihydroguaiaretic Acid (NDGA) | Natural Lignan | Micromolar range | Non-selective, pan-lipoxygenase inhibitor.[4] | Potent antioxidant. Broadly inhibits LOX-dependent processes in various cell types.[4] | Protective effects in models of sepsis and cerebral ischemia, but effects are not specific to 12-LOX inhibition.[4] |
| CAY10698 | Synthetic | 5.1 µM[4] | Inactive against 5-LOX, 15-LOX-1, 15-LOX-2, and COX-1/2.[4] | Data not widely available. | Data not widely available. |
| Linoleyl hydroxamic acid (LHA) | Synthetic | ~0.6 µM | Also inhibits 5-LOX and 15-LOX, with highest potency against 15-LOX.[10] | Effective in vitro inhibition of mammalian 5-, 12-, and 15-LO.[10] | Demonstrates strong anti-lipoxygenase activity in vivo.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments cited in the validation of 12-HETE's role using 12-LOX inhibitors.
Spectrophotometric Lipoxygenase Activity Assay
This assay is a fundamental method for determining the inhibitory potency (IC50) of compounds against 12-LOX. It measures the formation of the conjugated diene hydroperoxide product, 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which absorbs light at 234 nm.
Materials:
-
Purified 12-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., ML355)
-
Assay buffer (e.g., 25mM HEPES, pH 7.5)
-
UV/Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of the test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
Add the purified 12-LOX enzyme to the cuvette and incubate for a specified period (e.g., 5-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm over time. The initial rate of reaction is proportional to the enzyme activity.
-
Perform control reactions with solvent alone (no inhibitor) to determine 100% enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC50 value.[11][12]
Cell Proliferation/Survival Assay
This assay assesses the impact of 12-LOX inhibition on the growth and viability of cells that are dependent on the 12-HETE pathway, such as certain cancer cell lines.
Materials:
-
Cancer cell line expressing 12-LOX (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., Baicalein)
-
12-HETE
-
BrdU (5-bromo-2'-deoxyuridine) assay kit or similar proliferation assay (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 12-LOX inhibitor (e.g., baicalein) in a serum-depleted medium.
-
In parallel, treat a set of cells with the inhibitor in the presence of exogenously added 12-HETE to determine if the inhibitor's effects can be rescued.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Assess cell proliferation or survival using a BrdU incorporation assay or a metabolic activity-based assay according to the manufacturer's instructions.
-
Measure the output (e.g., absorbance) using a microplate reader and compare the results of inhibitor-treated cells to untreated controls and 12-HETE rescue groups.[8][9]
Platelet Aggregation Assay
This ex vivo assay evaluates the effect of 12-LOX inhibitors on platelet function, a key process where 12-HETE is known to play a pro-thrombotic role.
Materials:
-
Platelet-rich plasma (PRP) from healthy human donors
-
Test inhibitor (e.g., VLX-1005)
-
Platelet agonist (e.g., thrombin, collagen)
-
Platelet aggregometer
Procedure:
-
Prepare PRP from freshly drawn whole blood.
-
Pre-incubate the PRP with the test inhibitor or vehicle control for a specified time at 37°C.
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Add a platelet agonist to induce aggregation.
-
Monitor the change in light transmittance through the PRP over time. As platelets aggregate, the light transmittance increases.
-
Quantify the extent of aggregation and compare the results from inhibitor-treated samples to controls to determine the inhibitory effect on platelet function.[6]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the validation of 12-HETE's role.
Caption: A simplified diagram of the 12-HETE signaling cascade.
Caption: A logical workflow for validating 12-HETE's role using inhibitors.
References
- 1. Lipoxygenase inhibitors as potential cancer chemopreventives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 12-Lipoxygenase Inhibitor Improves Functions of Cytokine-Treated Human Islets and Type 2 Diabetic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. 12-Lipoxygenase inhibition delays onset of autoimmune diabetes in human gene replacement mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Small Molecule Inhibitors of 12-Human Lipoxygenase (12-hLO) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Inflammatory Effects of 12-HpETE and 5-HpETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inflammatory effects of two key lipid hydroperoxides, 12-hydroperoxyeicosatetraenoic acid (12-HpETE) and 5-hydroperoxyeicosatetraenoic acid (5-HpETE). These molecules are the initial products of the 12-lipoxygenase (12-LOX) and 5-lipoxygenase (5-LOX) pathways, respectively, which play crucial roles in the inflammatory cascade. This document summarizes key experimental data, details relevant methodologies, and visualizes the pertinent signaling pathways to aid in research and drug development efforts targeting inflammatory diseases.
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the direct inflammatory effects of 12-HpETE and 5-HpETE. It is important to note that much of the research has focused on their more stable downstream metabolites, 12-HETE and leukotrienes.
| Parameter | 12-HpETE | 5-HpETE | Comments |
| Plasma Exudation | Small, significant increase at 10-20 µg (rabbit skin)[1] | Small, significant increase at 10-20 µg (rabbit skin)[1] | Both compounds induced a modest increase in plasma exudation at high doses in this model. |
| Leukocyte Accumulation | Inactive at doses up to 1 µg (rabbit skin)[1] | Inactive at doses up to 1 µg (rabbit skin)[1] | In this particular study, neither compound was a potent chemoattractant for leukocytes at the tested doses. |
| Intracellular Ca²⁺ Release in Neutrophils | Threshold concentration: 10 ng/ml[2] | Data not available | 12-HETE, the downstream product of 12-HpETE, was more potent with a threshold of 5 ng/ml[2]. |
| TNF-α Release from Macrophages | Dose-dependent increase (significant at 1 or 10 pmol/liter)[3] | Quantitative data not readily available | 12(S)-HpETE was found to be a potent inducer of TNF-α mRNA and protein expression[3]. |
| IL-6 Release from Macrophages | Dose-dependent increase (significant at 100 pmol/liter)[3] | Quantitative data not readily available | 12(S)-HpETE stimulated IL-6 mRNA and protein expression in macrophages[3]. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to evaluate the ability of 12-HpETE and 5-HpETE to attract neutrophils, a key process in inflammation.
Objective: To quantify the chemotactic response of neutrophils to a gradient of 12-HpETE or 5-HpETE.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (5.0 µm pore size)
-
12-HpETE and 5-HpETE standards
-
Chemoattractant (e.g., fMLP as a positive control)
-
Serum-free cell culture medium
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Isolate human neutrophils from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the isolated neutrophils in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of 12-HpETE and 5-HpETE in serum-free medium.
-
Add the different concentrations of 12-HpETE, 5-HpETE, positive control (fMLP), and a negative control (medium alone) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each well.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, carefully remove the upper chamber and wipe the upper side of the membrane to remove non-migrated cells.
-
Quantify the number of neutrophils that have migrated to the lower chamber by measuring their ATP content using a luminescent-based assay.
-
Measure luminescence using a plate reader. The intensity of the luminescence is proportional to the number of migrated cells.
Cytokine Release Assay (ELISA)
This protocol details the measurement of pro-inflammatory cytokines, such as TNF-α and IL-6, released from macrophages upon stimulation with 12-HpETE or 5-HpETE.
Objective: To quantify the concentration of TNF-α and IL-6 in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary macrophages
-
12-HpETE and 5-HpETE standards
-
LPS (lipopolysaccharide) as a positive control
-
Complete cell culture medium
-
Human TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of 12-HpETE and 5-HpETE in complete cell culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of 12-HpETE, 5-HpETE, positive control (LPS), or vehicle control.
-
Incubate the plate for a predetermined time (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate to pellet any detached cells and collect the supernatants.
-
Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions. This typically involves the following steps: a. Coating the ELISA plate with a capture antibody. b. Blocking the plate. c. Adding standards and samples. d. Adding a detection antibody. e. Adding an enzyme conjugate (e.g., streptavidin-HRP). f. Adding a substrate and stopping the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Visualizations
The following diagrams illustrate the biosynthetic pathways of 12-HpETE and 5-HpETE and a general experimental workflow for their comparison.
Caption: Biosynthetic pathways of 12-HpETE and 5-HpETE and their downstream inflammatory mediators.
Caption: General experimental workflow for comparing the inflammatory effects of 12-HpETE and 5-HpETE.
Conclusion
Both 12-HpETE and 5-HpETE are important precursors to potent lipid mediators that drive inflammatory responses. The available data suggests that both molecules can contribute to inflammation, for instance by increasing plasma exudation[1]. 12-HpETE, and more potently its derivative 12-HETE, has been shown to induce the release of pro-inflammatory cytokines such as TNF-α and IL-6 and to trigger intracellular calcium signaling in neutrophils[2][3]. The 5-LOX pathway, initiated by the formation of 5-HpETE, is a well-established source of highly pro-inflammatory leukotrienes[4].
A direct quantitative comparison of the pro-inflammatory potency of 12-HpETE and 5-HpETE, particularly concerning cytokine induction, is an area that warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative studies and to further elucidate the specific roles of these lipid hydroperoxides in inflammation. A deeper understanding of their distinct and overlapping effects will be crucial for the development of targeted anti-inflammatory therapies.
References
- 1. Arachidonic acid 5-hydroperoxide - Wikipedia [en.wikipedia.org]
- 2. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Effects of (+/-)12-HpETE and Its Downstream Metabolites
This guide provides a comprehensive comparison of the in vivo biological activities of 12-hydroperoxyeicosatetraenoic acid ((+/-)12-HpETE) and its principal downstream metabolites: 12-hydroxyeicosatetraenoic acid (12-HETE), hepoxilins (e.g., HxA3, HxB3), and trioxilins. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively compare the performance and signaling of these lipid mediators.
Introduction to the 12-Lipoxygenase Pathway
Arachidonic acid, released from the cell membrane, is metabolized by several enzymatic pathways, including the 12-lipoxygenase (12-LOX) pathway. The primary product of this pathway is 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12(S)-HpETE). This intermediate is highly unstable in vivo and is rapidly converted into several bioactive downstream metabolites by various enzymes. The main metabolites include 12(S)-HETE, formed by the action of glutathione peroxidases, and hepoxilins, formed through the hepoxilin synthase activity inherent to 12-LOX. Hepoxilins are subsequently metabolized to the less active trioxilins. These eicosanoids are potent signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, angiogenesis, pain perception, and diabetes.
Metabolic Pathway Overview
The enzymatic cascade originating from arachidonic acid via the 12-LOX pathway is crucial for the generation of these lipid mediators. 12-HpETE serves as a critical branching point, leading to the formation of either 12-HETE or hepoxilins, which are then converted to trioxilins.
Caption: Metabolic cascade of the 12-lipoxygenase pathway.
Comparative Analysis of In Vivo Effects
While 12-HpETE is the initial product, its instability means that many of its observed effects in vivo are likely mediated by its more stable downstream metabolites, primarily 12-HETE and hepoxilins. Trioxilins are generally considered to be inactive degradation products, though they may retain some activity in certain systems.[1]
Quantitative Comparison of Biological Activities
The following table summarizes quantitative data from various in vivo and in vitro experimental models to compare the potency and effects of 12-HpETE and its metabolites.
| Parameter | This compound | 12-HETE | Hepoxilins (HxA3/HxB3) | Source |
| Intracellular Ca2+ Release | Threshold: 10 ng/mL | Threshold: 5 ng/mL (1.5 x 10⁻⁸ M) | Potent Ca2+ mobilizer | [2] |
| Inflammation | Induces plasma exudation (10-20 µg) | Inactive in causing plasma exudation (up to 1 µg) | Potent pro-inflammatory mediators, promote neutrophil chemotaxis | [3][4] |
| Pain Perception | Not well-defined | Implicated in inflammatory pain | Induce hyperalgesia and allodynia by activating TRPV1/TRPA1 receptors | [1] |
| Angiogenesis | Not well-defined | Stimulates VEGF production (366.5 pg/mL at 0.5 µM vs 142.5 pg/mL control) | Not well-defined | [5] |
| Insulin Secretion | Reduces insulin secretion | Reduces insulin secretion and induces apoptosis in beta cells | Involved in insulin secretion | [6][7] |
| Renin Release | Suppresses plasma angiotensin I | Suppresses plasma angiotensin I | Not well-defined | [8] |
Signaling Pathways
The distinct biological effects of 12-HETE and hepoxilins are mediated through different signaling pathways and receptors.
12-HETE Signaling Pathway
12-HETE primarily signals through the G protein-coupled receptors GPR31 (also known as 12-HETER) and the leukotriene B4 receptor 2 (BLT2).[6][9] Activation of these receptors triggers downstream cascades involving MAPK/ERK and NF-κB, leading to cellular responses like proliferation, migration, and inflammation.[10][11]
Caption: Simplified 12-HETE signaling cascade.
Hepoxilin Signaling Pathway
Hepoxilins exert their effects largely by modulating intracellular calcium levels and activating specific ion channels.[12] In the context of pain and inflammation, they have been shown to directly activate TRP (Transient Receptor Potential) channels, such as TRPV1 and TRPA1, on sensory neurons.[1]
Caption: Key signaling actions of hepoxilins.
Experimental Protocols
In Vivo Model: Murine Model of Inflammatory Hyperalgesia
This protocol is adapted from studies investigating the role of hepoxilins in pain perception.[1]
Objective: To assess the ability of 12-HpETE metabolites to induce inflammatory pain in vivo.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compounds: 12(S)-HETE, HxA3 (dissolved in saline/ethanol vehicle)
-
Von Frey filaments
-
Radiant heat source (for thermal hyperalgesia)
-
Intraplantar injection needles (30-gauge)
Methodology:
-
Acclimatization: Acclimate mice to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure baseline paw withdrawal thresholds to mechanical stimuli (Von Frey filaments) and thermal stimuli (radiant heat) for both hind paws.
-
Compound Administration: Administer the test compound (e.g., HxA3, 10-100 ng) or vehicle via intraplantar injection into the left hind paw.
-
Post-injection Measurements: At various time points post-injection (e.g., 30 min, 1h, 2h, 4h), re-assess mechanical and thermal withdrawal thresholds.
-
Data Analysis: Compare the paw withdrawal thresholds of the compound-injected paw to the vehicle-injected paw and to baseline measurements. A significant decrease in the threshold indicates hyperalgesia.
Quantification of 12(S)-HETE via ELISA
This protocol provides a general workflow for measuring 12(S)-HETE concentrations in biological samples like plasma or tissue homogenates.[13][14]
Objective: To quantify the levels of 12(S)-HETE in samples from in vivo experiments.
Materials:
-
12(S)-HETE ELISA Kit (competitive assay format)
-
Biological samples (e.g., plasma, tissue homogenate)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample purification
-
Microplate reader
Methodology:
-
Sample Preparation:
-
Acidify the sample (e.g., plasma) to pH ~3.5.
-
Apply the sample to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with purified water and then a low-concentration organic solvent (e.g., 15% ethanol) to remove polar impurities.
-
Elute 12(S)-HETE from the cartridge using a high-concentration organic solvent (e.g., methyl formate or ethyl acetate).
-
Evaporate the solvent and reconstitute the lipid extract in the ELISA assay buffer.
-
-
ELISA Protocol (Competitive Format):
-
Prepare a standard curve using the provided 12(S)-HETE standards.
-
Add standards and prepared samples to the wells of the microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated 12(S)-HETE to each well. This will compete with the 12(S)-HETE in the sample/standard for binding to the capture antibody.
-
Incubate the plate as per the manufacturer's instructions.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 12(S)-HETE in the sample.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of 12(S)-HETE in the samples by interpolating their absorbance values from the standard curve.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating and comparing the in vivo effects of 12-HpETE and its metabolites.
Caption: General experimental workflow for in vivo studies.
Conclusion
The in vivo effects of the 12-LOX pathway are complex and mediated by a cascade of metabolites, each with distinct biological activities. While this compound is the precursor, its high reactivity makes its direct in vivo effects difficult to isolate from those of its more stable downstream products. Experimental evidence points to 12-HETE and hepoxilins as the primary effectors. 12-HETE is a key mediator of chronic inflammation, angiogenesis, and cell proliferation through receptor-mediated signaling. In contrast, hepoxilins are potent regulators of acute inflammatory events, such as neutrophil chemotaxis and pain, primarily through their ability to modulate intracellular calcium and activate TRP channels. Trioxilins are generally considered the inactive end-products of this pathway. Understanding the differential effects and signaling mechanisms of these metabolites is critical for developing targeted therapeutic strategies for a range of inflammatory and metabolic diseases.
References
- 1. Hepoxilin - Wikipedia [en.wikipedia.org]
- 2. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology of the hepoxilins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inflammatory effects of hydroperoxy and hydroxy acid products of arachidonate lipoxygenase in rabbit skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of renin release by arachidonic acid metabolites, 12(s)-HPETE and 12-HETE: role of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The hepoxilins. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ahajournals.org [ahajournals.org]
A Comparative Guide to the Differential Metabolism of 12-HpETE in Various Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of 12-hydroperoxyeicosatetraenoic acid (12-HpETE) in various cell types. Understanding these cell-specific pathways is crucial for elucidating the diverse biological roles of 12-HpETE metabolites in health and disease, and for the development of targeted therapeutics.
Introduction to 12-HpETE Metabolism
12-HpETE is a highly reactive lipid hydroperoxide derived from the oxygenation of arachidonic acid by 12-lipoxygenase (12-LOX) enzymes. It serves as a critical branching point in the eicosanoid biosynthesis cascade, leading to the formation of a variety of bioactive mediators with distinct physiological and pathological functions. The metabolic profile of 12-HpETE is highly dependent on the cellular context, primarily due to the differential expression and activity of downstream processing enzymes in various cell types. This guide will compare and contrast the metabolism of 12-HpETE in three key cell types: platelets, leukocytes, and epithelial cells.
Comparative Analysis of 12-HpETE Metabolism
The metabolism of 12-HpETE diverges significantly between platelets, leukocytes, and epithelial cells, leading to the production of different primary metabolites that drive distinct biological outcomes.
Platelets: The 12-HETE Production Hub
Human platelets are a primary source of 12(S)-HETE, a key metabolite of 12-HpETE.[1] Platelets predominantly express the platelet-type 12-lipoxygenase (ALOX12), which catalyzes the conversion of arachidonic acid to 12(S)-HpETE.[1] This intermediate is then rapidly reduced to 12(S)-HETE by ubiquitous glutathione peroxidases.[1] While 12-HETE is the major product, a portion of 12-HpETE can be further metabolized, though this is less prominent compared to other cell types. The primary role of 12-HpETE metabolism in platelets is the robust production of 12(S)-HETE, which is involved in platelet activation and aggregation.
Leukocytes: A More Diverse Metabolic Profile
Leukocytes, including neutrophils, exhibit a more complex metabolism of 12-HpETE. While they can produce 12-HETE, they are also capable of converting 12-HpETE into other bioactive lipids, such as hepoxilins.[2] In neutrophils, 12-HpETE can be converted to hepoxilin A3, a process that can be indicative of an enzymatic reaction.[3] This is in contrast to boiled neutrophil preparations where 12-HpETE is primarily converted to hepoxilin B3, suggesting a non-enzymatic rearrangement.[3] Furthermore, neutrophils can take up platelet-derived 12-HETE and metabolize it further via ω-hydroxylation to 12,20-dihydroxyeicosatetraenoic acid (12,20-DiHETE), a reaction catalyzed by a cytochrome P-450 monooxygenase.[4][5]
Epithelial Cells: Specialization in Hepoxilin and 12-oxo-ETE Formation
Epithelial cells, particularly those in the skin and cornea, display a specialized metabolism of 12-HpETE, with a significant capacity to produce hepoxilins and 12-oxo-ETE.[1][6] In human skin epidermis, both 12(R)-HpETE and 12(S)-HpETE are metabolized by the epidermis-type lipoxygenase 3 (ALOXE3) into two main products: a specific hepoxilin and 12-oxo-ETE.[1] For instance, 12(R)-HpETE is converted to 8R-hydroxy-11R,12R-epoxy-hepoxilin A3 and 12-oxo-ETE.[1] The hepoxilin can be further metabolized by soluble epoxide hydrolase (sEH) to a trihydroxy derivative.[1] This pathway highlights the unique enzymatic machinery present in epithelial cells for generating specific bioactive lipids from 12-HpETE.
Quantitative Data on 12-HpETE Metabolites
Direct quantitative comparison of 12-HpETE metabolites across different cell types from a single study is limited due to variations in experimental conditions. The following tables summarize available quantitative data for individual cell types, with experimental context provided.
Table 1: 12-HETE Production in Human Platelets
| Stimulus | 12(S)-HETE Concentration (ng/106 platelets) | Reference |
| Basal | 0.64 ± 0.13 | [7] |
| Thrombin (1 U/mL) | 4.87 ± 1.46 | [7] |
| Basal (in patients with essential hypertension) | 3.56 ± 1.22 | [7] |
| Thrombin (1 U/mL) (in patients with essential hypertension) | 7.66 ± 2.14 | [7] |
Table 2: 12-HpETE and 12-HETE Effects on Human Neutrophils
| Compound | Threshold Concentration for Intracellular Calcium Release | Reference |
| 12-HETE | 5 ng/ml (1.5 x 10-8 M) | [3] |
| 12-HpETE | 10 ng/ml | [3] |
Note: This table reflects the biological activity of exogenously added compounds, indicating neutrophil sensitivity to these metabolites, rather than endogenous production levels.
Table 3: Lipoxygenase Products in Rabbit Type II Alveolar Epithelial Cells
| Condition | Lipoxygenase Product | Relative Amount | Reference |
| Ionophore-challenged | Leukotriene B4 | > 15-HETE > 12-HETE > 5-HETE | [8] |
Note: This data is from rabbit cells and provides a relative comparison of different lipoxygenase products, indicating that while 12-HETE is produced, it is not the most abundant metabolite under these conditions.
Signaling and Metabolic Pathways
The differential metabolism of 12-HpETE in platelets, leukocytes, and epithelial cells is governed by distinct enzymatic pathways. The following diagrams illustrate these cell-specific metabolic routes.
Caption: Differential metabolism of 12-HpETE in various cell types.
Experimental Protocols
The quantification of 12-HpETE and its metabolites is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[9][10][11]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard Addition: To begin, a known amount of a deuterated internal standard (e.g., 12(S)-HETE-d8) is added to the biological sample (e.g., cell culture supernatant, cell lysate) to account for extraction losses and matrix effects.[12]
-
Protein Precipitation: For cellular samples, proteins are often precipitated by the addition of a cold organic solvent like methanol. The sample is then centrifuged to pellet the precipitated protein.
-
Solid-Phase Extraction: The supernatant is then subjected to solid-phase extraction (SPE) for the purification and concentration of eicosanoids.[13]
-
Column Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water.
-
Sample Loading: The acidified sample (pH ~3.5) is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elution: The eicosanoids are eluted from the cartridge with a higher concentration of organic solvent, such as methanol or ethyl acetate.
-
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used for the separation of eicosanoids.[13] Chiral columns can be employed for the separation of 12(S)-HETE and 12(R)-HETE enantiomers.[12]
-
Mobile Phase: A gradient elution is commonly used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).[9]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the most common method for ionizing eicosanoids.[12]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific parent-to-daughter ion transitions for each analyte and internal standard.[11]
-
MRM Transitions (Examples):
-
12-HETE: m/z 319.2 -> 179.1
-
12-oxo-ETE: m/z 317.2 -> 177.1
-
Hepoxilin A3: m/z 335.2 -> 221.1
-
-
Lipoxygenase Activity Assay
A colorimetric method can be used to determine lipoxygenase activity.[6][14] This assay is based on the principle that the hydroperoxide products of the lipoxygenase reaction will oxidize Fe2+ to Fe3+, which then forms a colored complex with a suitable indicator dye (e.g., xylenol orange) that can be measured spectrophotometrically.[14]
Caption: A typical workflow for the analysis of 12-HpETE metabolites.
Conclusion
The metabolism of 12-HpETE is a highly regulated and cell-type-specific process that gives rise to a diverse array of bioactive lipid mediators. Platelets are potent producers of 12(S)-HETE, a key player in thrombosis and hemostasis. Leukocytes demonstrate a more varied metabolic capacity, generating hepoxilins and further metabolizing 12-HETE, contributing to inflammatory responses. Epithelial cells possess specialized enzymatic machinery to efficiently produce hepoxilins and 12-oxo-ETE, which are involved in tissue barrier function and inflammation. A thorough understanding of these differential metabolic pathways, supported by robust quantitative analytical methods, is essential for the development of novel therapeutic strategies targeting eicosanoid signaling in a range of diseases, from cardiovascular disorders to inflammatory conditions and cancer.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. The hepoxilins and some analogues: a review of their biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 4. Studies on the mechanism of omega-hydroxylation of platelet 12-hydroxyeicosatetraenoic acid (12-HETE) by unstimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepoxilin A3 Facilitates Neutrophilic Breach of Lipoxygenase-expressing Airway Epithelial Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet microparticles are internalized in neutrophils via the concerted activity of 12-lipoxygenase and secreted phospholipase A2-IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC/MS/MS-based approaches for detection and quantification of eicosanoids. | Semantic Scholar [semanticscholar.org]
- 12. Unraveling the Role of 12- and 20- HETE in Cardiac Pathophysiology: G-Protein-Coupled Receptors, Pharmacological Inhibitors, and Transgenic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Hepoxilin - Wikipedia [en.wikipedia.org]
12-HpETE vs. 15-HpETE: A Comparative Guide to their Roles in Immune Regulation
For Researchers, Scientists, and Drug Development Professionals
Lipid mediators play a critical role in the intricate signaling network that governs immune responses. Among these, hydroperoxyeicosatetraenoic acids (HpETEs), derived from the oxygenation of arachidonic acid by lipoxygenase (LOX) enzymes, have emerged as key regulators of inflammation and immunity. This guide provides a detailed comparison of two prominent HpETE isomers, 12-hydroperoxyeicosatetraenoic acid (12-HpETE) and 15-hydroperoxyeicosatetraenoic acid (15-HpETE), focusing on their differential effects on immune cells and the underlying signaling pathways.
At a Glance: Key Differences in Immunomodulatory Functions
| Feature | 12-HpETE | 15-HpETE |
| Primary Effect | Generally pro-inflammatory | Exhibits both pro- and anti-inflammatory activities |
| Key Enzyme | 12-Lipoxygenase (ALOX12) | 15-Lipoxygenase (ALOX15) |
| Effect on Cytokines | Induces pro-inflammatory cytokines (TNF-α, IL-6, MCP-1, IL-12)[1][2] | Can inhibit pro-inflammatory cytokine (TNF-α) production[3][4] |
| Effect on Neutrophils | Stimulates chemotaxis and intracellular calcium release[5][6][7] | Can inhibit neutrophil migration across activated endothelium[8] |
| Effect on T Cells | Less defined, may contribute to pro-inflammatory T-cell responses | Induces suppressor T cells[9] |
| Effect on Macrophages | Promotes a pro-inflammatory phenotype | Can have anti-inflammatory effects by promoting TNF mRNA decay[3] |
| Signaling Pathways | p38 MAPK, c-Jun N-terminal kinase (JNK), NF-κB, PKC[1] | Can inhibit NF-κB signaling and protein kinase C (PKC) translocation[4][10] |
| Receptors | GPR31, BLT2 (low affinity)[5][11][12][13] | Peroxisome proliferator-activated receptor gamma (PPARγ)[14] |
In-Depth Analysis of Immunomodulatory Effects
Regulation of Cytokine Production
12-HpETE is predominantly associated with the upregulation of pro-inflammatory cytokines. Studies have shown that its more stable metabolite, 12-HETE, along with 12-HpETE itself, can stimulate the expression of TNF-α, MCP-1, IL-6, and IL-12p40 in adipocytes[1]. This pro-inflammatory cytokine profile suggests a role for 12-HpETE in initiating and amplifying inflammatory responses.
15-HpETE , in contrast, demonstrates a more complex role in cytokine regulation. It has been shown to exert anti-inflammatory effects by promoting the degradation of LPS-induced TNF-α mRNA in a human monocytic cell line[3]. Specifically, 15-HpETE was found to accelerate the decay of TNF-α mRNA by 1.7-fold, effectively reducing its half-life by 57%[3]. However, it is important to note that some studies also associate 15-LOX products with pro-inflammatory responses under certain conditions[1].
Impact on Immune Cell Function
The differential effects of 12-HpETE and 15-HpETE are also evident in their modulation of various immune cell types.
-
Neutrophils: 12-HpETE and its downstream product 12-HETE are potent chemoattractants for neutrophils, stimulating their migration to sites of inflammation[5][7]. They also trigger the release of intracellular calcium, a key event in neutrophil activation[6]. Conversely, 15-HpETE's metabolite, 15-HETE, can inhibit neutrophil migration across cytokine-activated endothelium, suggesting a role in the resolution of inflammation[8].
-
T Cells: The role of 12-HpETE in T cell function is less direct but is implicated in driving Th1 autoimmune responses through the induction of IL-12[1]. In a contrasting role, 15-HpETE has been shown to induce the generation of functional suppressor T cells from resting human peripheral blood T cells, which can inhibit polyclonal IgG and IgM production[9].
-
Macrophages and Monocytes: 12-HpETE is thought to promote a pro-inflammatory macrophage phenotype[11]. On the other hand, 15-HpETE can exert anti-inflammatory effects in monocytes by destabilizing TNF-α mRNA[3].
Signaling Pathways and Molecular Mechanisms
The distinct immunological effects of 12-HpETE and 15-HpETE are rooted in their activation of different signaling cascades.
12-HpETE Signaling:
The pro-inflammatory actions of 12-HpETE are mediated through the activation of several key signaling pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK)[1]. These pathways are crucial for the expression of a wide range of inflammatory genes. Furthermore, 12-HpETE can activate protein kinase C (PKC) and the transcription factor NF-κB, both central regulators of inflammation[1]. The effects of 12-HETE, the reduced form of 12-HpETE, are mediated by the G protein-coupled receptor GPR31 and, with lower affinity, the leukotriene B4 receptor 2 (BLT2)[5][11][12][13].
15-HpETE Signaling:
The signaling pathways for 15-HpETE are more diverse and can lead to both pro- and anti-inflammatory outcomes. Its anti-inflammatory effects are partly mediated by its metabolite, 15-HETE, which can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory properties[14]. Furthermore, 15-HpETE can inhibit the pro-inflammatory NF-κB pathway by preventing the translocation of protein kinase C (PKC)[4]. The degradation of TNF-α mRNA induced by 15-HpETE is another key anti-inflammatory mechanism[3].
Experimental Protocols
In Vitro Assessment of Cytokine Production
Objective: To determine the effect of 12-HpETE and 15-HpETE on cytokine production by immune cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., Mono Mac 6 monocytes) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Stimulation: Cells are seeded in 24-well plates and stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) in the presence or absence of varying concentrations of 12-HpETE or 15-HpETE (e.g., 0.1 to 10 µM).
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
Cytokine Measurement: The concentrations of cytokines (e.g., TNF-α, IL-6) in the supernatants are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as the mean ± standard deviation of at least three independent experiments. Statistical significance is determined using an appropriate statistical test (e.g., ANOVA).
Neutrophil Chemotaxis Assay
Objective: To evaluate the chemotactic effect of 12-HpETE and 15-HpETE on neutrophils.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using a density gradient centrifugation method.
-
Chemotaxis Chamber: A Boyden chamber or a similar chemotaxis system with a polycarbonate membrane (e.g., 3 µm pore size) is used.
-
Assay Setup: The lower chamber is filled with medium containing different concentrations of 12-HpETE or 15-HpETE. The upper chamber is loaded with the isolated neutrophils.
-
Incubation: The chamber is incubated for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Cell Staining and Counting: After incubation, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope.
-
Data Analysis: The chemotactic index is calculated as the fold increase in migrated cells in response to the chemoattractant compared to the control medium.
Conclusion
12-HpETE and 15-HpETE exert distinct and often opposing effects on the immune system. While 12-HpETE predominantly acts as a pro-inflammatory mediator, driving cytokine production and neutrophil recruitment, 15-HpETE displays a more nuanced role, with the capacity to both promote and resolve inflammation. This dual functionality of 15-HpETE, particularly its ability to induce suppressor T cells and inhibit pro-inflammatory signaling, makes it an intriguing target for therapeutic intervention in inflammatory and autoimmune diseases. A thorough understanding of the differential regulation of these lipid mediators and their downstream signaling pathways is crucial for the development of novel immunomodulatory drugs. Further research is warranted to fully elucidate the context-dependent functions of these molecules in various disease states.
References
- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel role of lipoxygenases in the inflammatory response: promotion of TNF mRNA decay by 15-hydroperoxyeicosatetraenoic acid in a monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered responses of human macrophages to lipopolysaccharide by hydroperoxy eicosatetraenoic acid, hydroxy eicosatetraenoic acid, and arachidonic acid. Inhibition of tumor necrosis factor production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. 12-Lipoxygenase governs the innate immune pathogenesis of islet inflammation and autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
Validating 12-HpETE Effects: A Comparative Guide to Using ALOX12 Knockout Mice
For researchers, scientists, and drug development professionals, understanding the precise role of lipid mediators in disease pathogenesis is paramount. This guide provides an objective comparison of ALOX12 knockout mice versus wild-type counterparts in validating the effects of 12-hydroperoxyeicosatetraenoic acid (12-HpETE), a key product of the arachidonate 12-lipoxygenase (ALOX12) enzyme. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in experimental design.
The ALOX12 enzyme catalyzes the conversion of arachidonic acid to 12-HpETE, which is then rapidly reduced to the more stable and biologically active 12-hydroxyeicosatetraenoic acid (12-HETE).[1] ALOX12 and its metabolites are implicated in a range of physiological and pathological processes, including inflammation, thrombosis, and cancer.[2][3] ALOX12 knockout (KO) mice provide a critical tool to dissect the specific contributions of the ALOX12 pathway to these processes. By comparing the phenotype of ALOX12 KO mice to wild-type (WT) littermates, researchers can elucidate the direct and indirect effects of 12-HpETE and 12-HETE.
Comparative Data: ALOX12 Knockout vs. Wild-Type Mice
The following tables summarize quantitative data from studies comparing ALOX12 KO and WT mice in various experimental models relevant to 12-HpETE/12-HETE signaling.
Table 1: Ischemia-Reperfusion Injury Model
| Parameter | Wild-Type (WT) | ALOX12 Knockout (KO) | Key Findings |
| 12-HETE Levels (Lung Tissue) | Markedly upregulated post-IRI[4] | Significantly reduced production of 12-HETE after reperfusion[4] | ALOX12 is the primary source of 12-HETE during lung ischemia-reperfusion injury. |
| Lung Injury Score | Substantial lung damage post-IRI[4] | Substantially decreased lung damage post-IRI[4] | ALOX12 deficiency protects against ischemia-reperfusion-induced lung injury. |
| Pulmonary Function (Airway Compliance) | Decreased post-IRI | Better airway compliance post-IRI[4] | Knockout of ALOX12 preserves lung function after ischemic insult. |
| Neutrophil Extracellular Trap (NET) Formation | Increased post-IRI[4] | Notable decrease in NET formation[4] | The ALOX12/12-HETE pathway is implicated in promoting NET formation. |
Table 2: Western Diet-Induced Obesity Model
| Parameter | Wild-Type (WT) on Western Diet | ALOX12 Knockout (KO) on Western Diet | Key Findings |
| 12-HETE Levels (Islets) | Significantly increased[1] | Barely detectable[1] | High-fat diet-induced increase in islet 12-HETE is ALOX12-dependent. |
| Glucose Tolerance | Reduced[1] | Maintained, similar to chow-fed mice[1] | ALOX12 deletion protects against diet-induced glucose intolerance. |
| Insulin Tolerance | Reduced[1] | Maintained, similar to chow-fed mice[1] | ALOX12 knockout prevents the development of insulin resistance on a high-fat diet. |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Increased[1] | Not increased[1] | The inflammatory response to a Western diet is mediated, in part, by ALOX12. |
| Macrophage Infiltration (Visceral Fat) | Elevated[1] | Not elevated[1] | ALOX12 plays a role in macrophage recruitment to adipose tissue in obesity. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are summaries of common experimental protocols used in studies involving ALOX12 knockout mice.
Murine Hilar Clamp Model of Lung Ischemia-Reperfusion Injury
This protocol is used to induce controlled ischemia and reperfusion in the lung to study the resulting injury.
-
Anesthesia and Ventilation: Mice are anesthetized, and a tracheotomy is performed for mechanical ventilation.
-
Surgical Exposure: A thoracotomy is performed to expose the left lung hilum.
-
Ischemia: The left pulmonary artery, vein, and bronchus are occluded with a microvascular clamp for a defined period (e.g., 1 hour).[4]
-
Reperfusion: The clamp is removed to allow blood flow to return to the lung for a specified duration (e.g., 3 hours).[4]
-
Sample Collection: At the end of the reperfusion period, lung tissue and blood are collected for analysis of injury markers, inflammatory cells, and lipid mediators like 12-HETE.[4]
Western Diet-Induced Obesity Model
This protocol is designed to induce metabolic changes, including obesity and insulin resistance, through dietary manipulation.
-
Animal Model: Age-matched male ALOX12 knockout and wild-type C57BL/6 mice are used.[1]
-
Dietary Regimen: At 6-8 weeks of age, mice are fed either a standard chow diet or a high-fat "Western" diet for a period of 8 to 24 weeks.[1] A typical Western diet is high in fat and sugar.[5]
-
Monitoring: Body weight and food intake are monitored regularly.
-
Metabolic Phenotyping: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess metabolic function.[1]
-
Tissue Analysis: At the end of the study, blood is collected to measure circulating cytokines and adipokines. Tissues such as visceral fat and pancreatic islets are harvested to assess inflammation, cell death, and 12-HETE levels.[1]
Measurement of 12-HETE in Mouse Tissues
Accurate quantification of 12-HETE is essential for validating the effects of ALOX12 knockout.
-
Sample Preparation: Tissues are homogenized, and lipids are extracted.
-
Quantification Method: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly specific and sensitive method for quantifying 12-HETE and its isomers.[6] Enzyme-linked immunosorbent assay (ELISA) kits are also commercially available for the quantification of 12-HETE in various biological samples.[7]
-
Data Analysis: The concentration of 12-HETE is determined by comparing the sample signal to a standard curve generated with known amounts of a 12-HETE analytical standard.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving ALOX12 and a typical experimental workflow for comparing ALOX12 knockout and wild-type mice.
Conclusion
The use of ALOX12 knockout mice is an invaluable strategy for validating the in vivo effects of 12-HpETE and its more stable metabolite, 12-HETE. As demonstrated by the compiled data, the absence of ALOX12 significantly attenuates pathological outcomes in models of ischemia-reperfusion injury and diet-induced obesity. This protection is associated with a lack of 12-HETE production and a dampened inflammatory response. By employing the detailed experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively leverage ALOX12 knockout mice to advance our understanding of lipid mediator signaling in health and disease, and to identify and validate novel therapeutic targets.
References
- 1. 12-Lipoxygenase-knockout mice are resistant to inflammatory effects of obesity induced by western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Diet-induced obesity murine model [protocols.io]
- 4. Inhibition of ALOX12-12-HETE Alleviates Lung Ischemia-Reperfusion Injury by Reducing Endothelial Ferroptosis-Mediated Neutrophil Extracellular Trap Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling the Western Diet for Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Mouse 12-HETE ELISA Kit: Applications, Methodology, and Impact – ESTEEM2 – the Centre of Excellence in Transmission Electron Microscopy [esteem2.eu]
A Comparative Guide to the Pro-inflammatory Effects of 12-HpETE and LTB4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-inflammatory properties of two potent lipid mediators derived from arachidonic acid: 12-hydroperoxyeicosatetraenoic acid (12-HpETE) and leukotriene B4 (LTB4). Both molecules are central to the initiation and amplification of inflammatory responses, but they exhibit distinct potencies and mechanisms of action. This document summarizes key experimental data, outlines common methodologies, and visualizes the signaling pathways to aid in research and development.
Biosynthesis and Signaling Pathways
Both 12-HpETE and LTB4 originate from arachidonic acid (AA) but are synthesized by different enzymatic pathways. LTB4 is a product of the 5-lipoxygenase (5-LOX) pathway, while 12-HpETE is generated by the 12-lipoxygenase (12-LOX) pathway. 12-HpETE is rapidly reduced to its more stable, hydroxyl form, 12-hydroxyeicosatetraenoic acid (12-HETE), by cellular peroxidases.[1][2][3]
-
LTB4 Signaling : LTB4 exerts its pro-inflammatory effects primarily by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[4][5] BLT1 is predominantly found on leukocytes, such as neutrophils, and its activation leads to potent chemotaxis, cellular activation, and amplification of the inflammatory cascade.[6][7][8]
-
12-HpETE/12-HETE Signaling : The signaling of 12-HETE is mediated through the G protein-coupled receptor GPR31.[3][9] It has also been reported to act as a ligand for the low-affinity LTB4 receptor, BLT2.[2][9] Activation of these receptors triggers downstream signaling cascades involving pathways like MAP kinase and NF-κB, promoting inflammation and cell growth.[3][9][10]
Figure 1: Biosynthesis and receptor signaling pathways for LTB4 and 12-HETE.
Comparative Analysis of Pro-inflammatory Effects
The following tables summarize quantitative data comparing the effects of LTB4 and 12-HpETE/12-HETE on key inflammatory processes. LTB4 is consistently shown to be a more potent chemoattractant for neutrophils than 12-HETE.
Table 1: Neutrophil Chemotaxis
| Mediator | Cell Type | Assay | Potency (Optimal Concentration) | Reference |
|---|---|---|---|---|
| LTB4 | Human Neutrophils | Under-agarose | 10⁻⁶ M | [11] |
| 12-HpETE | Human Neutrophils | Boyden Chamber | 4 µg/mL (~12 µM) | [12] |
| 12(S)-HETE | Human Neutrophils | Boyden Chamber | 10 µg/mL (~31 µM) | [13] |
| 12(R)-HETE | Human Neutrophils | In vivo (skin) | More potent than 12(S)-HETE |[14][15] |
Table 2: Cellular Activation and Cytokine Induction
| Mediator | Cell Type | Effect | Observation | Reference |
|---|---|---|---|---|
| LTB4 | Human Neutrophils | Superoxide Production | Enhances fMLP-stimulated O₂⁻ release | [16] |
| LTB4 | Human Endothelial Cells | Adhesion Molecule | Increases ICAM-1 expression | [4] |
| 12(S)-HETE | 3T3-L1 Adipocytes | Cytokine Expression | Increases TNF-α, MCP-1, IL-6 | [1] |
| 12-HETE | Human Endothelial Cells | Adhesion Molecule | Increases ICAM-1 and VCAM-1 | [10] |
| 12-HpETE | Human Neutrophils | Ca²⁺ Release | Threshold: 10 ng/mL | [17] |
| 12-HETE | Human Neutrophils | Ca²⁺ Release | Threshold: 5 ng/mL |[17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of these lipid mediators. Below are standard protocols for key assays.
This assay quantifies the directed migration of neutrophils toward a chemoattractant.[18][19][20]
-
Neutrophil Isolation : Isolate human neutrophils from peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.[19][20] Resuspend purified neutrophils in an appropriate buffer (e.g., PBS with cations and 0.1% BSA) at a concentration of 2 × 10⁶ cells/mL.[21]
-
Chamber Setup : Place the chemoattractant (LTB4 or 12-HpETE, diluted in assay buffer to desired concentrations) in the lower wells of a Boyden chamber.[22]
-
Membrane Placement : Separate the lower and upper chambers with a polycarbonate filter (typically 5 µm pore size).[19][21]
-
Cell Seeding : Add the neutrophil suspension to the upper chamber wells.
-
Incubation : Incubate the chamber at 37°C in a 5% CO₂ atmosphere for 20-60 minutes to allow for cell migration.[21][22]
-
Quantification : After incubation, remove non-migrated cells from the top of the filter. Fix and stain the filter (e.g., with a Diff-Quik kit).[21] Count the number of migrated cells in multiple high-power fields using a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring the activity of an endogenous enzyme like myeloperoxidase or by using a fluorescent dye to measure ATP levels.[18][19]
This protocol is for quantifying a pro-inflammatory cytokine, such as TNF-α, in cell culture supernatants.[23]
-
Plate Coating : Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.[23]
-
Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.[23]
-
Sample Incubation : Wash the plate. Add standards (known concentrations of recombinant cytokine) and cell culture supernatant samples (collected from cells stimulated with LTB4 or 12-HpETE) to the wells. Incubate for 1-2 hours at room temperature.
-
Detection Antibody : Wash the plate and add a biotin-conjugated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[23]
-
Enzyme Conjugate : Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-45 minutes at room temperature.[23][24]
-
Substrate Addition : Wash the plate and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.[24] Allow color to develop in the dark for 15-30 minutes.[24][25]
-
Stop Reaction : Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement : Read the optical density at 450 nm using a microplate reader.[24] Calculate the cytokine concentration in samples by comparing their absorbance to the standard curve.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for comparing the pro-inflammatory effects of 12-HpETE and LTB4 on primary immune cells.
Figure 2: Workflow for comparing inflammatory responses to LTB4 and 12-HpETE.
Summary and Conclusion
The experimental data clearly establishes both LTB4 and 12-HpETE/12-HETE as significant pro-inflammatory lipid mediators.
-
Potency : LTB4 is a substantially more potent chemoattractant for neutrophils than 12-HpETE or its reduced form, 12-HETE, with optimal activity in the nanomolar to low micromolar range.[11][12][13]
-
Mechanism : While both molecules can induce chemotaxis, increase adhesion molecule expression, and stimulate cytokine release, they act through distinct primary receptors (BLT1 for LTB4, GPR31 for 12-HETE), suggesting different potentials for therapeutic targeting.
-
Cellular Effects : Both mediators effectively induce calcium mobilization and can enhance cellular responses to other stimuli.[16][17] LTB4 is particularly effective at priming neutrophils, amplifying their response to secondary chemoattractants.[16]
References
- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 Is a Major Determinant of Leukocyte Recruitment During Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 enhances the generation of pro-inflammatory microRNAs to promote MyD88-dependent macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unique aspects of the modulation of human neutrophil function by 12-L-hydroperoxy-5,8,10,14-eicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiinflammatory effects of second-generation leukotriene B4 receptor antagonist, SC-53228: impact upon leukotriene B4- and 12(R)-HETE-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparison of the proinflammatory effects of 12(R)- and 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of chemotactic factor-stimulated neutrophil oxidative metabolism by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. benchchem.com [benchchem.com]
- 21. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
- 22. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. file.elabscience.com [file.elabscience.com]
12-HpETE vs. 12-HETE: A Comparative Guide to Signaling Potency
In the intricate world of lipid signaling, the potency of a molecule dictates its biological impact. This guide provides a detailed comparison of two closely related arachidonic acid metabolites, 12-hydroperoxyeicosatetraenoic acid (12-HpETE) and 12-hydroxyeicosatetraenoic acid (12-HETE), to address the critical question: is 12-HpETE a more potent signaling molecule than 12-HETE? The available evidence suggests that while both are biologically active, 12-HETE is generally the more potent and stable signaling molecule in direct cellular activation assays, though 12-HpETE exhibits significant, and sometimes stronger, effects in specific contexts, potentially through its conversion to other bioactive lipids.
Quantitative Comparison of Biological Potency
Direct comparisons of the signaling potency of 12-HpETE and 12-HETE are limited in the scientific literature. However, key studies provide valuable insights into their relative activities in specific biological assays. The most direct evidence points to 12-HETE being more potent in inducing intracellular calcium mobilization.
| Biological Process | Cell Type | Assay | More Potent Molecule | Effective Concentration |
| Intracellular Calcium Release | Human Neutrophils | INDO-1 AM fluorescent dye | 12-HETE | 12-HETE: 1.5 x 10⁻⁸ M (threshold) |
| 12-HpETE: >1.5 x 10⁻⁸ M (higher threshold)[1] | ||||
| Platelet Aggregation (Inhibition) | Washed Human Platelets | Aggregometry | 12-HpETE | 12-HpETE: IC₅₀ = 2-3 µM (inhibition of arachidonic acid-induced aggregation)[2] |
| 12-HETE: IC₅₀ = 8 µM (inhibition of thromboxane antagonist binding)[3] | ||||
| Platelet Dense Granule Secretion (Enhancement) | Human Platelets | ATP release assay | 12-HpETE | 12-HpETE showed a greater enhancement of PAR1-AP-induced secretion than 12-HETE [4] |
Note: The role of these molecules in platelet aggregation is complex and appears to be context-dependent. While some studies demonstrate inhibitory effects, others suggest a pro-aggregatory role for 12-HETE and a "priming" role for 12-HpETE.[5] This highlights the need for further research to fully elucidate their functions in thrombosis.
Biosynthesis and Metabolism: A Shared Origin
Both 12-HpETE and 12-HETE originate from the metabolism of arachidonic acid by the enzyme 12-lipoxygenase (12-LOX). 12-HpETE is the initial, unstable hydroperoxy product, which is then rapidly reduced to the more stable hydroxy derivative, 12-HETE, by cellular peroxidases such as glutathione peroxidase.[6] The instability of 12-HpETE and its potential for conversion to other bioactive molecules, including 12-HETE and hepoxilins, complicates the interpretation of its biological effects.[1]
Biosynthesis of 12-HETE and other metabolites from 12-HpETE.
Signaling Pathways: Distinct Mechanisms of Action
12-HETE is a well-characterized signaling molecule that exerts its effects primarily through the G protein-coupled receptor GPR31.[7] Activation of GPR31 by 12-HETE initiates several downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell survival, proliferation, and migration.[8]
In contrast, the direct signaling mechanisms of 12-HpETE are less clearly defined. While some studies suggest it may have its own signaling roles, its effects are often attributed to its rapid conversion to 12-HETE or other metabolites.[1] However, the observation that 12-HpETE can be more effective than 12-HETE in certain contexts, such as enhancing platelet granule secretion, suggests the possibility of unique, yet-to-be-fully-elucidated signaling pathways.[4]
Comparative Signaling Pathways of 12-HETE and 12-HpETE.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies. Below are outlines of the key protocols used to assess the biological activities of 12-HpETE and 12-HETE.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to trigger the release of calcium from intracellular stores, a hallmark of cellular activation.
-
Cell Preparation: Isolate and prepare a suspension of the target cells (e.g., human neutrophils).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as INDO-1 AM. This dye will fluoresce upon binding to free intracellular calcium.
-
Stimulation: Introduce varying concentrations of the test compounds (12-HpETE or 12-HETE) to the cell suspension.
-
Detection: Measure the change in fluorescence intensity over time using a fluorometer or a fluorescence microscope.
-
Data Analysis: The increase in fluorescence corresponds to the amount of intracellular calcium released. Potency is determined by comparing the concentrations of each compound required to elicit a response (e.g., threshold concentration or EC₅₀).
Platelet Aggregation Assay (Aggregometry)
This method assesses the ability of a compound to either induce or inhibit the clumping of platelets.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood and centrifuge at a low speed to separate the PRP.
-
Platelet Count Standardization: Adjust the platelet count in the PRP to a standardized concentration.
-
Incubation: Pre-incubate the PRP with the test compounds (12-HpETE or 12-HETE) for a specified period if testing for inhibitory effects.
-
Induction of Aggregation: Add a known platelet agonist (e.g., arachidonic acid, collagen, or a thromboxane analog) to induce aggregation.
-
Measurement: Monitor the change in light transmission through the PRP sample in an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The extent of aggregation is quantified, and for inhibitory compounds, the IC₅₀ value (the concentration required to inhibit aggregation by 50%) is calculated.
General workflow for comparing the potency of signaling molecules.
Conclusion
References
- 1. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of arachidonate-induced platelet aggregation by the lipoxygenase product, 12-hydroperoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12-lipoxygenase activity plays an important role in PAR4 and GPVI-mediated platelet reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-hydroxyeicosatetraenoic acid is associated with variability in aspirin-induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Disease Severity: A Comparative Guide
The lipid mediator 12-hydroperoxyeicosatetraenoic acid (12-HpETE) is a key product of the 12-lipoxygenase (12-LOX) pathway, which metabolizes arachidonic acid. As an unstable intermediate, 12-HpETE is rapidly converted to its more stable and biologically active metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE).[1][2] Consequently, 12-HETE is the primary analyte measured in clinical and preclinical studies to assess the activity of the 12-LOX pathway. Growing evidence indicates a strong correlation between elevated 12-HETE levels and the pathogenesis and severity of numerous inflammatory and metabolic diseases.[3][4] This guide provides a comparative overview of 12-HETE's role in various pathologies, supported by quantitative data and detailed experimental protocols for its measurement.
12-HETE Signaling Pathway
12-HETE exerts its biological effects through a complex signaling cascade. Upon its formation, it can act on cell surface receptors or intracellularly to modulate various cellular processes. A key mechanism involves its interaction with the G protein-coupled receptor 31 (GPR31), which triggers downstream pathways leading to oxidative stress, inflammation, and cellular dysfunction.[3][5] These pathways are implicated in the progression of conditions like diabetic retinopathy, cardiovascular disease, and certain cancers.[5][6][7]
Quantitative Correlation of 12-HETE Levels with Disease Severity
Multiple studies have quantified the levels of 12-HETE in various biological matrices, demonstrating a clear link with disease presence and severity. The following tables summarize these findings.
Table 1: 12-HETE Levels in Diabetic Complications
| Disease/Condition | Patient Group | N | Matrix | 12-HETE Concentration | Control Group | N | Matrix | Control Concentration | Fold Change | Reference |
| Diabetic Retinopathy (DR) | Children with DR | 14 | Serum | 15.1 (Median, ng/mL) | Children w/o DR | 114 | Serum | 9.9 (Median, ng/mL) | ~1.5x | [8] |
| Diabetic Retinopathy (DR) | Adults with DR | 350 | Serum | Significantly Higher | Adults w/o DR | 111 | Serum | Not specified | - | [8] |
| Proliferative DR (PDR) | PDR Patients | - | Vitreous | Significantly Elevated | Non-PDR Patients | - | Vitreous | Not specified | - | [5] |
| Oxygen-Induced Retinopathy | OIR Mice | - | Retina | 35.3 ± 6.0 ng/mg | Control Mice | - | Retina | 10.2 ± 2.0 ng/mg | ~3.5x | [9] |
| Diabetic Kidney Disease (DKD) | Macroalbuminuria | - | Serum | Higher | Microalbuminuria | - | Serum | Lower | - | [4] |
| Diabetic Kidney Disease (DKD) | DKD Patients | - | Serum | 384.69 (Median, pg/mL) | Healthy Controls | - | Serum | 17.77 (Median, pg/mL) | ~21.6x | [4] |
Table 2: 12(S)-HETE Levels in Essential Hypertension
| Patient Group | N | Matrix | 12(S)-HETE Concentration | Control Group | N | Matrix | Control Concentration | Fold Change | Reference |
| Essential Hypertension | 19 | Platelets (Basal) | 3.56 ± 1.22 ng/10⁶ platelets | Normotensive | 9 | Platelets (Basal) | 0.64 ± 0.13 ng/10⁶ platelets | ~5.6x | [10][11] |
| Essential Hypertension | 19 | Urine | 36.8 ± 7.24 ng/mg creatinine | Normotensive | 9 | Urine | 17.1 ± 3.14 ng/mg creatinine | ~2.1x | [10][11] |
Table 3: 12-HETE Levels in Other Inflammatory Conditions
| Disease/Condition | Patient Group | Matrix | Finding | Reference |
| COVID-19 | Severe COVID-19 Patients | Bronchoalveolar Lavage | Significantly elevated 12-HETE levels compared to healthy controls. | [3] |
| Atopic Dermatitis (AD) | DNCB-induced AD Mice | Plasma, Skin, Spleen | Significantly elevated levels of both 12(R)-HETE and 12(S)-HETE. | [12] |
| Brain Ischemia | Ischemic Mouse Brain | Brain Tissue | 12-HETE is the only enzymatically synthesized HETE isoform that increases. | [13] |
Experimental Methodologies
Accurate quantification of 12-HETE is critical for research. The most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
General Experimental Workflow for 12-HETE Quantification
The process for measuring 12-HETE involves several key steps, from sample collection to final data analysis. Proper handling and extraction are crucial to prevent artefactual formation and ensure accurate results.
Key Experimental Protocols
1. Lipid Extraction and Quantification of 12-HETE via LC-MS/MS
This protocol provides a robust and sensitive method for the quantification of 12-HETE from biological samples.[13][14]
-
Sample Preparation and Homogenization:
-
Collect biological samples (e.g., plasma, tissue) and immediately place them on ice to minimize enzymatic activity.
-
For tissue samples, homogenize using a bead beater or sonicator in a suitable buffer until a uniform homogenate is achieved.
-
Spike the homogenate or plasma with a known amount of a deuterated internal standard (e.g., 12(S)-HETE-d8) to correct for extraction efficiency and matrix effects.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the lipids, including 12-HETE, with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in the mobile phase for LC-MS/MS analysis.
-
Inject the sample into an LC system equipped with a suitable column (e.g., C18). Use a gradient of acetonitrile and water with 0.1% formic acid to resolve the HETE isomers.[13]
-
Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with negative electrospray ionization.
-
Monitor specific precursor-to-product ion transitions (e.g., m/z 319.2 → 179.1 for 12-HETE and m/z 327.1 → 184.0 for 12-HETE-d8).[13]
-
Quantify the amount of 12-HETE by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 12-HETE.
-
2. Quantification of 12-HETE via ELISA
ELISA offers a higher-throughput alternative to LC-MS/MS, though it may have different specificity and sensitivity profiles.[10][15]
-
Principle: The assay is typically a competitive immunoassay. 12-HETE in the sample competes with a fixed amount of enzyme-labeled 12-HETE for binding sites on a microplate pre-coated with a 12-HETE-specific antibody.
-
Protocol:
-
Prepare standards and biological samples (which may require prior extraction as described above).
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-labeled 12-HETE tracer to each well and incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution, which reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of 12-HETE in the sample. Calculate the concentration based on a standard curve run in parallel.
-
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of 12- and 20- HETE in Cardiac Pathophysiology: G-Protein-Coupled Receptors, Pharmacological Inhibitors, and Transgenic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased serum 12-hydroxyeicosatetraenoic acid levels are correlated with an increased risk of diabetic retinopathy in both children and adults with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Increased levels of 12(S)-HETE in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cellular-research.com [cellular-research.com]
Unveiling the Specificity of Baicalein as a 12-Lipoxygenase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a specific enzyme inhibitor is a critical step in elucidating biological pathways and developing targeted therapeutics. This guide provides an objective comparison of baicalein, a natural flavonoid, with other notable 12-lipoxygenase (12-LOX) inhibitors. By presenting key experimental data and detailed methodologies, this document aims to facilitate informed decisions in the pursuit of selective 12-LOX inhibition.
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators. The 12-LOX isoform, in particular, is implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer. Its primary product, 12-hydroxyeicosatetraenoic acid (12-HETE), is a potent signaling molecule that can modulate various cellular functions.[1][2] Consequently, the inhibition of 12-LOX presents a promising therapeutic strategy for a range of diseases.[3]
Baicalein, a flavonoid derived from the roots of Scutellaria baicalensis, has been widely studied as a lipoxygenase inhibitor.[4][5] However, its specificity for 12-LOX over other LOX isoforms is a subject of considerable interest and importance for its application as a research tool and potential therapeutic agent.
Quantitative Comparison of 12-LOX Inhibitors
The efficacy and specificity of an inhibitor are paramount. The following table summarizes the half-maximal inhibitory concentrations (IC50) of baicalein and other key 12-LOX inhibitors against various lipoxygenase isoforms. This quantitative data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Type | 12-LOX IC50 (µM) | 5-LOX IC50 (µM) | 15-LOX IC50 (µM) | Selectivity Profile |
| Baicalein | Natural Flavonoid | 0.12 - 0.64[4][5] | 9.5[5] | 1.6[4] | Also inhibits 15-LOX; not highly selective for 12-LOX over 15-LOX.[2] |
| ML355 | Synthetic | 0.29 - 0.34[6][7][8] | >50[7] | >50[7] | Highly selective for 12-LOX over 5-LOX, 15-LOX-1, 15-LOX-2, and COX-1/2.[2][7][9] |
| CAY10698 | Synthetic | 5.1[2] | Inactive[2] | Inactive (15-LOX-1 & 15-LOX-2)[2] | Selective for 12-LOX; inactive against 5-LOX, 15-LOX-1, 15-LOX-2, and COX-1/2.[2] |
| Nordihydroguaiaretic Acid (NDGA) | Natural Lignan | 30[10][11] | 0.2[10][11] | 30[10][11] | Non-selective, pan-lipoxygenase inhibitor.[2] |
Data Interpretation: The data clearly indicates that while baicalein is a potent inhibitor of 12-LOX, it also exhibits significant inhibitory activity against 15-LOX, limiting its utility in studies requiring specific 12-LOX targeting. In contrast, synthetic inhibitors like ML355 demonstrate substantially higher selectivity for 12-LOX, with IC50 values in the nanomolar range and minimal activity against other LOX isoforms. CAY10698 also shows high selectivity, albeit with a lower potency compared to ML355.[2] NDGA is a broad-spectrum lipoxygenase inhibitor and is therefore unsuitable for specific 12-LOX research.
Signaling Pathway and Inhibition
The 12-LOX pathway is initiated by the enzymatic conversion of arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-HETE.[1][2] 12-HETE can then exert its effects through various mechanisms, including acting as an intracellular signaling molecule or binding to cell surface receptors like GPR31 to trigger downstream signaling cascades involved in inflammation and cell proliferation.[1][12] Inhibitors like baicalein block the initial step of this pathway.
Caption: The 12-LOX signaling pathway and the point of inhibition.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are outlines of common biochemical and cell-based methods used to evaluate 12-LOX inhibitors.
This in vitro assay directly measures the enzymatic activity of purified 12-LOX in the presence of an inhibitor.
Principle: The activity of 12-LOX is determined by measuring the formation of the conjugated diene hydroperoxide product from a fatty acid substrate (e.g., arachidonic acid), which absorbs light at 234 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., baicalein) in a suitable solvent like DMSO.
-
Prepare a working solution of purified recombinant 12-LOX enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a working solution of the substrate, arachidonic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add serial dilutions of the inhibitor to the test wells and the solvent vehicle to the control wells.
-
Add the 12-LOX enzyme solution to all wells except the blank.
-
Initiate the reaction by adding the arachidonic acid substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 234 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[13][14]
-
This assay assesses the inhibitor's efficacy within a cellular context, providing more physiologically relevant data.
Principle: Cells overexpressing a specific LOX isoform are used. The production of reactive oxygen species (ROS), a byproduct of LOX activity, is measured using a fluorescent probe. A decrease in fluorescence indicates inhibition.[15]
Protocol:
-
Cell Culture:
-
Use a cell line (e.g., HEK293) stably transfected to overexpress human 12-LOX.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate.
-
Treat the cells with various concentrations of the inhibitor or vehicle control.
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Stimulate LOX activity with an agonist like arachidonic acid or a calcium ionophore.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the percentage of inhibition of ROS production for each inhibitor concentration.
-
Determine the cellular IC50 value.[16]
-
Experimental Workflow for Inhibitor Evaluation
A systematic approach is essential for the comprehensive evaluation of a potential 12-LOX inhibitor. The following diagram illustrates a typical workflow, from initial screening to in vivo validation.
Caption: A typical workflow for evaluating 12-LOX inhibitors.
References
- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Role of the 12-lipoxygenase pathway in diabetes pathogenesis and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. timtec.net [timtec.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. NDGA [sigmaaldrich.com]
- 11. NDGA [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (+/-)12-HpETE: A Guide to Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (+/-)12-Hydroperoxyeicosatetraenoic acid ((+/-)12-HpETE), ensuring the protection of personnel and compliance with regulatory standards. While specific institutional protocols may vary, the following information outlines the core principles and practices for handling this eicosanoid.
Immediate Safety and Handling
Given that this compound is typically supplied in a solvent, the primary hazard is often associated with the solvent itself. Ethanol, a common solvent for eicosanoids, is a flammable liquid. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]
Recommended Personal Protective Equipment (PPE):
-
Safety glasses with side shields or goggles
-
Flame-retardant laboratory coat
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
Quantitative Hazard Data
The hazards associated with the disposal of this compound solutions are primarily dictated by the solvent. The table below summarizes the key hazard information for ethanol, a common solvent.
| Hazard Classification | GHS Hazard Statement |
| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapor |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure, Category 3 | H336: May cause drowsiness or dizziness |
| Data derived from a representative Safety Data Sheet for a product in a flammable solvent.[1] |
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste.[2][3] Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]
-
Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for flammable organic solvents.[1]
-
The container must be made of a material compatible with the solvent (e.g., not metal for acids and bases).[4]
-
Ensure the container is in good condition, free of leaks, and has a secure cap.[2][3]
-
Never mix this compound solutions with incompatible waste streams, such as strong oxidizing agents.[5]
-
-
Labeling:
-
The label must include the full chemical name of all components (e.g., "this compound in Ethanol") and their approximate concentrations.[5] Avoid using chemical formulas or abbreviations.[3]
-
Indicate the associated hazards (e.g., Flammable, Toxic).[5]
-
Record the date the container was first used for waste accumulation.[5]
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be at or near the point of generation and under the control of laboratory personnel.[6]
-
The storage area must be cool, dry, and well-ventilated, away from sources of ignition.[1]
-
Ensure the container is kept closed except when adding waste.[3]
-
-
Final Disposal:
Experimental Protocols: Waste Neutralization
Direct neutralization of this compound is not a standard laboratory procedure for disposal. The biological activity of the compound and the primary hazard of the flammable solvent make safe disposal of the entire solution the recommended approach.[1] Highly reactive substances may require deactivation before disposal, but this is not typically the case for eicosanoid solutions.[8]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. benchchem.com [benchchem.com]
- 8. ethz.ch [ethz.ch]
Personal protective equipment for handling (+/-)12-HpETE
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive lipid hydroperoxides like (+/-)12-Hydroxyeicosatetraenoic acid ((+/-)12-HpETE). This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a monohydroperoxy fatty acid that should be handled with care in a laboratory setting. While specific toxicity data is limited, its classification as a dangerous good for transport underscores the need for caution. The primary risks include exposure through skin contact, eye contact, and inhalation of the solution in which it is provided (commonly ethanol).
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves | Prevents skin contact with the compound and the solvent. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of the chemical solution. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if aerosols may be generated. | Minimizes the risk of inhaling the ethanol solvent or any potential aerosols. |
Safe Handling and Storage Protocol
Adherence to a strict operational workflow is critical to minimize exposure and maintain the integrity of the compound.
Storage:
-
Upon receipt, store this compound at -20°C or -80°C as recommended by the supplier. It is typically shipped on dry ice.
-
The product is generally stable for at least six months when stored as directed.
Handling Workflow:
Emergency Procedures: Accidental Exposure
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
Emergency Response Workflow:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in regular trash.
-
Contaminated Materials: All disposable lab supplies that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container.
-
Waste Collection: Use a clearly labeled, sealed container for all this compound waste. Follow your institution's and local environmental regulations for hazardous waste disposal.
By adhering to these safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their experimental results.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
